BML-277
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20/h1-11H,(H2,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGJAOIJSROTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433479 | |
| Record name | Chk2 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516480-79-8 | |
| Record name | Chk2 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BML-277: A Deep Dive into its Mechanism of Action as a Selective Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
BML-277 has emerged as a critical chemical probe for dissecting the intricate signaling networks governed by Checkpoint kinase 2 (Chk2), a pivotal player in the DNA damage response (DDR). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism: ATP-Competitive Inhibition of Chk2
This compound functions as a potent and highly selective, ATP-competitive inhibitor of the Chk2 serine/threonine kinase.[1][2][3] Its primary mechanism involves binding to the ATP-binding pocket of Chk2, thereby preventing the phosphorylation of its downstream substrates. This inhibition is highly specific, with a significantly lower affinity for other kinases, including the closely related Checkpoint kinase 1 (Chk1) and Cyclin-dependent kinase 1 (Cdk1)/B.[1] This selectivity makes this compound an invaluable tool for elucidating the specific roles of Chk2 in cellular processes.
Docking studies have confirmed that this compound specifically occupies the ATP-binding site of Chk2, which accounts for its minimal off-target effects and underscores its utility in mechanistic studies of the DNA damage response.[4]
Quantitative Inhibition Data
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory and effective concentrations.
| Parameter | Value | Description | Reference |
| IC50 | 15 nM (± 6.9 nM) | The half maximal inhibitory concentration required to inhibit Chk2 kinase activity in a biochemical assay. | [1][2][4] |
| Ki | 37 nM | The inhibition constant, indicating the binding affinity of this compound to Chk2. | [2][3][4] |
| EC50 | 3 - 7.6 µM | The half maximal effective concentration for radioprotection of human T-cells from apoptosis. | [2][3][4] |
| Selectivity | >1000-fold | Greater selectivity for Chk2 over Chk1 and Cdk1/B kinases. | [1] |
Cellular Effects and Signaling Pathways
The inhibition of Chk2 by this compound leads to several key cellular outcomes, primarily related to the DNA damage response and apoptosis.
Inhibition of the DNA Damage Response Pathway
In response to DNA double-strand breaks, Chk2 is activated via phosphorylation. Activated Chk2 then phosphorylates a cascade of downstream targets to orchestrate cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis. This compound abrogates this signaling cascade by preventing the initial phosphorylation of Chk2 substrates. Specifically, treatment with this compound has been shown to inhibit the phosphorylation of Chk2 at Threonine 68 (Thr68), a key activation site, without affecting Chk1 phosphorylation.[1]
Figure 1: this compound inhibits the Chk2-mediated DNA damage response pathway.
Radioprotection of T-cells
A significant functional consequence of Chk2 inhibition by this compound is the protection of cells, particularly T-lymphocytes, from radiation-induced apoptosis.[1][2][3][4] By blocking the pro-apoptotic signals downstream of Chk2 activation following ionizing radiation, this compound enhances cell survival. This radioprotective effect is dose-dependent and has potential therapeutic implications for mitigating the side effects of radiotherapy.[4]
Regulation of the cGAS-STING Pathway
Recent research has unveiled a novel role for Chk2 in regulating innate immunity through the cGAS-STING pathway.[4] In response to DNA damage, Chk2 phosphorylates the nuclear DNA sensor cGAS at serines 120 and 305.[4] This phosphorylation event promotes the association of cGAS with the E3 ligase TRIM41, leading to the ubiquitination and subsequent degradation of the LINE-1 retrotransposon protein ORF2p.[4] By inhibiting Chk2, this compound can modulate this pathway, impacting genomic stability and the innate immune response to cytosolic DNA.
Figure 2: this compound's role in the Chk2-cGAS signaling axis.
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific biochemical and cell-based assays.
In Vitro Chk2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on Chk2 kinase activity.
Objective: To determine the IC50 of this compound for Chk2.
Materials:
-
Recombinant full-length human Chk2 (5 nM)
-
Synthetic peptide substrate (e.g., biotin-SGLYRSPSMPENLNRPR, 25 µM)
-
ATP (1 µM)
-
[γ-33P] ATP (50 µCi/mL)
-
This compound at various concentrations (e.g., 6.25, 12.5, 25, 50, 100, and 200 nM)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2
-
Protease inhibitor cocktail
-
Streptavidin-conjugated agarose beads
-
Wash Buffer: 0.1% Tween-20 in phosphate-buffered saline (PBS), pH 7.4
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing recombinant Chk2, the synthetic peptide substrate, ATP, [γ-33P] ATP, and varying concentrations of this compound in the assay buffer.
-
Incubate the reaction mixtures at 37°C for 3 hours.
-
Stop the reaction by adding an excess of cold ATP (50 mM).
-
Capture the biotinylated peptide substrate using streptavidin-conjugated agarose beads.
-
Wash the beads repeatedly with the wash buffer to remove unincorporated [γ-33P] ATP.
-
Determine the amount of radioactive phosphate incorporated into the substrate peptide by scintillation counting.
-
Plot the enzyme activity against the concentration of this compound to calculate the IC50 value.
Figure 3: Workflow for the in vitro Chk2 kinase inhibition assay.
Cellular Radioprotection Assay
This cell-based assay assesses the ability of this compound to protect cells from radiation-induced apoptosis.
Objective: To determine the EC50 of this compound for radioprotection.
Materials:
-
Purified human T-cells (CD4+ and CD8+)
-
This compound dissolved in DMSO and diluted in appropriate cell culture medium
-
96-well plates
-
Gamma irradiator (e.g., 137Cs source)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed purified T-cells at a density of 100,000 cells per well in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control, DMSO) for 1 hour.
-
Expose the cells to a dose of ionizing radiation (e.g., 10 Gy). A non-irradiated control group should be included.
-
Return the cells to the incubator for 24 hours.
-
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
-
Plot the percentage of viable cells against the concentration of this compound to determine the EC50 for radioprotection.
References
BML-277: A Technical Guide to a Selective Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BML-277, a potent and selective small-molecule inhibitor of Checkpoint Kinase 2 (Chk2). Chk2 is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage. This guide details the inhibitor's mechanism of action, selectivity, and its application in research, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to this compound
This compound (also known as Chk2 Inhibitor II) is a highly selective and potent inhibitor of the Chk2 kinase, a key transducer in the DNA Damage Response (DDR) pathway.[1][2] In response to genotoxic stress, particularly DNA double-strand breaks (DSBs), Chk2 is activated and phosphorylates numerous downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][3] this compound's high selectivity makes it an invaluable chemical probe for dissecting the nuanced roles of Chk2 in cellular processes like cell cycle control, apoptosis, and genome stability, and for exploring its therapeutic potential.[4][5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Chk2.[4][5][6] Docking studies have confirmed that it binds specifically within the ATP-binding pocket of the Chk2 kinase domain.[4][5] This mode of action prevents the phosphorylation of Chk2's downstream targets, effectively blocking the signaling cascade initiated by DNA damage.
Quantitative Inhibitor Profile
The following table summarizes the key biochemical and cellular parameters of this compound, highlighting its potency and selectivity.
| Parameter | Value | Notes | Source |
| IC₅₀ (Chk2) | 15 nM | Half-maximal inhibitory concentration in biochemical assays. | [6][7][8] |
| Kᵢ (Chk2) | 37 nM | Inhibitor constant, indicating binding affinity. | [4][5][7] |
| Selectivity | >1,000-fold vs. Chk1 & Cdk1/B | Demonstrates high specificity for Chk2 over other related kinases. | [6] |
| Off-Target Profile | < 25% inhibition | Against a panel of 35 other kinases at a concentration of 10 µM. | [8] |
| EC₅₀ (Radioprotection) | 3.0 - 7.6 µM | Effective concentration for protecting human T-cells from radiation-induced apoptosis. | [4][7][8] |
| Solubility | Up to 20 mg/mL | Soluble in DMSO and Ethanol. | [8] |
The Chk2 Signaling Pathway and this compound Inhibition
Upon DNA damage, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 activation.[6][9] Activated Chk2 then targets a range of proteins to control cell fate. The diagram below illustrates this critical pathway and the point of inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the activity of this compound.
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is designed to measure the amount of ADP produced by the Chk2 kinase reaction, which correlates with kinase activity.[10][11]
A. Principle: The assay quantifies kinase activity by measuring ADP formation. First, the kinase reaction is performed. Then, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[11]
B. Materials:
-
Recombinant human Chk2 kinase
-
CHKtide substrate (1 mg/ml)[10]
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[11]
-
ATP (500 µM stock)[10]
-
This compound (stock solution in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
C. Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x stock buffer with ultrapure water.
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%) to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[12] For controls, use the same buffer with DMSO only.
-
Prepare Master Mix: For N reactions, prepare a master mix containing (per reaction): 7 µl of 1x Kinase Assay Buffer, 0.5 µl of 500 µM ATP, and 5 µl of 1 mg/ml CHKtide Substrate.[10]
-
Set Up Plate:
-
Add 12.5 µl of Master Mix to all wells.
-
Add 2.5 µl of the appropriate this compound dilution or DMSO control to the wells.
-
Add 10 µl of 1x Kinase Assay Buffer to "Blank" wells.
-
-
Initiate Reaction: Thaw the Chk2 enzyme on ice. Dilute it to the desired working concentration (e.g., 2.5 ng/µl) in 1x Kinase Assay Buffer.[10] Add 10 µl of diluted Chk2 to all wells except the "Blank" wells.
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[10][11]
-
Signal Generation:
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
This protocol describes how to assess the radioprotective effects of this compound on human T-cells or its synergistic effects with other drugs in cancer cell lines.[6][13]
A. Principle: Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect early-stage apoptosis by flow cytometry. A viability dye like Propidium Iodide (PI) is co-stained to distinguish late apoptotic/necrotic cells.
B. Materials:
-
Human T-cells or a relevant cancer cell line (e.g., Eµ-Myc lymphoma cells)[13]
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., ionizing radiation source, Olaparib, Doxorubicin)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
C. Procedure:
-
Cell Seeding: Seed cells in 96-well or 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 1x10⁴ cells/well for 96-well plates).[13]
-
Pre-treatment: Add this compound at various concentrations to the appropriate wells. Include a DMSO vehicle control. Incubate for a specified pre-treatment time (e.g., 1-2 hours).
-
Induce Damage: Expose cells to a DNA damaging agent. This could be a fixed dose of ionizing radiation or treatment with a chemical agent (e.g., 1 µM Olaparib).[13]
-
Incubation: Culture the cells for a period sufficient to induce apoptosis, typically 24-48 hours.[6][13]
-
Cell Harvesting:
-
For suspension cells, gently collect them by centrifugation.
-
For adherent cells, detach them using a gentle method like Accutase or Trypsin-EDTA.
-
Wash cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic). Evaluate the dose-dependent effect of this compound on preventing or enhancing apoptosis.
General Experimental Workflow
The following diagram outlines a logical workflow for characterizing a selective Chk2 inhibitor like this compound, from initial biochemical validation to cellular mechanism of action studies.
Conclusion
This compound is a robust and highly selective ATP-competitive inhibitor of Chk2 kinase. Its well-characterized potency (IC₅₀ = 15 nM) and significant selectivity over other kinases make it an exceptional tool for investigating the specific functions of Chk2 in the DNA damage response.[4][6][7][8] Its demonstrated utility in both biochemical and cell-based assays, such as protecting T-cells from radiation-induced apoptosis, underscores its value in cancer research, immunology, and studies on genome stability.[4][8] This guide provides the foundational data and protocols necessary for its effective implementation in a research setting.
References
- 1. Bml 277 | CAS 516480-79-8 | CHK2 kinase inhibitor [stressmarq.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 5. px-12.com [px-12.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. focusbiomolecules.com [focusbiomolecules.com]
- 9. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. biorxiv.org [biorxiv.org]
BML-277: A Technical Guide to its Role in DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). The DDR orchestrates a variety of cellular processes, including cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. A key player in this intricate network is the serine/threonine kinase Chk2 (Checkpoint Kinase 2), which is activated in response to DNA double-strand breaks (DSBs). BML-277 has emerged as a potent and highly selective inhibitor of Chk2, providing a critical tool for dissecting the complexities of the DDR and offering potential therapeutic avenues in oncology and beyond.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in various DDR pathways, and detailed methodologies for its experimental application.
This compound: Mechanism of Action and Specificity
This compound, also known as Chk2 Inhibitor II, is an ATP-competitive inhibitor of Chk2 with a high degree of selectivity.[2][3] Its chemical name is 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide.[4] The primary molecular target of this compound is Chk2, a critical transducer kinase in the ATM-Chk2 signaling pathway, which is activated by DNA double-strand breaks.[5][6] this compound exhibits remarkable selectivity for Chk2 over other kinases, including Chk1 and cyclin-dependent kinases (CDKs), making it a precise tool for studying Chk2-specific functions.[2][3]
The Role of this compound in the ATM-Chk2 DNA Damage Response Pathway
Upon the induction of DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is recruited to the site of damage and activated.[7] Activated ATM then phosphorylates and activates Chk2.[5][6] Chk2, in turn, phosphorylates a number of downstream effector proteins to initiate cell cycle arrest, typically at the G1/S and G2/M checkpoints, and to promote DNA repair or apoptosis.[8] A key substrate of Chk2 is the tumor suppressor protein p53.[5][6] Chk2-mediated phosphorylation of p53 on Serine 20 (in humans) leads to its stabilization and activation, resulting in the transcriptional upregulation of target genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BIM).[5][6]
This compound exerts its effects by directly inhibiting the kinase activity of Chk2.[2][3] This inhibition prevents the phosphorylation of Chk2's downstream targets, thereby abrogating the Chk2-dependent signaling cascade. The consequences of Chk2 inhibition by this compound are context-dependent and can include:
-
Abrogation of Cell Cycle Checkpoints: By preventing the activation of p53 and other cell cycle regulators, this compound can override DNA damage-induced cell cycle arrest.
-
Inhibition of Apoptosis: In certain contexts, particularly in normal cells, inhibition of Chk2 by this compound can protect against DNA damage-induced apoptosis.[9]
-
Modulation of DNA Repair: Chk2 is implicated in the regulation of DNA repair pathways, including homologous recombination (HR).[1] this compound has been shown to reduce HR activity in some cancer cell lines.[1]
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been quantified in various experimental systems. The following tables summarize key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Chk2 inhibition) | 15 nM | Biochemical Assay | [10] |
| GI50 | 13.45 µM | IM-9 (human B lymphoblast) | [9] |
| GI50 | 13.40 µM | HuT 78 (human T-cell lymphoma) | [9] |
Table 1: Inhibitory Concentrations of this compound
| Effect | EC50 | Cell Population | Condition | Reference |
| Radioprotection | 3.0 - 7.6 µM | Human CD4+ and CD8+ T-cells | Ionizing Radiation | [10] |
Table 2: Radioprotective Efficacy of this compound
| Cell Line | Treatment | Effect on Viability | Reference |
| Primary pro-B/pre-B cells | Olaparib + this compound (0.64, 2.5 µM) | Antagonistic (less cytotoxicity) | [11] |
| Eµ-Myc lymphoma cells | Olaparib + this compound (0.64, 2.5 µM) | Antagonistic (less cytotoxicity) | [11] |
| UWB1.289 (ovarian cancer) | Olaparib + this compound | No antagonism | [11] |
| OVCAR3 (ovarian cancer) | Olaparib + this compound | No antagonism | [11] |
| OVCAR5 (ovarian cancer) | Olaparib + this compound | No antagonism | [11] |
Table 3: Interaction of this compound with PARP Inhibitor (Olaparib)
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.
Western Blot Analysis of Chk2 Phosphorylation
This protocol describes the detection of phosphorylated Chk2 (p-Chk2) in response to DNA damage and the effect of this compound.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1-20 µM) or vehicle (DMSO) for 1-2 hours.[12]
-
Induce DNA damage by treating with a genotoxic agent (e.g., etoposide, doxorubicin, or ionizing radiation).
-
Incubate for the desired time period (e.g., 1-4 hours) to allow for Chk2 activation.[13]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Chk2 (e.g., Thr68) overnight at 4°C. Use an antibody against total Chk2 and a loading control (e.g., β-actin or GAPDH) on separate blots or after stripping.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a method to assess the effect of this compound on cell viability, alone or in combination with other drugs.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x104 cells/well).[11]
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and any other test compounds.
-
Treat cells with the compounds for the desired duration (e.g., 48 or 96 hours).[11] Include vehicle-only controls.
-
-
MTT/MTS Reagent Addition:
-
Measurement:
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Calculate IC50 values using appropriate software.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound and/or a cytotoxic agent.
-
Cell Treatment:
-
Treat cells in culture flasks or dishes with this compound and/or a cytotoxic agent (e.g., ionizing radiation) for a specified duration.
-
-
Cell Seeding:
-
After treatment, trypsinize the cells and count them.
-
Seed a known number of cells into new petri dishes or 6-well plates. The number of cells seeded will depend on the expected survival rate to ensure the formation of distinct colonies.
-
-
Colony Formation:
-
Fixing and Staining:
-
Colony Counting and Analysis:
-
Count the number of colonies in each dish.
-
Calculate the plating efficiency (PE) for the control group: (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: (number of colonies formed / (number of cells seeded x PE/100)).
-
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 3 x 106 cells) into the flank of immunocompromised mice (e.g., NOD/SCID).[1]
-
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[1]
-
Conclusion
This compound is a powerful and specific pharmacological tool for the investigation of Chk2-mediated DNA damage response pathways. Its ability to selectively inhibit Chk2 allows for the detailed dissection of this kinase's role in cell cycle control, DNA repair, and apoptosis. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound in various biological contexts. As our understanding of the DDR continues to expand, the utility of selective inhibitors like this compound in both basic research and as potential therapeutic agents will undoubtedly grow.
References
- 1. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of Rad51-dependent homologous recombination: implications for the radiation sensitivity of human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAD51 maintains chromosome integrity and mitochondrial distribution during porcine oocyte maturation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predictive DNA damage signaling for low-dose ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. jrmds.in [jrmds.in]
- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
BML-277: An In-Depth Technical Guide to its Impact on Cell Cycle Checkpoints
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-277, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), has emerged as a critical tool for dissecting the intricate signaling networks that govern cell cycle progression and genomic integrity. This technical guide provides a comprehensive overview of this compound's mechanism of action and its profound impact on the DNA damage and spindle assembly checkpoints. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to facilitate its application in research and drug development.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cell cycle checkpoints are critical surveillance mechanisms that monitor the integrity of cellular processes and can halt cycle progression in response to internal or external insults, such as DNA damage or spindle defects. Checkpoint Kinase 2 (Chk2) is a key serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Upon activation by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis[1][2]. Given its pivotal role in maintaining genomic stability, Chk2 has become a significant target for therapeutic intervention, particularly in oncology.
This compound is a highly selective inhibitor of Chk2, demonstrating significantly greater potency for Chk2 over other kinases such as Chk1 and Cdk1/B[3]. This selectivity makes this compound an invaluable chemical probe for elucidating the specific functions of Chk2 in cellular processes and for exploring its therapeutic potential. This guide will delve into the technical details of this compound's effects on cell cycle checkpoints, providing the necessary information for its effective use in a research setting.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and efficacy across various experimental systems.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 | Ki | Assay Conditions | Reference(s) |
| Chk2 | 15 nM | 37 nM | Cell-free kinase assay | [3][4] |
| Chk1 | >10 µM | - | Cell-free kinase assay | [3] |
| Cdk1/B | >10 µM | - | Cell-free kinase assay | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC50 / IC50 | Treatment Conditions | Reference(s) |
| Human T-cells | Apoptosis | Radioprotection | 3 - 7.6 µM | Gamma irradiation | [4] |
| HT29-OR | Homologous Recombination | HR efficiency reduction | ~30% inhibition at 10 µM | Oxaliplatin-resistant | [5] |
| Colo205-OR | Homologous Recombination | HR efficiency reduction | ~40% inhibition at 10 µM | Oxaliplatin-resistant | [5] |
| LoVo-OR | Homologous Recombination | HR efficiency reduction | ~60% inhibition at 10 µM | Oxaliplatin-resistant | [5] |
| Colo201-OR | Homologous Recombination | HR efficiency reduction | ~30% inhibition at 10 µM | Oxaliplatin-resistant | [5] |
| Eµ-Myc lymphoma cells | Cytotoxicity | Antagonism of olaparib | 0.64 and 2.5 µM | Co-treatment with olaparib | [6] |
| Pro-B/pre-B cells | Cytotoxicity | Antagonism of olaparib | 0.64 and 2.5 µM | Co-treatment with olaparib | [6] |
Impact on the DNA Damage Checkpoint
This compound's primary mechanism of action is the inhibition of Chk2, a central transducer in the DNA damage response pathway. By blocking Chk2 activity, this compound disrupts the signaling cascade that leads to cell cycle arrest and apoptosis in response to genotoxic stress.
The ATM-Chk2-p53 Signaling Pathway
In response to DNA double-strand breaks, ATM phosphorylates Chk2 at Threonine 68 (Thr68), leading to its activation[7]. Activated Chk2, in turn, phosphorylates several key downstream effectors, including the tumor suppressor protein p53[6]. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa). This compound, by inhibiting Chk2, prevents the phosphorylation and subsequent activation of p53, thereby abrogating the G1/S checkpoint and allowing cells with damaged DNA to proceed through the cell cycle.
Regulation of Cdc25A Phosphatase
Another critical target of Chk2 in the DNA damage checkpoint is the Cdc25A phosphatase. Cdc25A is a dual-specificity phosphatase that activates cyclin-dependent kinases (CDKs) by removing inhibitory phosphorylations, thereby promoting cell cycle progression[8]. In response to DNA damage, Chk2 phosphorylates Cdc25A, marking it for ubiquitination and subsequent proteasomal degradation[9]. This degradation of Cdc25A leads to the accumulation of inactive, phosphorylated CDKs, resulting in cell cycle arrest. By inhibiting Chk2, this compound prevents the phosphorylation and degradation of Cdc25A, leading to sustained CDK activity and bypass of the DNA damage-induced checkpoint.
Impact on the Spindle Assembly Checkpoint
While the primary role of Chk2 is in the DNA damage response, emerging evidence suggests its involvement in mitosis and the spindle assembly checkpoint (SAC). The SAC ensures proper chromosome segregation by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle[1][10].
Chk2's Role in Mitotic Progression
Studies have shown that Chk2 is required for normal mitotic spindle assembly and to prevent mitotic exit when a large number of kinetochores are unattached[1][10]. Chk2 has been shown to localize to kinetochores and phosphorylate Aurora B kinase, a key regulator of the SAC[1]. This phosphorylation is important for the proper localization of other SAC proteins, such as Mps1 and Mad2, to the kinetochores, which is essential for checkpoint activation[1]. Inhibition of Chk2 with this compound can lead to a weakened SAC, premature anaphase entry, and chromosome missegregation, particularly under conditions of mitotic stress[1].
Experimental Protocols
The following are detailed methodologies for key experiments to study the impact of this compound on cell cycle checkpoints.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of harvesting. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
References
- 1. Chk2 prevents mitotic exit when the majority of kinetochores are unattached - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. px-12.com [px-12.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. embopress.org [embopress.org]
- 9. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHK2 is essential for spindle assembly and DNA repair during the first cleavage of mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the ATP-Competitive Inhibition of Chk2 by BML-277: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of BML-277, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). The content herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Core Concepts: Chk2 and the DNA Damage Response
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1] Activated in response to DNA double-strand breaks, Chk2 plays a pivotal role in cell cycle arrest, DNA repair, and, in cases of irreparable damage, the induction of apoptosis.[2][3] The activation of Chk2 is primarily initiated by the Ataxia-Telangiectasia Mutated (ATM) kinase, which phosphorylates Chk2 at Threonine 68 (Thr68) upon sensing DNA double-strand breaks.[2] This phosphorylation event triggers Chk2 dimerization and autophosphorylation, leading to its full activation.[2] Once active, Chk2 phosphorylates a cascade of downstream targets, including the p53 tumor suppressor and Cdc25 phosphatases, to halt cell cycle progression and promote DNA repair.[1][2][4]
This compound: A Selective ATP-Competitive Inhibitor of Chk2
This compound, also known as Chk2 Inhibitor II, is a small molecule that has been identified as a highly potent and selective ATP-competitive inhibitor of Chk2.[3][5][6] Its mechanism of action involves binding to the ATP-binding pocket of Chk2, thereby preventing the phosphorylation of its substrates.[7] This targeted inhibition makes this compound a valuable tool for dissecting the Chk2 signaling pathway and a potential therapeutic agent for modulating the DNA damage response.
Quantitative Data Summary
The inhibitory activity of this compound against Chk2 has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Kinase | Assay Type | Notes | Reference |
| IC50 | 15 nM | Chk2 | In vitro kinase assay | Half-maximal inhibitory concentration. | [3][5][6][8] |
| Ki | 37 nM | Chk2 | In vitro kinase assay | Inhibitor constant, indicating binding affinity. | [7] |
| Selectivity | >1000-fold | Chk2 vs. Chk1, Cdk1/B | In vitro kinase assay | Demonstrates high selectivity for Chk2. | [3][5] |
| EC50 | 3.0 - 7.6 µM | - | T-cell radioprotection assay | Effective concentration for 50% radioprotection. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the ATP-competitive inhibition of Chk2 by this compound.
In Vitro Chk2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against Chk2. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate peptide (e.g., CHKtide)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Kinase Assay Buffer to achieve a range of desired concentrations.
-
Dilute the recombinant Chk2 enzyme in Kinase Assay Buffer to the optimal concentration (determined empirically).
-
Prepare a solution of the Chk2 substrate peptide and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km of Chk2 for ATP to accurately determine the Ki from the IC50 value using the Cheng-Prusoff equation.[9]
-
-
Assay Setup:
-
Add 5 µL of the this compound serial dilutions to the wells of the assay plate. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Add 5 µL of the diluted Chk2 enzyme to each well (except the "no enzyme" control).
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percentage of Chk2 activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
T-Cell Radioprotection Assay
This protocol outlines a cell-based assay to evaluate the ability of this compound to protect T-lymphocytes from radiation-induced apoptosis.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human T-cell line (e.g., Jurkat)
-
This compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Gamma irradiator (e.g., ¹³⁷Cs source)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture T-cells in RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours prior to irradiation.
-
-
Irradiation:
-
Expose the cells to a defined dose of ionizing radiation (e.g., 5-10 Gy). A non-irradiated control group should be included.
-
-
Post-Irradiation Incubation:
-
Return the cells to a 37°C, 5% CO₂ incubator and culture for an additional 24-48 hours.
-
-
Apoptosis Detection:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and a viability dye (e.g., propidium iodide or 7-AAD) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
-
-
Data Analysis:
-
Calculate the percentage of protection from apoptosis conferred by this compound at each concentration relative to the irradiated vehicle control.
-
Plot the percentage of protection against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to the ATP-competitive inhibition of Chk2 by this compound.
Chk2 Signaling Pathway and this compound Inhibition.
Mechanism of ATP-Competitive Inhibition.
In Vitro Kinase Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Trans-activation of the DNA-damage signalling protein kinase Chk2 by T-loop exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Map View [discover.nci.nih.gov]
- 5. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. shop.carnabio.com [shop.carnabio.com]
BML-277 (Chk2 Inhibitor II): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BML-277, also known as Chk2 Inhibitor II, is a potent and highly selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the cellular response to DNA damage. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its role in signaling pathways.
Introduction
Checkpoint Kinase 2 (Chk2) is a key transducer kinase in the DNA damage response (DDR) pathway.[1] Activated by upstream kinases such as ATM (ataxia-telangiectasia mutated) in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[1][2][3][4] This central role makes Chk2 a compelling target for therapeutic intervention, particularly in oncology. This compound is a small molecule inhibitor designed to selectively target Chk2, offering a valuable tool for both basic research and drug development.[5][6]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Chk2.[5][7] This means it binds to the ATP-binding pocket of the Chk2 kinase domain, preventing the phosphorylation of its downstream targets. This inhibition disrupts the DNA damage signaling cascade, which can lead to the abrogation of cell cycle checkpoints and, in some contexts, sensitize cancer cells to DNA-damaging agents.[1]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a clear reference for its potency and selectivity.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| IC50 (Chk2) | 15 nM | Half-maximal inhibitory concentration against Chk2 kinase.[5][6][7][8][9] |
| Ki | 37 nM | Inhibitor constant, indicating the binding affinity for Chk2.[6][7][10] |
| Selectivity | >1000-fold | Over Chk1 and Cdk1/B kinases.[5][7] |
| IC50 (Cdk1/B) | 12 µM | [7] |
| IC50 (CK1) | 17 µM | [7] |
Table 2: Cellular Activity
| Parameter | Value | Cell Type/Context |
| EC50 (Radioprotection) | 3.0 - 7.6 µM | Effective concentration for 50% protection of human CD4+ and CD8+ T-cells from ionizing radiation-induced apoptosis.[6][8][9][10][11][12] |
Table 3: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₄ClN₃O₂ |
| Molecular Weight | 363.80 g/mol [5] |
| Appearance | Off-white solid[8] |
| Solubility | Soluble in DMSO (up to 72 mg/mL) and Ethanol (up to 21 mg/mL).[7][8] |
Signaling Pathways and Experimental Workflows
Visual representations of the Chk2 signaling pathway and a typical experimental workflow involving this compound are provided below to facilitate a deeper understanding of its biological context and practical application.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
In Vitro Chk2 Kinase Assay
This protocol is adapted from methodologies used to determine the IC50 of Chk2 inhibitors.[10]
Objective: To measure the enzymatic activity of Chk2 in the presence of varying concentrations of this compound.
Materials:
-
Recombinant full-length human Chk2 (e.g., 5 nM)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂
-
Synthetic peptide substrate (e.g., biotin-SGLYRSPSMPENLNRPR, 25 µM)
-
ATP (1 µM)
-
[γ-³³P] ATP (50 µCi/mL)
-
Protease inhibitor cocktail
-
Streptavidin-coated agarose beads
-
Wash Buffer: 0.1% Tween-20 in PBS (pH 7.4)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant Chk2, assay buffer, and the synthetic peptide substrate.
-
Add varying concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100, and 200 nM) to the reaction mixture.[10] A DMSO control should be included.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P] ATP.
-
Incubate the reaction mixtures at 37°C for 3 hours.[10]
-
Stop the reaction by adding an excess of cold ATP (e.g., 50 mM).
-
Capture the biotinylated peptide substrate using streptavidin-coated agarose beads.
-
Wash the beads multiple times with wash buffer to remove unincorporated [γ-³³P] ATP.
-
Determine the amount of radioactive phosphate incorporated into the peptide by scintillation counting.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Cell Viability Assay (Radioprotection)
This protocol is based on experiments demonstrating the radioprotective effects of this compound on human T-cells.[6][10]
Objective: To assess the ability of this compound to protect cells from apoptosis induced by ionizing radiation.
Materials:
-
Human CD4+ and CD8+ T-cells
-
This compound
-
Cell culture medium
-
Ionizing radiation source
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Isolate and culture human T-cells.
-
Incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for a predetermined time. A DMSO control is essential.
-
Expose the cells to a dose of ionizing radiation known to induce apoptosis.
-
Culture the cells for a further 48-72 hours.
-
Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells using a flow cytometer.
-
Determine the EC50 value of this compound for radioprotection by plotting the percentage of viable cells against the log concentration of this compound.
Western Blotting for Chk2 Pathway Activation
This protocol allows for the assessment of this compound's effect on the phosphorylation of Chk2 and its downstream targets.
Objective: To determine if this compound inhibits the DNA damage-induced phosphorylation of Chk2 and its substrates.
Materials:
-
Cell line of interest
-
This compound
-
DNA damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk2 (Thr68), anti-Chk2, anti-phospho-p53 (Ser20), anti-p53, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-treat cells with this compound or DMSO for 1-2 hours.
-
Induce DNA damage and incubate for the desired time.
-
Harvest and lyse the cells in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
In Vivo Applications
This compound has been utilized in preclinical in vivo studies. For instance, in mouse xenograft models of Diffuse Large B-cell Lymphoma (DLBCL), intraperitoneal (i.p.) administration of this compound at 1 mg/kg has been shown to modestly inhibit tumor growth.[5] When combined with an ERK inhibitor, a significant suppression of tumor growth was observed.[5]
Formulation for In Vivo Use (Example): A common formulation involves dissolving this compound in a vehicle suitable for injection. For example:
-
Corn Oil-based: A stock solution in DMSO can be diluted in corn oil. For a 1 mL working solution, 50 µL of a 72 mg/mL DMSO stock can be added to 950 µL of corn oil.[5]
-
PEG300/Tween-80/Saline: A stock solution in DMSO can be mixed with PEG300, followed by Tween-80, and finally saline to achieve the desired concentration and vehicle composition (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[6]
It is crucial to ensure the final solution is clear and to prepare it fresh for each use.[6]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Chk2. Its utility has been demonstrated in a variety of in vitro and in vivo experimental systems. This technical guide provides researchers with the essential data and methodologies to effectively utilize this compound in their studies of the DNA damage response, cell cycle regulation, and cancer biology. As with any small molecule inhibitor, careful experimental design and appropriate controls are paramount to generating robust and reproducible data.
References
- 1. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CHEK2 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. focusbiomolecules.com [focusbiomolecules.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cct241533hydrochloride.com [cct241533hydrochloride.com]
BML-277: A Technical Guide to its Significance in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-277, also known as Chk2 Inhibitor II, is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3] Its ability to modulate this pathway has positioned this compound as a significant tool in apoptosis research, particularly in understanding the intricate link between cell cycle control, DNA repair, and programmed cell death. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways it influences.
Mechanism of Action: The Role of Chk2 Inhibition in Apoptosis
Upon DNA damage, particularly double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and, in turn, phosphorylates and activates Chk2.[4] Activated Chk2 then phosphorylates a range of downstream targets to orchestrate a cellular response that can include cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.
One of the most critical targets of Chk2 in the context of apoptosis is the tumor suppressor protein p53. Chk2 can phosphorylate p53, leading to its stabilization and accumulation.[4] Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic genes, such as those belonging to the Bcl-2 family (e.g., Bax, PUMA, Noxa), which ultimately trigger the intrinsic apoptotic cascade.
This compound exerts its effects by binding to the ATP-binding pocket of Chk2, preventing its kinase activity. By inhibiting Chk2, this compound can attenuate the p53-mediated apoptotic response to DNA damage. This has been particularly demonstrated in the context of ionizing radiation, where this compound can protect T-cells from radiation-induced apoptosis.[1][3] Conversely, in certain cancer contexts, inhibiting Chk2 can sensitize cells to other therapeutic agents by disrupting DNA damage checkpoints and promoting mitotic catastrophe.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity from various in vitro studies.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell-free/Cell-based | Reference |
| IC50 (Chk2) | 15 nM | Cell-free assay | [2][3] |
| Ki (Chk2) | 37 nM | Cell-free assay | [1] |
| Selectivity | >1000-fold vs. Chk1, Cdk1/B | Cell-free assay | [2] |
Table 2: Cellular Effects of this compound
| Effect | Cell Line(s) | Concentration(s) | Result | Reference |
| Radioprotection (EC50) | Human CD4+ and CD8+ T-cells | 3 - 7.6 µM | Rescue from radiation-induced apoptosis | [1][3] |
| Growth Inhibition (GI50) | IM-9 (B-lymphoblast) | 13.45 µM | 50% growth inhibition | [5] |
| Growth Inhibition (GI50) | HuT 78 (T-cell lymphoma) | 13.40 µM | 50% growth inhibition | [5] |
| Antagonism of Cytotoxicity | p53 proficient pro-B/pre-B and Eµ-Myc lymphoma cells | 0.64 µM, 2.5 µM | Lessened PARP inhibitor-induced cytotoxicity | [6] |
| No effect on Cytotoxicity | p53 deficient ovarian cancer cell lines (UWB1.289, OVCAR3, OVCAR5) | 0.64 µM, 2.5 µM | Did not block PARP inhibitor-induced cytotoxicity | [6] |
| Inhibition of Homologous Recombination | Oxaliplatin-resistant colorectal cancer cells (HT29-OR, Colo205-OR, LoVo-OR, Colo201-OR) | 10 µM | ~30-60% reduction in HR activity | [7] |
Signaling Pathways and Experimental Workflows
This compound in the DNA Damage-Induced Apoptosis Pathway
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway leading to apoptosis and how this compound intervenes.
Experimental Workflow for Assessing this compound Induced Apoptosis
This diagram outlines a typical workflow for investigating the effects of this compound on apoptosis in a cancer cell line.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of this compound and apoptosis research.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the dose-dependent effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (for MTT only): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of this compound concentration to determine the IC50 or GI50 value.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell dissociation agent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Gating: Set up appropriate gates to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Western Blot Analysis of Apoptosis Markers
Objective: To detect changes in the expression and cleavage of key apoptosis-related proteins following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, total PARP, total Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to the loading control. Look for an increase in the cleaved forms of PARP and caspases, and changes in the ratio of pro- to anti-apoptotic proteins.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for dissecting the role of Chk2 in apoptosis and the broader DNA damage response. Its high selectivity allows for targeted investigations into the consequences of Chk2 inhibition.[1] Current research highlights its potential in modulating cellular responses to genotoxic stress, with implications for both radioprotection of healthy tissues and sensitization of cancer cells to therapy.
Future research will likely focus on further elucidating the context-dependent roles of Chk2 in apoptosis across different cancer types and in combination with a wider range of therapeutic agents. The development of more potent and specific Chk2 inhibitors, building on the knowledge gained from compounds like this compound, remains a promising avenue for the development of novel cancer therapies. As our understanding of the intricate signaling networks governing cell fate decisions deepens, the strategic use of inhibitors like this compound will be instrumental in advancing the field of apoptosis research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Predictive DNA damage signaling for low-dose ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Shield: BML-277 as a Radioprotective Agent for T-Lymphocytes
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The profound sensitivity of T-lymphocytes to ionizing radiation presents a significant challenge in radiotherapy, often leading to immunosuppression and increased susceptibility to opportunistic infections. This technical guide explores the radioprotective effects of BML-277, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2), on T-cells. By elucidating the underlying molecular mechanisms and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers investigating novel strategies to mitigate radiation-induced T-cell damage.
Core Findings: this compound Mitigates Radiation-Induced T-Cell Apoptosis
Exposure of T-lymphocytes to ionizing radiation triggers a cascade of cellular events culminating in apoptosis, or programmed cell death. A key mediator of this process is the ATM-CHK2 signaling pathway. This compound, by inhibiting CHK2, has demonstrated a significant capacity to shield T-cells from the detrimental effects of radiation.
Pre-treatment of human peripheral blood mononuclear cells (hPBMCs), which are rich in T-lymphocytes, with this compound has been shown to significantly decrease the number of apoptotic cells following irradiation.[1][2] This protective effect is attributed to the suppression of radiation-induced phosphorylation of CHK2 and the subsequent reduction in the expression of γH2AX, a marker of DNA double-strand breaks.[1][2]
Crucially, studies have confirmed that selective CHK2 inhibitors provide dose-dependent protection to both human CD4+ and CD8+ T-cells from radiation-induced apoptosis.[3] This finding underscores the potential of CHK2 inhibition as a targeted approach to preserve T-cell populations during radiotherapy. The radioprotective effect of CHK2 inhibition appears to be particularly effective in cells with a functional p53 pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the radioprotective effects of CHK2 inhibitors on T-cells and related lymphocyte populations.
| Cell Type | Treatment | Radiation Dose | Endpoint | Outcome | Reference |
| Human PBMCs | This compound (2.5 µM) | 1 Gy | Apoptosis (Annexin V+) | Significant reduction in apoptotic cells | [1][2] |
| Human PBMCs | This compound | 1 Gy | p-CHK2 Expression | Suppression of radiation-induced phosphorylation | [1] |
| Human PBMCs | This compound | 1 Gy | γH2AX Expression | Suppression of radiation-induced expression | [1][2] |
| Human CD4+ T-cells | CHK2 inhibitor (2h) | Not specified | Apoptosis | Dose-dependent protection | [3] |
| Human CD8+ T-cells | CHK2 inhibitor (2h) | Not specified | Apoptosis | Dose-dependent protection | [3] |
| Mouse Thymocytes | CHK2 inhibitor (PV1019) | Not specified | Apoptosis | Protection against radiation-induced apoptosis | [4][5] |
Signaling Pathway: The ATM-CHK2 Axis in Radiation-Induced T-Cell Apoptosis
Ionizing radiation induces DNA double-strand breaks, which activate the Ataxia Telangiectasia Mutated (ATM) kinase. ATM, in turn, phosphorylates and activates CHK2. Activated CHK2 then phosphorylates downstream targets, including p53, leading to cell cycle arrest and apoptosis. This compound acts by competitively inhibiting the ATP-binding pocket of CHK2, thereby preventing its activation and interrupting this pro-apoptotic signaling cascade.
Caption: ATM-CHK2 signaling pathway in radiation-induced T-cell apoptosis and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the radioprotective effects of this compound on T-cells.
T-Cell Isolation and Culture
-
Objective: To obtain a pure population of T-lymphocytes from peripheral blood.
-
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a pan-T-cell isolation kit (negative selection) according to the manufacturer's instructions.
-
Culture isolated T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
For specific T-cell subset analysis, use CD4+ or CD8+ T-cell isolation kits.
-
In Vitro Irradiation and this compound Treatment
-
Objective: To expose T-cells to a controlled dose of ionizing radiation with and without this compound pre-treatment.
-
Methodology:
-
Plate isolated T-cells at a density of 1 x 10^6 cells/mL.
-
Pre-treat cells with the desired concentration of this compound (e.g., 2.5 µM) or vehicle control (DMSO) for 24 hours prior to irradiation.[1][2]
-
Expose the cells to a single dose of ionizing radiation (e.g., 1-8 Gy) using a calibrated X-ray or gamma-ray source.
-
Return the cells to a 37°C, 5% CO2 incubator for the desired post-irradiation time points (e.g., 24, 48, 72 hours).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic T-cells after irradiation.
-
Methodology:
-
Harvest T-cells at the desired time point post-irradiation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are early apoptotic.
-
Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
-
-
Caption: Workflow for assessing T-cell apoptosis using Annexin V and Propidium Iodide staining.
DNA Damage Assessment (γH2AX Staining)
-
Objective: To measure the level of DNA double-strand breaks in irradiated T-cells.
-
Methodology:
-
Harvest T-cells at the desired time point post-irradiation.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with 5% BSA in PBS.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify γH2AX foci.
-
T-Cell Function Assays
-
Objective: To evaluate the functional capacity of T-cells following irradiation and this compound treatment.
-
Methodology:
-
Proliferation Assay (CFSE Dilution):
-
Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulate the cells with anti-CD3/CD28 antibodies or allogeneic antigen-presenting cells.
-
After 3-5 days, measure CFSE dilution by flow cytometry as an indicator of cell division.
-
-
Cytokine Production Assay (ELISA or Intracellular Staining):
-
Stimulate T-cells as described above.
-
Collect culture supernatants to measure secreted cytokines (e.g., IFN-γ, IL-2) by ELISA.
-
Alternatively, use intracellular cytokine staining followed by flow cytometry to determine the percentage of cytokine-producing cells.
-
-
Conclusion and Future Directions
The inhibition of CHK2 by this compound presents a promising strategy for the radioprotection of T-lymphocytes. The available data strongly suggest that this compound can mitigate radiation-induced apoptosis in both CD4+ and CD8+ T-cell subsets by interfering with the ATM-CHK2 signaling pathway. This technical guide provides a foundational framework for researchers to further investigate the therapeutic potential of this compound.
Future research should focus on in vivo studies to validate these findings in preclinical models of radiotherapy. Additionally, a deeper understanding of the long-term functional consequences of this compound treatment on T-cell memory and anti-tumor immunity is warranted. Such investigations will be crucial in translating the radioprotective effects of this compound into clinical applications that can improve the therapeutic index of radiation therapy and enhance patient outcomes.
References
- 1. Predictive DNA damage signaling for low-dose ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Checkpoint kinase inhibitors: SAR and radioprotective properties of a series of 2-arylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Foundational Research on BML-277 in Cancer Biology: A Technical Guide
Introduction
BML-277 is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA Damage Response (DDR) pathway.[1][2][3] As an ATP-competitive inhibitor, this compound has emerged as a valuable tool for dissecting the molecular mechanisms of genome integrity, cell cycle control, and apoptosis.[1][3] Its high selectivity for Chk2 over other kinases, such as Chk1 and Cdk1/B, makes it a precise probe for elucidating the specific roles of Chk2 in cancer biology and as a potential component of novel therapeutic strategies.[1] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, effects on signaling pathways, and applications in cancer research, presented for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Chk2, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[1][3] This inhibition has been shown to be highly selective, with a reported 1,000-fold greater selectivity for Chk2 compared to Cdk1/B and CK1 kinases.[1] The primary consequence of Chk2 inhibition by this compound is the disruption of the DNA damage checkpoint, which can lead to varied cellular outcomes depending on the genetic context of the cancer cell and the presence of other therapeutic agents.
Signaling Pathways Involving this compound's Target: Chk2
Chk2 is a central transducer in the DNA Damage Response pathway, activated by Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks (DSBs). Once activated, Chk2 phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. This compound's inhibition of Chk2 directly impacts these critical cellular decisions.
Caption: this compound inhibits the Chk2 signaling pathway.
Recent research has also uncovered a novel role for Chk2 in maintaining genome stability through the regulation of the nuclear DNA sensor cGAS.[2] In response to DNA damage, Chk2 phosphorylates nuclear cGAS, which promotes its interaction with the E3 ligase TRIM41.[2] This complex then targets the LINE-1 retrotransposon ORF2p for ubiquitination and degradation, thus suppressing the mobilization of these "jumping genes" and preserving genome integrity.[2] this compound can be utilized to investigate this specific pathway.
Caption: Chk2-cGAS-TRIM41 pathway modulated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental contexts.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 15 nM | In vitro kinase assay | [1][3] |
| Ki | 37 nM | In vitro kinase assay | [3] |
| EC50 | 3 - 7.6 µM | Radioprotection of human T-cells | [2] |
| GI50 | 13.45 µM | IM-9 cells | [4] |
| GI50 | 13.40 µM | HuT 78 cells | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon foundational research. Below are summaries of key experimental protocols used to characterize this compound's effects.
1. Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic or cytostatic effects of this compound, often in combination with other drugs.
-
Methodology:
-
Cells (e.g., Eµ-Myc lymphoma cells, ovarian cancer cell lines) are seeded in 96-well plates at a density of 1 x 104 or 2 x 103 cells/well, respectively.[5][6]
-
Cells are treated with a matrix of this compound and a second compound (e.g., olaparib) at various concentrations.[5][6]
-
Plates are incubated for a specified period (e.g., 48 hours for lymphoma cells, 96 hours for ovarian cancer cell lines).[5][6]
-
Cell viability is measured using a luminescent assay such as CellTiter-Glo.[5][6]
-
2. Western Blotting for Phospho-Protein Analysis
-
Objective: To confirm the inhibition of Chk2 activity by measuring the phosphorylation of its downstream targets.
-
Methodology:
-
MCF-7 cells are pre-treated with this compound (e.g., 20 µM) for 2 hours.[7][8][9]
-
DNA damage is induced using an agent like camptothecin (CPT, 1 µM) for 2 hours.[7][8][9]
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated proteins (e.g., pChk2-S516, pBRCA1-S988) and total proteins as loading controls.[7][8][9]
-
Secondary antibodies conjugated to HRP are used for detection via chemiluminescence.
-
3. Homologous Recombination (HR) Assay
-
Objective: To assess the impact of Chk2 inhibition on DNA repair via homologous recombination.
-
Methodology:
-
Oxaliplatin-resistant (OR) colorectal cancer (CRC) cell lines are treated with this compound (e.g., 10 µM).[10]
-
HR activity is measured using a reporter-based assay, such as the pDR-GFP system, where a functional GFP is reconstituted upon successful HR.[10]
-
Alternatively, the formation of RAD51 foci, a key marker of HR, is quantified by immunofluorescence microscopy following the induction of DNA double-strand breaks by ionizing radiation or bleomycin.[7][9]
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound, often in combination with other agents, in a living organism.
-
Methodology:
-
Tumor cells (e.g., SUDHL6 DLBCL or Colo205-OR) are implanted into immunodeficient mice.[1][10]
-
Once tumors are established, mice are randomized into treatment groups.
-
This compound is administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 1 mg/kg every other day or 1-3 mg/kg three times a week).[1][10]
-
This compound may be combined with other therapies like an ERK inhibitor (5 mg/kg) or oxaliplatin (5 mg/kg).[1][10]
-
Tumor volume and animal weight are monitored throughout the study.[1][10]
-
Caption: A generalized experimental workflow for evaluating this compound.
Applications in Cancer Research
-
Synergistic Anti-Cancer Effects: this compound has shown synergistic effects when combined with other targeted therapies. For instance, co-treatment with an ERK inhibitor leads to significantly more apoptosis in Diffuse Large B-cell Lymphoma (DLBCL) cells and suppresses tumor growth in xenograft models compared to either drug alone.[1]
-
Modulation of PARP Inhibitor Toxicity: In p53-proficient hematopoietic cells, this compound can antagonize the cytotoxicity induced by PARP inhibitors (PARPi) like olaparib.[5][6] This suggests a potential strategy to mitigate the hematological toxicity of PARPi in patients while not compromising their anti-tumor effects in p53-deficient cancers, where this compound did not block PARPi-induced cytotoxicity.[5][6]
-
Overcoming Drug Resistance: Research in colorectal cancer has demonstrated that Chk2 activation contributes to oxaliplatin resistance.[10] Treatment with this compound was able to reduce homologous recombination efficiency and suppress the growth of oxaliplatin-resistant CRC cells both in vitro and in vivo, highlighting its potential to overcome certain forms of chemotherapy resistance.[10]
-
Radioprotection: One of the earliest discovered functions of this compound is its ability to protect human T-cells from apoptosis induced by ionizing radiation.[1][2] This radioprotective effect holds promise for mitigating immune suppression during cancer radiotherapy.[2]
This compound is a cornerstone research tool for investigating the complex roles of Chk2 in cancer biology. Its high selectivity allows for precise interrogation of the DNA Damage Response and other Chk2-mediated pathways. The foundational research outlined in this guide demonstrates its utility in exploring synergistic therapeutic combinations, understanding mechanisms of drug resistance, and developing strategies for radioprotection. As our understanding of the DDR continues to evolve, this compound will undoubtedly remain a critical component of the toolkit for cancer researchers and drug development professionals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Predictive DNA damage signaling for low-dose ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 9. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 10. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of BML-277: A Technical Guide to its Preference for Chk2 Over Chk1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibition of Checkpoint Kinase 2 (Chk2) over Checkpoint Kinase 1 (Chk1) by the small molecule inhibitor, BML-277. Understanding the molecular basis of this selectivity is crucial for its application as a precise tool in DNA damage response (DDR) research and for the development of targeted cancer therapeutics.
Core Mechanism and Quantitative Selectivity
This compound functions as a potent and ATP-competitive inhibitor of Chk2.[1][2][3] Its selectivity for Chk2 over Chk1 is significant, reported to be over 1000-fold.[1][2][4] This high degree of selectivity is critical for dissecting the distinct biological roles of these two closely related kinases.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified through various biochemical assays, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) being key parameters.
| Target Kinase | IC50 | Ki | Selectivity Fold (vs. Chk1) | Notes |
| Chk2 | 15 nM | 37 nM | >1000-fold | Potent, ATP-competitive inhibition.[1][3][5] |
| Chk1 | >10 µM | Not Reported | 1x | Weakly affected (<25% inhibition at 10 µM). |
| Cdk1/B | 12 µM | Not Reported | ~800-fold | Significantly less potent inhibition. |
| CK1 | 17 µM | Not Reported | ~1133-fold | Significantly less potent inhibition. |
Signaling Pathways of Chk1 and Chk2
Chk1 and Chk2 are key serine/threonine kinases in the DNA damage response pathway, although they are activated by different upstream kinases and respond to different types of DNA lesions.[6][7]
-
ATR-Chk1 Pathway: Primarily activated by single-stranded DNA (ssDNA) which often arises from replication stress or UV damage.[6][8] Ataxia telangiectasia and Rad3-related (ATR) kinase phosphorylates and activates Chk1.
-
ATM-Chk2 Pathway: Primarily activated by DNA double-strand breaks (DSBs) caused by ionizing radiation or radiomimetic drugs.[6] Ataxia-telangiectasia mutated (ATM) kinase phosphorylates and activates Chk2.[9]
Once activated, both kinases phosphorylate a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[7]
Figure 1. Simplified DNA Damage Response Pathways for Chk1 and Chk2.
Experimental Determination of Kinase Selectivity
The selectivity of kinase inhibitors like this compound is typically determined using in vitro kinase assays. A common and well-validated method is the radiometric assay, which directly measures the catalytic activity of the kinase.[10]
General Protocol for a Radiometric Kinase Inhibition Assay
This protocol outlines the key steps for determining the IC50 value of an inhibitor against a specific kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl2, DTT, and ATP.
-
Kinase: Dilute the purified recombinant Chk1 or Chk2 enzyme to the desired concentration in kinase buffer.
-
Substrate: Prepare a solution of a specific peptide or protein substrate for the kinase.
-
Radiolabeled ATP: Prepare a solution of [γ-³²P]ATP or [γ-³³P]ATP.
-
Inhibitor: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the kinase buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding the radiolabeled ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose filter paper or membrane.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled substrate bound to the paper.
-
-
Detection and Data Analysis:
-
Quantify the radioactivity on the filter paper using a scintillation counter or phosphorimager.
-
Plot the kinase activity (as a percentage of the control without inhibitor) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Figure 2. Workflow for a Radiometric Kinase Inhibition Assay.
Conclusion
The available biochemical data robustly demonstrates that this compound is a highly potent and selective inhibitor of Chk2, with over a thousand-fold greater selectivity for Chk2 compared to Chk1. This selectivity is attributed to its ATP-competitive mechanism of action. The distinct roles of Chk1 and Chk2 in the DNA damage response underscore the importance of such selective inhibitors. This compound serves as an invaluable chemical probe for elucidating the specific functions of Chk2 in cell cycle control, apoptosis, and genome integrity, and provides a foundation for the development of targeted therapies that can modulate the DNA damage response in diseases like cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Checkpoint Kinase (Chk) compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selleck Chemical LLC Chk2 Inhibitor II (this compound) 5mg 516480-79-8, Quantity: | Fisher Scientific [fishersci.com]
- 5. focusbiomolecules.com [focusbiomolecules.com]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
BML-277: A Technical Guide to Its Application in Neuroscience for the Study of Genomic Stability
Executive Summary: The integrity of the neuronal genome is paramount for the lifelong function and survival of post-mitotic neurons. Genomic instability is an emerging hallmark of neurodegenerative diseases and central nervous system (CNS) injury. At the heart of the cellular defense against DNA damage is the DNA Damage Response (DDR) pathway, where Checkpoint Kinase 2 (Chk2) acts as a critical signal transducer. BML-277, a potent and highly selective ATP-competitive inhibitor of Chk2, has emerged as an indispensable chemical probe for dissecting the complex role of this kinase in maintaining genomic stability within the nervous system. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of this compound's mechanism of action, a compilation of its biochemical and cellular data, detailed experimental protocols for its use, and a forward-looking perspective on its application in neuroscience.
Introduction: The Critical Role of Genomic Stability in Neuroscience
The nervous system, largely composed of post-mitotic cells, relies on the steadfast integrity of its genome to function over an organism's entire lifespan. Unlike proliferating cells, most neurons cannot dilute DNA damage through cell division, making them exceptionally vulnerable to genotoxic insults. DNA damage can arise from endogenous sources like reactive oxygen species (ROS) generated during normal metabolism, or from exogenous agents.[1] The accumulation of such damage, particularly highly cytotoxic double-strand breaks (DSBs), can lead to neuronal dysfunction, apoptosis, and is increasingly implicated in the pathology of neurodegenerative diseases and CNS injury.[1][2]
To counteract these threats, cells have evolved a sophisticated network of proteins known as the DNA Damage Response (DDR). The DDR senses DNA lesions, signals their presence, and promotes their repair.[3] Key players in this network are the transducer kinases, including Ataxia-Telangiectasia Mutated (ATM) and Chk2, which orchestrate downstream events like cell cycle arrest (in dividing cells), DNA repair, and apoptosis.[1][4] Understanding and manipulating these pathways is a frontier in neuroscience, with the potential to yield novel therapeutic strategies for a range of neurological disorders.
This compound: A Selective Pharmacological Probe for Chk2
This compound is a small molecule inhibitor that has become a vital tool for elucidating the specific functions of Chk2. Its utility stems from its high potency and selectivity, which allows for the precise interrogation of Chk2-dependent pathways while minimizing off-target effects.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Chk2.[5][6][7] By binding to the ATP-binding pocket of the Chk2 kinase domain, it prevents the phosphorylation of downstream substrates, effectively blocking the propagation of the DNA damage signal through this pathway.[7][8] This targeted inhibition allows researchers to study the consequences of Chk2 inactivation in various experimental models of genotoxic stress.
Selectivity and Potency
The high selectivity of this compound is a crucial feature for its use as a research tool. It exhibits approximately 1,000-fold greater selectivity for Chk2 compared to the related checkpoint kinase Chk1 or the cell cycle kinase Cdk1/B.[5] This ensures that observed biological effects are directly attributable to the inhibition of Chk2. The key quantitative parameters for this compound are summarized in Table 1.
The Role of Chk2 in the DNA Damage Response and Genomic Stability
Chk2 is a serine/threonine kinase that functions as a central transducer of the DDR signal, particularly in response to DNA double-strand breaks. Its activation and downstream signaling are critical determinants of cell fate following genotoxic stress.
The Canonical ATM-Chk2 Signaling Pathway
In response to DSBs, the ATM kinase is recruited to the site of damage and activated. ATM then phosphorylates Chk2 on threonine 68 (Thr68), leading to Chk2's own activation.[5] Activated Chk2, in turn, phosphorylates a host of downstream effector proteins, including the tumor suppressor p53.[9] Phosphorylation of p53 stabilizes the protein and promotes the transcription of genes involved in cell cycle arrest, apoptosis, and DNA repair, thereby playing a pivotal role in maintaining genomic integrity.[9]
References
- 1. Inhibition of Chk2 promotes neuroprotection, axon regeneration, and functional recovery after CNS injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic instability in human cancer: Molecular insights and opportunities for therapeutic attack and prevention through diet and nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 9. biorxiv.org [biorxiv.org]
A Proposed Research Framework for the Preclinical Investigation of BML-277 in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults.[1][2][3][4] Despite a multimodal treatment approach involving surgery, radiation, and chemotherapy, patient prognosis is poor, underscoring the urgent need for novel therapeutic strategies.[4] A key hallmark of glioblastoma's resistance to therapy is its highly effective DNA damage response (DDR) system.[3][4][5] The DDR network, which includes key kinases like Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and Checkpoint Kinases 1 and 2 (Chk1/2), allows tumor cells to survive the DNA-damaging effects of radiation and chemotherapy.[2][3][5]
This document outlines a proposed research framework for the preliminary in vitro investigation of BML-277, a potent and highly selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), in the context of glioblastoma.[6][7][8] this compound has demonstrated an IC50 of 15 nM for Chk2 and is over 1000-fold more selective for Chk2 than for Chk1 or Cdk1/B kinases.[6] Given the critical role of the DNA damage response in glioblastoma's therapeutic resistance, targeting Chk2 with this compound presents a rational approach to potentially sensitize GBM cells to standard-of-care treatments.
Proposed Mechanism of Action in Glioblastoma
Chk2 is a crucial transducer kinase in the DNA damage response pathway, primarily activated by ATM in response to DNA double-strand breaks.[9][10] Activated Chk2 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, typically at the G2/M checkpoint, and in some contexts, induce apoptosis.[9] By inhibiting Chk2, this compound is hypothesized to abrogate this DNA damage-induced cell cycle checkpoint, leading to mitotic catastrophe and enhanced cell death, particularly when combined with DNA-damaging agents like ionizing radiation or temozolomide.
Figure 1: Proposed signaling pathway of this compound in glioblastoma.
Proposed Experimental Workflow
A systematic in vitro evaluation is proposed to determine the therapeutic potential of this compound in glioblastoma cell lines. The workflow is designed to first establish the single-agent efficacy of this compound and then to investigate its potential as a radiosensitizer.
Figure 2: Proposed experimental workflow for this compound evaluation.
Experimental Protocols
Cell Viability and IC50 Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various glioblastoma cell lines.
-
Method:
-
Seed glioblastoma cells (e.g., U87-MG, T98G) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in complete culture medium. This compound should be dissolved in DMSO to create a stock solution.[11]
-
Treat cells with the this compound dilutions for 72 hours. A vehicle control (DMSO) should be included.
-
Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells and calculate IC50 values using non-linear regression analysis (log(inhibitor) vs. response).
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Method:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) will be quantified.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Method:
-
Treat cells with this compound as described for the apoptosis assay for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
-
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of Chk2.
-
Method:
-
To induce DNA damage and activate the Chk2 pathway, pre-treat cells with a sub-lethal dose of a DNA-damaging agent (e.g., 100 µM etoposide or 5 Gy ionizing radiation).
-
Following the DNA damage induction, treat the cells with this compound at its IC50 concentration for 2-4 hours.
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Chk2 (Thr68), total Chk2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
Quantitative data from the proposed experiments should be structured for clear comparison and interpretation.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | p53 Status | MGMT Status | This compound IC50 (µM) |
|---|---|---|---|
| U87-MG | Wild-Type | Methylated | Experimental Value |
| T98G | Mutant | Unmethylated | Experimental Value |
| A172 | Wild-Type | Unmethylated | Experimental Value |
Table 2: Apoptosis Induction by this compound at 48 Hours
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
|---|---|---|---|
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (0.5x IC50) | Experimental Value | Experimental Value | Experimental Value |
| This compound (1x IC50) | Experimental Value | Experimental Value | Experimental Value |
| this compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |
Table 3: Cell Cycle Distribution Following this compound Treatment at 24 Hours
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound (1x IC50) | Experimental Value | Experimental Value | Experimental Value |
| this compound + Radiation | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
This document provides a comprehensive framework for the initial preclinical evaluation of the Chk2 inhibitor, this compound, in glioblastoma cell lines. The proposed experiments are designed to systematically assess its efficacy as a standalone agent and as a potential radiosensitizer. The successful completion of these studies would provide a strong rationale for more advanced preclinical investigations, including in vivo studies in orthotopic glioblastoma models, to further validate this compound as a novel therapeutic agent for this devastating disease.
References
- 1. Combined PDK1 and CHK1 inhibition is required to kill glioblastoma stem-like cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing CHK1 inhibitor lethality in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosensitization of cancer stem cells in glioblastoma by the simultaneous inhibition of parallel DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The promise of DNA damage response inhibitors for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Bml 277 | CAS 516480-79-8 | CHK2 kinase inhibitor [stressmarq.com]
The Modulatory Role of BML-277 on the Chk2-cGAS-TRIM41 Axis: A Technical Overview for Advanced Research
For Immediate Release
This technical guide provides an in-depth analysis of the selective Chk2 inhibitor, BML-277, and its impact on the recently elucidated Chk2-cGAS-TRIM41 signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of DNA damage response (DDR), innate immunity, and oncology.
Executive Summary
Checkpoint kinase 2 (Chk2) is a critical transducer in the DNA damage response network, orchestrating cellular fate through the regulation of cell cycle progression and apoptosis. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a central component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. Recent investigations have unveiled a direct regulatory link between these two pathways, where Chk2 modulates the function of nuclear cGAS through the E3 ubiquitin ligase TRIM41. The small molecule inhibitor this compound, a potent and selective ATP-competitive inhibitor of Chk2, serves as a critical tool to dissect and potentially modulate this novel signaling axis. This guide will detail the mechanism of action of this compound, its effects on the Chk2-cGAS-TRIM41 pathway, and provide relevant experimental protocols for further investigation.
This compound: A Selective Chk2 Inhibitor
This compound is a well-characterized small molecule that exhibits high selectivity for Chk2 over other kinases, including Chk1 and Cdk1/B, making it an invaluable tool for targeted research.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the Chk2 kinase domain.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound's activity and selectivity.
| Parameter | Value | Notes | Reference(s) |
| IC₅₀ | 15 nM | Half-maximal inhibitory concentration in a cell-free Chk2 kinase assay. | [1][2] |
| Kᵢ | 37 nM | Inhibitor constant, indicating the binding affinity to Chk2. | [2][3] |
| Selectivity | >1000-fold | Greater selectivity for Chk2 compared to Cdk1/B and CK1 kinases. | [1] |
| EC₅₀ | 3 - 7.6 µM | Effective concentration for radioprotection of human T-cells from apoptosis. | [2][3] |
The Chk2-cGAS-TRIM41 Signaling Pathway
Recent evidence has established a novel role for nuclear cGAS in maintaining genome integrity through the regulation of LINE-1 (L1) retrotransposons. This function is directly modulated by Chk2 in response to DNA damage.
Upon DNA damage, Chk2 is activated and subsequently phosphorylates nuclear cGAS at serine residues 120 and 305.[3][4] This phosphorylation event enhances the association between cGAS and the E3 ubiquitin ligase TRIM41.[3][4][5] The cGAS-TRIM41 complex then targets the L1 retrotransposon open reading frame 2 protein (ORF2p) for ubiquitination and subsequent proteasomal degradation. By promoting the degradation of ORF2p, this pathway effectively suppresses L1 retrotransposition, thus safeguarding genomic stability.[3][4][6]
Figure 1: The Chk2-cGAS-TRIM41 signaling pathway and the inhibitory action of this compound.
Effect of this compound on the Pathway
This compound, by inhibiting Chk2, prevents the phosphorylation of cGAS. This abrogation of cGAS phosphorylation disrupts the enhanced association between cGAS and TRIM41 that occurs in response to DNA damage.[5] Consequently, the TRIM41-mediated ubiquitination and degradation of ORF2p are diminished, which can lead to increased L1 retrotransposition. Experimental evidence demonstrates that treatment with this compound disrupts the stress-induced interaction between cGAS and TRIM41, as well as the subsequent interaction between TRIM41 and ORF2p.[5]
Figure 2: Workflow for assessing this compound's effect on protein interactions.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effect of this compound on the Chk2-cGAS-TRIM41 pathway.
Chk2 Kinase Assay
Objective: To determine the inhibitory effect of this compound on Chk2 kinase activity.
Materials:
-
Recombinant full-length human Chk2
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂)
-
ATP (including [γ-³³P]ATP)
-
Chk2 peptide substrate (e.g., CHKtide: KKKVSRSGLYRSPSMPENLNRPR)
-
ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper/streptavidin beads for radioactive assay
Procedure (ADP-Glo™ Assay):
-
Prepare a 1x Kinase assay buffer.
-
Create a master mix containing 1x Kinase assay buffer, ATP, and the CHKtide substrate.
-
Prepare serial dilutions of this compound in 1x Kinase assay buffer with a constant final DMSO concentration (not exceeding 1%).
-
In a 96-well plate, add the master mix to all wells.
-
Add the serially diluted this compound or vehicle (DMSO) to the respective wells.
-
Add diluted Chk2 kinase to initiate the reaction in all wells except the "blank" control.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the kinase reaction and measure the remaining ATP by adding ADP-Glo™ reagent and incubating for 45 minutes at room temperature.
-
Add Kinase Detection Reagent, incubate for another 45 minutes, and measure luminescence.
-
Calculate the percent inhibition of Chk2 activity at different this compound concentrations and determine the IC₅₀ value.[7]
Co-Immunoprecipitation (Co-IP) of cGAS and TRIM41
Objective: To assess the effect of this compound on the interaction between cGAS and TRIM41 in a cellular context.
Materials:
-
HEK293T or other suitable cell line
-
DNA damaging agent (e.g., etoposide)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-cGAS, anti-TRIM41, and appropriate IgG control
-
Protein A/G magnetic beads
-
Western blot reagents
Procedure:
-
Culture HEK293T cells and transfect with plasmids expressing tagged versions of cGAS and/or TRIM41 if necessary.
-
Induce DNA damage by treating cells with etoposide (e.g., 100 µg/mL for 4 hours).[8]
-
Concurrently, treat one set of cells with this compound and another with a vehicle control (DMSO).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-cGAS antibody (or anti-TRIM41) or an IgG control overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads using a sample buffer and heat.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against TRIM41 (or cGAS). A diminished TRIM41 band in the this compound treated sample indicates disruption of the interaction.[5]
In Vivo Ubiquitination Assay for ORF2p
Objective: To determine if Chk2 inhibition by this compound affects TRIM41-mediated ubiquitination of ORF2p.
Materials:
-
HeLa or HEK293T cells
-
Plasmids expressing Flag-tagged ORF2p, HA-tagged Ubiquitin, and potentially cGAS and TRIM41
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing 1% SDS)
-
Dilution buffer (without SDS)
-
Anti-Flag antibody
-
Anti-HA antibody
-
Western blot reagents
Procedure:
-
Co-transfect cells with plasmids for Flag-ORF2p and HA-Ubiquitin.
-
If necessary, co-transfect with cGAS and/or TRIM41 expression vectors.
-
Treat cells with this compound or vehicle control.
-
Add MG132 (e.g., 10 µM) for 6-12 hours before harvesting to allow ubiquitinated proteins to accumulate.[9]
-
Lyse the cells in denaturing lysis buffer and heat to dissociate non-covalent protein interactions.
-
Dilute the lysates with dilution buffer to reduce the SDS concentration.
-
Perform immunoprecipitation for Flag-ORF2p.
-
Wash the immunoprecipitates thoroughly.
-
Elute and analyze the samples by Western blotting with an anti-HA antibody to detect ubiquitinated ORF2p. A decrease in the high-molecular-weight smear (polyubiquitinated ORF2p) in the this compound treated lane would indicate reduced ubiquitination.
Conclusion and Future Directions
This compound is a powerful chemical probe for elucidating the functions of Chk2. Its ability to modulate the newly discovered Chk2-cGAS-TRIM41 pathway provides a valuable tool for studying the interplay between DNA damage response and innate immunity.[3] Further research utilizing this compound can explore the therapeutic potential of targeting this axis in diseases characterized by genomic instability and aberrant immune activation, such as cancer and autoimmune disorders. The provided protocols offer a foundational framework for researchers to investigate the nuanced effects of Chk2 inhibition on this critical signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 4. Nuclear cGAS restricts L1 retrotransposition by promoting TRIM41-mediated ORF2p ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear cGAS restricts L1 retrotransposition by promoting TRIM41-mediated ORF2p ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
BML-277: A Technical Guide to a Selective Chk2 Inhibitor
Introduction
BML-277, also known as Chk2 Inhibitor II, is a potent and highly selective small molecule inhibitor of Checkpoint kinase 2 (Chk2).[1][2] As an ATP-competitive inhibitor, this compound has become a critical tool for researchers in the fields of DNA damage response (DDR), cancer biology, and immunology.[1][3][4] Chk2 is a serine/threonine kinase that plays a pivotal role in the cellular response to genotoxic stress, orchestrating processes such as cell cycle arrest, apoptosis, and DNA repair.[5][6] The high selectivity of this compound allows for precise investigation of Chk2-mediated signaling pathways, making it invaluable for dissecting the molecular mechanisms of genome integrity and for exploring potential therapeutic strategies.[3][5] This guide provides a comprehensive overview of the core properties, mechanism of action, and experimental applications of this compound.
Core Properties and Characteristics
This compound is a synthetic compound, appearing as an off-white solid, with well-defined chemical and physical properties.[2][7] Its solubility in common laboratory solvents like DMSO and ethanol facilitates its use in a wide range of in vitro experimental settings.[2][7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide[2][8] |
| Synonyms | Chk2 Inhibitor II, C 3742[8] |
| CAS Number | 516480-79-8[2] |
| Molecular Formula | C₂₀H₁₄ClN₃O₂[2][7][8] |
| Molecular Weight | 363.80 g/mol [3][8] |
| Appearance | Off-white solid[2][7] |
| Solubility | DMSO (≥20 mg/mL), Ethanol (≥10 mg/mL)[2][8] |
| Storage | Solid: -20°C (Stable for ≥4 years). Solutions: -20°C (Up to 3 months)[2][8] |
Mechanism of Action and Biological Activity
This compound functions as a selective, ATP-competitive inhibitor of Chk2.[3][4] Its high potency and selectivity are critical for its utility as a chemical probe to study the specific functions of Chk2.
Pharmacological Profile
The inhibitory activity of this compound is characterized by a low nanomolar IC₅₀ value against Chk2.[1][2] It demonstrates over 1,000-fold selectivity for Chk2 compared to other kinases such as Chk1 and Cdk1/B, ensuring minimal off-target effects in experimental models.[3][4] This specificity has been confirmed in kinase panel screenings where this compound showed less than 25% inhibition against 35 other kinases when tested at a concentration of 10 μM.[2]
Table 2: Pharmacological Data for this compound
| Parameter | Value | Description |
| Primary Target | Checkpoint kinase 2 (Chk2)[1] | A serine/threonine kinase in the DNA damage response pathway. |
| Mechanism | ATP-competitive inhibition[1][9] | Binds to the ATP-binding site of Chk2, preventing phosphorylation of substrates. |
| IC₅₀ | 15 nM[1][2][3] | The concentration required for 50% inhibition of Chk2 activity in vitro. |
| Kᵢ | 37 nM[1][9] | The inhibition constant, indicating the binding affinity for Chk2. |
| EC₅₀ | 3.0 - 7.6 μM[1][2] | The effective concentration for radioprotection of human T-cells from apoptosis. |
Cellular Effects
In cellular contexts, this compound effectively inhibits the DNA damage response pathway. A key function is its ability to protect human CD4+ and CD8+ T-cells from apoptosis induced by ionizing radiation.[1][9] This radioprotective effect is achieved by preventing Chk2-mediated signaling that would otherwise lead to cell death.[1] Furthermore, studies have shown that this compound can modulate the cellular response to other DNA-damaging agents. For instance, it antagonizes the cytotoxic effects of PARP inhibitors like olaparib in p53-proficient cells, highlighting its role in the Chk2-p53 signaling axis.[6][10]
Signaling Pathway and Logical Workflows
Visualizing the complex biological and experimental processes involving this compound is crucial for a clear understanding of its application.
This compound in the DNA Damage Response Pathway
Upon DNA damage, such as double-strand breaks, the ATM kinase is activated and subsequently phosphorylates and activates Chk2.[6] Chk2, in turn, phosphorylates downstream targets, including the tumor suppressor p53, leading to cell cycle arrest or apoptosis.[6] this compound directly inhibits Chk2, thereby blocking this signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. focusbiomolecules.com [focusbiomolecules.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Chk2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bml 277 | CAS 516480-79-8 | CHK2 kinase inhibitor [stressmarq.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 10. biorxiv.org [biorxiv.org]
BML-277: A Deep Dive into its Initial Discovery and Development as a Selective Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-277, also known as Chk2 Inhibitor II, has emerged as a critical tool in the study of DNA damage response (DDR) pathways. This potent and highly selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2) has been instrumental in elucidating the intricate signaling cascades that govern cell cycle arrest, apoptosis, and DNA repair. This technical guide provides a comprehensive overview of the initial discovery and development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support ongoing and future research in oncology, immunology, and genome stability.
Core Discovery and Potency
This compound was first identified as a potent and selective small molecule inhibitor of the Chk2 serine/threonine kinase.[1] Its discovery provided the research community with a valuable chemical probe to investigate the specific roles of Chk2 in cellular responses to genotoxic stress. The molecule, with the chemical name 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide, has a molecular weight of 363.8 g/mol .[2][3]
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Kinase | Notes |
| IC50 | 15 nM | Chk2 | Half-maximal inhibitory concentration in a cell-free assay.[1][3][4][5][6] |
| Ki | 37 nM | Chk2 | Inhibitor constant, indicating binding affinity.[5][6] |
| Selectivity | >1,000-fold | Chk2 vs. Cdk1/B and CK1 | Demonstrates high specificity for Chk2 over other kinases.[1][6] |
| IC50 | 12 µM | Cdk1/B | Comparative IC50 value.[6] |
| IC50 | 17 µM | CK1 | Comparative IC50 value.[6] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Chk2.[1][4] This means it binds to the ATP-binding pocket of the Chk2 enzyme, preventing the phosphorylation of its downstream substrates. A key phosphorylation event inhibited by this compound is the autophosphorylation of Chk2 at Threonine 68 (Thr68), a critical step in its activation following DNA damage.[1]
The inhibition of Chk2 by this compound has significant downstream effects, most notably in the p53 signaling pathway. Following DNA damage, Chk2 phosphorylates p53 at Serine 20, leading to its stabilization and activation of target genes involved in cell cycle arrest and apoptosis.[7] By blocking Chk2 activity, this compound can prevent this p53-mediated response.
Figure 1: this compound inhibits the DNA damage response pathway.
Experimental Protocols
In Vitro Chk2 Kinase Assay
This protocol is designed to determine the inhibitory activity of compounds against recombinant Chk2.
Materials:
-
Recombinant full-length human Chk2 (5 nM)
-
Kinase buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2
-
Synthetic peptide substrate (e.g., biotin-SGLYRSPSMPENLNRPR) at 25 µM
-
ATP at 1 µM
-
[γ-33P] ATP (50 µCi/mL)
-
Protease inhibitor cocktail
-
This compound at various concentrations (e.g., 6.25, 12.5, 25, 50, 100, and 200 nM)
-
Streptavidin-conjugated agarose beads
-
Wash buffer: 0.1% Tween-20 in phosphate-buffered saline (PBS), pH 7.4
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures by combining recombinant Chk2, kinase buffer, synthetic peptide substrate, ATP, [γ-33P] ATP, and protease inhibitor cocktail.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures.
-
Incubate the reactions at 37°C for 3 hours.[8]
-
Stop the reaction by adding 50 mM cold ATP.[8]
-
Capture the biotinylated peptide substrate by adding streptavidin-conjugated agarose beads and incubating.
-
Wash the beads repeatedly with wash buffer to remove unincorporated [γ-33P] ATP.[8]
-
Determine the amount of radioactive phosphate incorporated into the substrate peptide by scintillation counting.
-
Calculate the percent inhibition of Chk2 activity at each this compound concentration relative to the vehicle control.
Figure 2: Workflow for the in vitro Chk2 kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the target engagement of this compound with Chk2 in a cellular context.
Materials:
-
MCF-7 cells (or other suitable cell line)
-
This compound (20 µM)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Western blotting reagents
Procedure:
-
Treat MCF-7 cells with 20 µM this compound or DMSO for 2 hours.[9]
-
Harvest and lyse the cells.
-
Heat the cell lysates to various temperatures.
-
Centrifuge to separate soluble and aggregated proteins.
-
Analyze the amount of soluble Chk2 in the supernatant by Western blotting.[9]
-
Quantify the relative Chk2 signal to determine the thermal stabilization conferred by this compound binding.
In Vitro and In Vivo Radioprotective Effects
A key discovery in the development of this compound was its ability to protect human T-cells from apoptosis induced by ionizing radiation.[1][3] This radioprotective effect is dose-dependent and has been observed in both CD4+ and CD8+ T-cell populations.[1][4]
Table 2: Radioprotective Efficacy of this compound
| Parameter | Value | Cell Type | Notes |
| EC50 | 3.0 - 7.6 µM | Human T-cells | Effective concentration for 50% radioprotection from apoptosis.[3][4][8] |
T-cell Radioprotection Assay
Materials:
-
Purified human CD4+ and CD8+ T-cells
-
This compound at various concentrations
-
96-well plates
-
Gamma irradiator (e.g., 137Cs source)
-
Annexin V-FITC and propidium iodide staining kit
-
Flow cytometer
Procedure:
-
Plate purified T-cells at 100,000 cells per well in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.[8]
-
Expose the cells to 10 Gy of gamma irradiation.[8]
-
Return the cells to the incubator for 24 hours.[8]
-
Stain the cells with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.[8]
-
Analyze the percentage of apoptotic cells by flow cytometry.
In Vivo Xenograft Studies
In vivo studies using SUDHL6 DLBCL xenografts in SCID mice have demonstrated the anti-tumor activity of this compound, particularly in combination with other inhibitors.
Animal Model:
-
SUDHL6 DLBCL xenografts in SCID mice
Treatment Regimen:
-
Vehicle control
-
ERK inhibitor (5 mg/kg)
-
This compound (1 mg/kg)
-
Combination of ERK inhibitor and this compound
Administration:
-
Intraperitoneal (i.p.) injection every other day for 20 days.[1]
Results:
-
The combination treatment resulted in a statistically significant suppression of tumor growth compared to either agent alone.[1]
-
No lethal toxicity, significant weight loss, or other gross abnormalities were observed.[1]
Conclusion
The initial discovery and development of this compound have provided a powerful and selective tool for probing the function of Chk2 in the DNA damage response and other cellular processes. Its well-defined mechanism of action, coupled with demonstrated efficacy in both in vitro and in vivo models, underscores its importance for basic research and as a potential starting point for therapeutic development. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to leverage this compound in their own investigations into the complex signaling networks that maintain genomic integrity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bml 277 | CAS 516480-79-8 | CHK2 kinase inhibitor [stressmarq.com]
- 3. focusbiomolecules.com [focusbiomolecules.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 6. medkoo.com [medkoo.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 9. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
Methodological & Application
Application Notes and Protocols for BML-277 in Cell Culture
This document provides detailed application notes and experimental protocols for the use of BML-277, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), in cell culture-based research. These guidelines are intended for researchers, scientists, and drug development professionals investigating the DNA damage response (DDR) pathway, cell cycle regulation, and apoptosis.
Introduction to this compound
This compound is a small molecule, ATP-competitive inhibitor of the Chk2 serine/threonine kinase.[1] It demonstrates high selectivity for Chk2, with an approximately 1,000-fold greater affinity for Chk2 over other kinases such as Chk1 and Cdk1/B.[1][2] Chk2 is a critical transducer kinase in the DNA damage response pathway, activated by Ataxia Telangiectasia Mutated (ATM) kinase following DNA double-strand breaks.[3] Activated Chk2 phosphorylates several downstream targets, including the p53 tumor suppressor, to orchestrate cellular responses like cell cycle arrest, apoptosis, and DNA repair.[3][4] Due to its central role, this compound serves as an invaluable tool for dissecting the molecular mechanisms of genome integrity, radioprotection, and cancer biology.[5][6]
Quantitative Data Summary
The following table summarizes the key biochemical and cellular parameters of this compound.
| Parameter | Value | Context | Source |
| Molecular Weight | 363.80 g/mol | - | [1][6] |
| IC₅₀ (Chk2) | 15 nM | In vitro cell-free kinase assay | [1][7] |
| Kᵢ (Chk2) | 37 nM | ATP-competitive inhibition | [2][5] |
| EC₅₀ | 3 - 7.6 µM | Radioprotection of human T-cells from apoptosis | [5][7] |
| Effective Conc. | 0.64 - 2.5 µM | Inhibition of PARP inhibitor-induced cytotoxicity in lymphoma cells | [3][4] |
| Solubility | ≥ 20 mg/mL | In DMSO or Ethanol | [6] |
This compound Mechanism and Signaling Pathway
This compound acts by competitively binding to the ATP pocket of Chk2, thereby preventing its kinase activity. The primary pathway influenced by this compound is the canonical DNA damage response cascade. Upon DNA damage, ATM is activated and subsequently phosphorylates Chk2 at Threonine 68.[1] Activated Chk2 then phosphorylates downstream effectors, most notably p53 at Serine 20, leading to its stabilization and the transcription of genes involved in cell cycle arrest and apoptosis.[3][4] By inhibiting Chk2, this compound prevents these downstream signaling events.
Experimental Protocols
4.1. Preparation of this compound Stock Solution
Proper preparation and storage of this compound are critical for experimental consistency.
-
Reconstitution: this compound is soluble in DMSO and ethanol.[6] To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the powdered compound in high-quality, anhydrous DMSO. For a 10 mM stock, dissolve 3.64 mg of this compound (MW: 363.8) in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 2 weeks or at -80°C for up to 3 months.[2]
-
Working Solution: For cell culture experiments, thaw an aliquot of the DMSO stock and dilute it to the final desired concentration in pre-warmed (37°C) cell culture medium.[8] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
4.2. Cell Viability / Cytotoxicity Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined density to ensure they are in a logarithmic growth phase at the end of the experiment. Allow cells to adhere and recover for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. A common concentration range to test is 0.1 µM to 50 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 to 96 hours) in a humidified incubator at 37°C and 5% CO₂.[3][4]
-
Assay Procedure:
-
Equilibrate the plate and the viability reagent to room temperature for ~30 minutes.[9]
-
Add the viability reagent to each well in a volume equal to the culture medium volume (e.g., 100 µL).[9]
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percent viability for each concentration.
4.3. Western Blot Analysis of Chk2 Pathway Modulation
This protocol is designed to detect changes in the phosphorylation state of Chk2 or its downstream targets after this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates or larger culture dishes. Once they reach 70-80% confluency, treat them with this compound at the desired concentration (e.g., 5-20 µM) for a specified time (e.g., 2-24 hours).[11] If investigating DNA damage, a DNA-damaging agent can be added during the last 1-2 hours of incubation.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-Tween).
-
Incubate the membrane with a primary antibody overnight at 4°C. Recommended antibodies include anti-Phospho-Chk2 (Thr68), anti-Chk2 (total), anti-Phospho-p53 (Ser20), and anti-p53 (total).[7]
-
Wash the membrane three times with TBS-Tween for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12] Use a loading control like β-Actin or GAPDH to ensure equal protein loading.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 6. Bml 277 | CAS 516480-79-8 | CHK2 kinase inhibitor [stressmarq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 12. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of BML-277 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
BML-277 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response pathway.[1][2][3] With an IC₅₀ value of approximately 15 nM, this compound serves as a valuable tool for investigating cellular responses to genotoxic stress, cell cycle regulation, and apoptosis.[2][4][5] Proper preparation of a stock solution is the first critical step for ensuring reproducible and accurate experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₄ClN₃O₂ | [1][4][6] |
| Molecular Weight | 363.8 g/mol | [1][6] |
| Appearance | Off-white to light yellow solid | [4][7] |
| Solubility in DMSO | ≥18.2 mg/mL. Various suppliers report maximal solubility ranging from 20 mg/mL to 72 mg/mL.[2][4][5][8][9] | [2][4][5][8] |
| Purity | Typically ≥95% | [6] |
| Storage (Solid) | Store at -20°C for up to 3 years. | [5][7] |
| Storage (DMSO Solution) | Store in aliquots at -20°C for up to 1 year or at -80°C for up to 2 years to minimize freeze-thaw cycles.[4][5][7] | [4][5][7] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in cell culture media or assay buffers.
Materials:
-
This compound powder (e.g., 1 mg or 5 mg vial)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance (if weighing is required)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Procedure:
-
Pre-equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture. Hygroscopic DMSO can significantly reduce the solubility of the compound.[2][7]
-
Calculation of Required DMSO Volume:
-
The formula to calculate the required solvent volume is: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For a 10 mM stock solution (which is 0.010 mol/L) using 1 mg (0.001 g) of this compound (MW = 363.8 g/mol ):
-
Volume (L) = 0.001 g / (0.010 mol/L * 363.8 g/mol ) = 0.00027488 L
-
Volume (µL) = 274.9 µL
-
-
Therefore, you will need approximately 275 µL of DMSO to prepare a 10 mM stock solution from 1 mg of this compound.
-
-
Reconstitution:
-
If the this compound is provided in a pre-weighed vial (e.g., 1 mg, 5 mg), perform the reconstitution directly in the original vial to avoid material loss.
-
Carefully add the calculated volume of DMSO (e.g., 275 µL for 1 mg) to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed.
-
For higher concentrations or if dissolution is slow, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can aid in solubilization.[5][8][10]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryogenic vials or microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C. Solutions in DMSO are stable for up to 1 year at -20°C and up to 2 years at -80°C.[5][7]
-
-
Preparation of Working Solutions:
-
When ready to use, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution further in an appropriate aqueous buffer or cell culture medium to achieve the desired final concentration for your experiment.
-
Note: It is recommended to perform serial dilutions. For example, first dilute the 10 mM DMSO stock to an intermediate concentration (e.g., 1 mM) in DMSO before making the final dilution in an aqueous medium to prevent precipitation of the compound.[9]
-
Visualizations
The following diagrams illustrate the experimental workflow and the biological context of this compound's mechanism of action.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits Chk2 in the DNA damage pathway.
References
- 1. Bml 277 | CAS 516480-79-8 | CHK2 kinase inhibitor [stressmarq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 4. focusbiomolecules.com [focusbiomolecules.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols for BML-277 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of BML-277, a selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), in various in vitro assays.[1][2][3][4] this compound is a valuable tool for studying the DNA damage response, cell cycle regulation, and apoptosis.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters and recommended concentration ranges for this compound in different in vitro applications.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Notes |
| IC₅₀ | 15 nM | Half-maximal inhibitory concentration against Chk2 in cell-free kinase assays.[1][2][4][6][7] |
| Kᵢ | 37 nM | Inhibitor constant, indicating the binding affinity to Chk2.[2][4][7] |
| Selectivity | >1000-fold | Over Cdk1/B and CK1 kinases.[1][7] |
Table 2: Recommended this compound Concentrations for In Vitro Assays
| Assay Type | Cell Type/System | Recommended Concentration Range | Expected Effect |
| Chk2 Kinase Assay | Recombinant Chk2 | 6.25 nM - 200 nM | Direct inhibition of Chk2 kinase activity.[3] |
| Apoptosis/Radioprotection | Human T-cells | 3 µM - 10 µM (EC₅₀: 3-7.6 µM) | Protection from radiation-induced apoptosis.[2][3][4][7] |
| Cell Viability | Eµ-Myc lymphoma cells | 0.6 µM - 2.5 µM | Antagonism of PARP inhibitor-induced cytotoxicity.[8][9] |
| Western Blotting | Various cell lines | 1 µM - 10 µM | Inhibition of Chk2 substrate phosphorylation (e.g., p53). |
| Homologous Recombination | Colorectal cancer cells | Not specified, treatment showed effect | Reduction in homologous recombination activity.[10] |
Signaling Pathway of this compound Target: Chk2
This compound inhibits Chk2, a crucial transducer kinase in the DNA damage response pathway. Upon DNA double-strand breaks, Chk2 is activated by ATM and subsequently phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.
Caption: this compound inhibits the Chk2 signaling pathway.
Experimental Protocols
This protocol is designed to measure the direct inhibitory effect of this compound on Chk2 kinase activity.
Caption: Workflow for an in vitro Chk2 kinase assay.
Protocol:
-
Reaction Setup : In a microcentrifuge tube, prepare the reaction mixture containing 5 nM recombinant human Chk2, 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 25 µM synthetic peptide substrate, and various concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100, and 200 nM).[3]
-
Initiate Reaction : Start the kinase reaction by adding 1 µM ATP supplemented with [γ-³³P] ATP.
-
Incubation : Incubate the reaction mixture at 37°C for 3 hours.[3]
-
Stop Reaction and Capture Substrate : Stop the reaction and capture the phosphorylated peptide substrate using streptavidin-conjugated agarose beads.[3]
-
Washing : Wash the beads multiple times with phosphate-buffered saline containing 0.1% Tween-20 to remove unincorporated radioactive ATP.[3]
-
Quantification : Determine the amount of radioactive phosphate incorporated into the substrate peptide by scintillation counting.[3]
-
Data Analysis : Calculate the percentage of kinase inhibition at each this compound concentration relative to a DMSO vehicle control and determine the IC₅₀ value.
This protocol measures cell viability and can be used to assess the cytoprotective or cytotoxic effects of this compound.
Protocol:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[8]
-
Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 20 µM) with or without a DNA damaging agent or another compound of interest. Include a vehicle-only (DMSO) control.
-
Incubation : Incubate the plate for a predetermined period (e.g., 48 to 96 hours).[8][9]
-
MTS/MTT Addition : Add MTS or MTT reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).[11][12]
-
Incubation with Reagent : Incubate the plate for 1-4 hours at 37°C.[11][12]
-
Absorbance Reading : If using MTT, add a solubilization solution.[11][12] Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[11][12]
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
This protocol allows for the assessment of this compound's effect on the phosphorylation of Chk2 and its downstream targets.
Caption: General workflow for Western blotting.
Protocol:
-
Cell Treatment and Lysis : Treat cells with this compound for a specified time before and/or during treatment with a DNA damaging agent (e.g., etoposide or radiation). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-Chk2 (Thr68), phospho-p53 (Ser20), or total Chk2) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Solubility and Storage
-
Solubility : this compound is soluble in DMSO (up to ~72 mg/mL) and ethanol (up to ~21 mg/mL).[1][5][7]
-
Stock Solutions : Prepare a concentrated stock solution in DMSO (e.g., 10 mM). For cell-based assays, further dilute the stock solution in the appropriate cell culture medium. It is recommended to perform serial dilutions in DMSO before the final dilution in aqueous media to avoid precipitation.[3]
-
Storage : Store the solid compound at -20°C for up to 3 years.[7] Store stock solutions in DMSO at -80°C for up to 3 months or at -20°C for up to 2 weeks.[7] Avoid multiple freeze-thaw cycles.[13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 4. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 5. Bml 277 | CAS 516480-79-8 | CHK2 kinase inhibitor [stressmarq.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Utilizing BML-277 in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the combined effects of BML-277, a selective Chk2 kinase inhibitor, and PARP inhibitors, such as olaparib. The information is intended to guide researchers in exploring the therapeutic potential and mechanistic underpinnings of this drug combination in various cancer models.
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors, like olaparib, have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][2] PARP inhibitors block the repair of DNA single-strand breaks (SSBs), which then lead to the formation of double-strand breaks (DSBs) during DNA replication.[1][2] In HR-deficient cells, these DSBs cannot be efficiently repaired, resulting in synthetic lethality.[1]
Checkpoint kinase 2 (Chk2) is a crucial transducer kinase in the DNA damage response (DDR) pathway, activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DSBs.[3][4] Activated Chk2 phosphorylates several downstream targets, including p53, to induce cell cycle arrest, apoptosis, or DNA repair.[3][5] this compound is a potent and highly selective inhibitor of Chk2 kinase.[6]
The combination of this compound and PARP inhibitors presents a nuanced therapeutic strategy. In p53-proficient normal tissues, such as hematopoietic cells, olaparib-induced DNA damage can lead to Chk2-mediated p53 activation and subsequent apoptosis, contributing to hematological toxicity.[3][7] The addition of this compound can antagonize this effect, potentially mitigating PARP inhibitor-induced toxicity in normal cells.[3][5][8] Conversely, in p53-deficient cancer cells, the combination may exhibit synergistic effects, although this is described as mild.[3][5] This differential effect highlights a potential therapeutic window for this combination.
Signaling Pathway
The interaction between this compound and olaparib is centered on the DNA damage response pathway. Olaparib induces DNA damage, which activates the ATM-Chk2-p53 signaling axis. This compound directly inhibits Chk2, thereby modulating the downstream consequences of PARP inhibition.
References
- 1. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 2. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 7. CHK2 Inhibition Provides a Strategy to Suppress Hematologic Toxicity from PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of BML-277 in Murine Xenograft Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-277 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1] By inhibiting Chk2, this compound disrupts cell cycle checkpoints, apoptosis, and DNA repair mechanisms, making it a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols and data for the use of this compound in murine xenograft models, offering a guide for preclinical evaluation of its anti-tumor efficacy.
Mechanism of Action
Upon DNA damage, particularly double-strand breaks (DSBs), Chk2 is activated through phosphorylation by ataxia-telangiectasia mutated (ATM) kinase. Activated Chk2 then phosphorylates a range of downstream targets to orchestrate a cellular response. Key substrates include p53, which is stabilized to induce cell cycle arrest or apoptosis, and CDC25 phosphatases, whose inhibition leads to cell cycle arrest at G1/S, intra-S, and G2/M phases.[2] In the context of cancer, dysregulation of the Chk2 signaling pathway can contribute to tumorigenesis and therapeutic resistance.[3] this compound's inhibition of Chk2 can therefore sensitize cancer cells to DNA-damaging agents and suppress tumor growth.
Data Summary: this compound in Murine Xenograft Models
The following tables summarize quantitative data from studies utilizing this compound in different murine xenograft models.
Table 1: this compound in an Oxaliplatin-Resistant Colorectal Cancer Xenograft Model
| Parameter | Details |
| Cell Line | Colo205-OR (Oxaliplatin-Resistant) |
| Mouse Strain | Not explicitly stated in the provided search results. |
| Xenograft Type | Subcutaneous |
| Treatment Groups | 1. Oxaliplatin (5 mg/kg) 2. Oxaliplatin (5 mg/kg) + this compound (1 mg/kg) 3. Oxaliplatin (5 mg/kg) + this compound (3 mg/kg) |
| Administration | This compound: Intraperitoneal (i.p.) injection, thrice per week for 2 weeks. |
| Vehicle | This compound dissolved in DMSO and diluted in sunflower oil. |
| Outcome | This compound suppressed the growth of oxaliplatin-resistant colorectal cancer xenografts in vivo.[4] |
Table 2: this compound in a Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model
| Parameter | Details |
| Cell Line | SUDHL6 |
| Mouse Strain | SCID mice |
| Xenograft Type | Subcutaneous |
| Treatment Groups | 1. Vehicle 2. ERK inhibitor (5 mg/kg) 3. This compound (1 mg/kg) 4. ERK inhibitor (5 mg/kg) + this compound (1 mg/kg) |
| Administration | This compound: Intraperitoneal (i.p.) injection, every other day for 20 days. |
| Vehicle | Not explicitly stated in the provided search results. |
| Outcome | Combined treatment with an ERK inhibitor and this compound resulted in a statistically significant suppression of tumor growth.[1] |
Experimental Protocols
Protocol 1: Evaluation of this compound in an Oxaliplatin-Resistant Colorectal Cancer Xenograft Model
This protocol is adapted from a study investigating the role of Chk2 in oxaliplatin resistance.[4]
1. Cell Culture and Xenograft Establishment:
-
Culture Colo205-OR (oxaliplatin-resistant) human colorectal cancer cells in appropriate media.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Monitor tumor growth regularly using calipers.
2. Animal Grouping and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Control Group: Administer vehicle (DMSO diluted in sunflower oil) and Oxaliplatin (5 mg/kg, i.p., once per week).
-
This compound Treatment Groups:
-
Administer Oxaliplatin (5 mg/kg, i.p., once per week).
-
Administer this compound at 1 mg/kg or 3 mg/kg via intraperitoneal injection three times per week for two weeks.
-
3. This compound Formulation:
-
Dissolve this compound powder in DMSO to create a stock solution.
-
For injection, dilute the DMSO stock solution with sunflower oil to the final desired concentration.
4. Monitoring and Endpoint:
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., daily or every other day).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular studies).
Protocol 2: Evaluation of this compound in a Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model
This protocol is based on a study exploring the synergistic effect of Chk2 and ERK inhibition.[1]
1. Cell Culture and Xenograft Establishment:
-
Culture SUDHL6 human DLBCL cells in an appropriate culture medium.
-
Prepare a cell suspension for injection.
-
Subcutaneously inject the SUDHL6 cells into the flank of SCID mice.
-
Allow tumors to establish and grow to a palpable size.
2. Animal Grouping and Treatment:
-
Randomize mice with established tumors into the following groups:
-
Vehicle Group: Administer the vehicle solution.
-
ERK Inhibitor Group: Administer the ERK inhibitor at 5 mg/kg.
-
This compound Group: Administer this compound at 1 mg/kg.
-
Combination Group: Administer both the ERK inhibitor (5 mg/kg) and this compound (1 mg/kg).
-
-
Administer treatments via intraperitoneal injection every other day for a total of 20 days.
3. Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor dimensions with calipers throughout the treatment period.
-
Record the body weight of the mice to assess toxicity.
Visualizations
Signaling Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. Guarding against digestive-system cancers: Unveiling the role of Chk2 as a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Utilizing BML-277 in Kinase Inhibition Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BML-277, also known as Chk2 Inhibitor II, is a potent and highly selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2] Chk2 is a crucial serine/threonine kinase that plays a pivotal role in the DNA damage response pathway, making it a significant target in cancer research and therapy.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in various kinase inhibition assays, aimed at facilitating research and drug development efforts targeting Chk2.
This compound exhibits an IC50 of 15 nM for Chk2 and demonstrates over 1000-fold selectivity against other kinases such as Chk1 and Cdk1/B.[1] Its mechanism of action involves the inhibition of Chk2 phosphorylation, a key step in its activation in response to DNA damage. These characteristics make this compound an invaluable tool for dissecting the Chk2 signaling pathway and for the development of novel therapeutic agents.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the quantitative data regarding the inhibitory activity of this compound against various kinases, highlighting its potent and selective inhibition of Chk2.
| Kinase | IC50 (nM) | Ki (nM) | Notes |
| Chk2 | 15 [1][2] | 37 [2][5] | Potent and primary target. |
| Chk1 | >15,000 | - | Over 1000-fold more selective for Chk2.[1] |
| Cdk1/B | >15,000 | - | Over 1000-fold more selective for Chk2.[1] |
Signaling Pathway
This compound targets Chk2, a key transducer kinase in the DNA damage response pathway. Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates Chk2 at Threonine 68. This phosphorylation event leads to Chk2 dimerization and full activation through autophosphorylation. Activated Chk2 then phosphorylates a range of downstream substrates, including p53 and Cdc25 phosphatases, to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis if the damage is irreparable. This compound, by competitively binding to the ATP pocket of Chk2, prevents its catalytic activity and disrupts this signaling cascade.
Caption: The ATM-Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Non-Radioactive)
This protocol describes a luminescence-based kinase assay using the ADP-Glo™ Kinase Assay Kit to determine the IC50 of this compound for Chk2. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Chk2 enzyme
-
CHK-tide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[6]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in kinase assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration in the assay should be ≤1%.
-
-
Set up the kinase reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in kinase assay buffer) to the wells of a white assay plate.
-
Add 10 µL of a solution containing the Chk2 enzyme and CHK-tide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for Chk2.
-
-
Incubate:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate the reaction and deplete ATP:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.[7]
-
-
Convert ADP to ATP and measure luminescence:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Chk2 Inhibition Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on Chk2 activity within a cellular context by measuring the phosphorylation of Chk2 or its downstream targets.
Materials:
-
Cancer cell line expressing Chk2 (e.g., MCF-7, U2OS)
-
This compound
-
DNA damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Chk2 (Thr68)
-
Anti-Chk2 (total)
-
Anti-phospho-p53 (Ser20)
-
Anti-p53 (total)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 10 µM etoposide for 1-2 hours) or by exposing the cells to ionizing radiation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with antibodies for total Chk2 and a loading control to ensure equal protein loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Determine the extent of Chk2 phosphorylation inhibition by normalizing the phospho-Chk2 signal to the total Chk2 signal.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a kinase inhibition assay using this compound, from initial compound preparation to final data analysis.
Caption: A generalized workflow for a kinase inhibition assay.
Conclusion
This compound is a powerful and selective tool for the investigation of Chk2 kinase function and for the screening of potential therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute robust and reproducible kinase inhibition assays. By understanding the underlying signaling pathways and employing appropriate experimental methodologies, scientists can effectively leverage this compound to advance our understanding of the DNA damage response and its implications in disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 5. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 6. ulab360.com [ulab360.com]
- 7. ulab360.com [ulab360.com]
BML-277 treatment protocol for studying T-cell apoptosis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BML-277 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/theronine kinase involved in the DNA damage response pathway.[1][2] With an IC50 of 15 nM, this compound offers high selectivity for Chk2 over other kinases such as Chk1 and Cdk1/B.[1] While Chk2 activation in response to genotoxic stress typically leads to cell cycle arrest and apoptosis, the primary described role of this compound in T-cells has been radioprotective, where it shields CD4+ and CD8+ T-cells from radiation-induced apoptosis.[1][2]
However, recent studies have unveiled a more nuanced role for Chk2 inhibition in apoptosis, particularly when combined with the inhibition of other signaling pathways. This document provides a detailed protocol for utilizing this compound to study T-cell apoptosis, focusing on a synergistic approach involving the concurrent inhibition of the Extracellular signal-regulated kinase (ERK) pathway. This combined treatment strategy has been shown to significantly enhance apoptosis in lymphoid cells, providing a valuable tool for investigating the complex interplay of signaling pathways that govern T-cell fate.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound, alone and in combination with an ERK inhibitor, on apoptosis in lymphoid cells.
Table 1: this compound Efficacy and Selectivity
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Chk2) | 15 nM | In vitro kinase assay | [1] |
| Ki (Chk2) | 37 nM | In vitro kinase assay | [2] |
| EC50 (Radioprotection) | 3 - 7.6 µM | Human CD4+ and CD8+ T-cells | [2] |
| Selectivity | >1000-fold vs. Chk1 & Cdk1/B | In vitro kinase assays | [1] |
Table 2: Synergistic Induction of Apoptosis in Lymphoid Cells (72h Treatment)
| Treatment Group | SUDHL4 (% Apoptosis) | SUDHL6 (% Apoptosis) | Farage (% Apoptosis) | Reference |
| Control (DMSO) | ~5% | ~8% | ~10% | [1] |
| This compound (5 µM) | ~15% | ~20% | ~25% | [1] |
| ERK Inhibitor (20 µM) | ~20% | ~25% | ~30% | [1] |
| This compound (5 µM) + ERK Inhibitor (20 µM) | ~55% | ~65% | ~70% | [1] |
Data are approximated from graphical representations in the cited literature and presented for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments to study T-cell apoptosis using this compound in combination with an ERK inhibitor.
Protocol 1: In Vitro Treatment of T-Cells with this compound and ERK Inhibitor
Objective: To induce apoptosis in T-cells or other lymphoid cell lines through the synergistic action of Chk2 and ERK inhibition.
Materials:
-
Human T-cell line (e.g., Jurkat) or primary human T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (Chk2 Inhibitor II)
-
ERK Inhibitor (e.g., Ulixertinib, SCH772984)
-
Dimethyl sulfoxide (DMSO, sterile)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed T-cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Drug Preparation: Prepare stock solutions of this compound and the ERK inhibitor in DMSO. For working solutions, dilute the stocks in culture medium to the desired final concentrations. A final DMSO concentration of <0.1% is recommended.
-
Treatment:
-
Control Group: Add DMSO vehicle control to the cells.
-
Single Agent Groups: Add this compound (final concentration 5 µM) or the ERK inhibitor (final concentration 20 µM) to respective wells.
-
Combination Group: Add both this compound (5 µM) and the ERK inhibitor (20 µM) to the cells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Apoptosis Analysis: Following incubation, harvest the cells for apoptosis assessment using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry (see Protocol 2).
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect the cells from each well into separate tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellets in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualization
Signaling Pathway of Synergistic Apoptosis
Caption: Synergistic apoptosis induction by dual Chk2 and ERK inhibition.
Experimental Workflow
Caption: Workflow for studying T-cell apoptosis with this compound.
References
Application Notes and Protocols: Assessing BML-277 Efficacy in Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, with a high incidence and mortality rate. The development of resistance to standard chemotherapeutic agents, such as oxaliplatin, is a major obstacle in its treatment. BML-277, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2), has emerged as a promising therapeutic agent, particularly in overcoming drug resistance in CRC.[1][2] CHK2 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest and apoptosis.[3][4] In the context of CRC, aberrant CHK2 activation has been implicated in the development of resistance to DNA-damaging agents like oxaliplatin.[1][2]
These application notes provide a comprehensive guide for assessing the efficacy of this compound in colorectal cancer cell lines. Detailed protocols for key in vitro assays are provided to enable researchers to evaluate the impact of this compound on cell viability, apoptosis, and cell cycle progression. Furthermore, this document outlines the underlying signaling pathways and provides a framework for robust data generation and interpretation.
Key Signaling Pathways in Colorectal Cancer
Two critical signaling pathways implicated in colorectal cancer are the DNA Damage Response (DDR) pathway, involving CHK2, and the Wnt/β-catenin signaling pathway.
CHK2 Signaling Pathway in DNA Damage Response
The CHK2 signaling pathway is a cornerstone of the cellular response to DNA double-strand breaks (DSBs), which can be induced by genotoxic agents like oxaliplatin. Upon DNA damage, ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates CHK2 at Threonine 68 (Thr68), leading to its activation. Activated CHK2, in turn, phosphorylates a range of downstream targets to orchestrate a cellular response that includes cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis and is aberrantly activated in the majority of colorectal cancers.[5][6][7] In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for degradation. Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target genes that promote proliferation and cell survival. While a direct link between this compound and the Wnt pathway is not established, the oncogenic role of the related kinase CLK2 in CRC through Wnt/β-catenin modulation suggests potential crosstalk worth investigating.[8]
Experimental Workflow for this compound Efficacy Assessment
A systematic approach is crucial for evaluating the therapeutic potential of this compound. The following workflow outlines the key experimental stages:
Data Presentation: Quantitative Effects of this compound
The following tables summarize the expected quantitative outcomes from the proposed experimental protocols.
Table 1: Effect of this compound on Cell Viability (IC50) in Colorectal Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Treatment Duration (hours) | Assay |
| HT-29 | To be determined | 72 | MTT |
| HCT116 | To be determined | 72 | MTT |
| SW480 | To be determined | 72 | MTT |
| SW620 | To be determined | 72 | MTT |
IC50 values are to be determined experimentally. Published studies have utilized this compound at concentrations around 10 µM for in vitro experiments on CRC cell lines.[1]
Table 2: Effect of this compound on Apoptosis in Colorectal Cancer Cell Lines
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| HT-29 | Control (DMSO) | To be determined | To be determined | To be determined |
| This compound (10 µM) | To be determined | To be determined | To be determined | |
| HCT116 | Control (DMSO) | To be determined | To be determined | To be determined |
| This compound (10 µM) | To be determined | To be determined | To be determined |
Data to be generated using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
Table 3: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cell Lines
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HT-29 | Control (DMSO) | To be determined | To be determined | To be determined |
| This compound (10 µM) | To be determined | To be determined | To be determined | |
| HCT116 | Control (DMSO) | To be determined | To be determined | To be determined |
| This compound (10 µM) | To be determined | To be determined | To be determined |
Data to be generated using Propidium Iodide staining followed by flow cytometry analysis.
Table 4: Effect of this compound on Homologous Recombination in Oxaliplatin-Resistant (OR) Colorectal Cancer Cell Lines
| Cell Line | Treatment | Relative Homologous Recombination Activity | % Reduction |
| HT29-OR | Mock | 1.4-fold increase vs. parental | - |
| This compound (10 µM) | Reduced | ~30% | |
| Colo205-OR | Mock | 2.0-fold increase vs. parental | - |
| This compound (10 µM) | Reduced | ~40% | |
| LoVo-OR | Mock | 4.8-fold increase vs. parental | - |
| This compound (10 µM) | Reduced | ~60% | |
| Colo201-OR | Mock | 7.2-fold increase vs. parental | - |
| This compound (10 µM) | Reduced | ~30% |
Data adapted from a study on oxaliplatin-resistant CRC cells.[1]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116, SW480, SW620)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 10 µM) and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet in 500 µL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis of CHK2 Phosphorylation
This technique is used to detect the levels of total and phosphorylated CHK2 to confirm the inhibitory effect of this compound.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
Oxaliplatin (as a DNA damaging agent to induce CHK2 phosphorylation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-CHK2 (Thr68) and anti-CHK2
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells and treat with this compound for a specified time before inducing DNA damage with a short treatment of oxaliplatin. Include appropriate controls (untreated, oxaliplatin only, this compound only).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-CHK2 or anti-CHK2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
-
Normalize the levels of p-CHK2 to total CHK2. A loading control like β-actin or GAPDH should also be used.[9]
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound in colorectal cancer cell lines. By systematically assessing its impact on cell viability, apoptosis, cell cycle, and target engagement, researchers can generate the necessary data to support further development of this promising CHK2 inhibitor as a therapeutic strategy for colorectal cancer, particularly in the context of overcoming resistance to conventional chemotherapy. Further investigation into the potential interplay between the CHK2 and Wnt/β-catenin signaling pathways may reveal novel combination therapy approaches for this challenging disease.
References
- 1. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of 5-Aza-2'-Deoxycytidine and Valproic Acid on Apoptosis Induction and Cell Growth Inhibition in Colon Cancer HT 29 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genistein-induced G2/M cell cycle arrest of human intestinal colon cancer Caco-2 cells is associated with Cyclin B1 and Chk2 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for In vivo Administration of BML-277 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of BML-277, a selective Chk2 inhibitor, in mouse models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation: In vivo Dosage and Administration of this compound in Mice
The following table summarizes the quantitative data from various in vivo studies involving the administration of this compound to mice. This information is critical for dose selection and study design in future preclinical research.
| Parameter | Details | Reference Study |
| Drug | This compound | Colorectal Cancer Xenograft Model |
| Animal Model | SCID mice with SUDHL6 DLBCL xenografts | Tumor Growth Inhibition Study |
| Colo205-OR tumor-bearing mice | Oxaliplatin Resistance Study[1] | |
| Dosage | 1 mg/kg | Tumor Growth Inhibition Study[2] |
| 1 mg/kg and 3 mg/kg | Oxaliplatin Resistance Study[1] | |
| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |
| Vehicle | DMSO, diluted in sunflower oil | Oxaliplatin Resistance Study[1] |
| Not specified, but a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline | General Formulation Guidance[3] | |
| Treatment Schedule | Every other day for 20 days | Tumor Growth Inhibition Study[2] |
| Thrice per week for 2 weeks | Oxaliplatin Resistance Study[1] | |
| Therapeutic Combination | In combination with an ERK inhibitor (5 mg/kg) | Tumor Growth Inhibition Study[2] |
| In combination with oxaliplatin (5 mg/kg) | Oxaliplatin Resistance Study[1] | |
| Observed Effects | Modest inhibition of tumor growth as a single agent.[2] | |
| Statistically significant suppression of tumor growth when combined with an ERK inhibitor.[2] | ||
| Reduced protein poly(ADP-ribosyl)ation (PARylation), FANCD2 monoubiquitination, and homologous recombination.[1] | ||
| Suppressed oxaliplatin-resistant colorectal cancer cell growth.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In vivo Administration
This protocol describes two common methods for preparing this compound for intraperitoneal injection in mice.
Method A: DMSO and Sunflower Oil Formulation [1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sunflower oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dosage and injection volume.
-
For each injection, dilute the this compound stock solution in sterile sunflower oil to achieve the final desired concentration (e.g., for a 1 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 0.2 mg/mL).
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
It is recommended to prepare the formulation fresh before each administration.
Method B: PEG300 and Saline Formulation [3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).[3]
-
To prepare a 1 mL working solution, sequentially add and mix the following components:
-
400 µL of PEG300
-
100 µL of the this compound DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the solution thoroughly until it is clear and homogenous.[3]
-
This formulation should be prepared fresh and used on the same day for optimal results.[3]
Protocol 2: In vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials and Equipment:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest (e.g., Colo205-OR)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (e.g., DMSO in sunflower oil or the PEG300/saline formulation without this compound)
-
Calipers for tumor measurement
-
Sterile syringes and needles for injection
Procedure:
-
Cell Implantation: Subcutaneously inject the desired number of cancer cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS or media) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[1]
-
Treatment Administration:
-
Control Group: Administer the vehicle control solution via intraperitoneal injection according to the planned treatment schedule.
-
This compound Group(s): Administer the this compound formulation at the desired dose(s) (e.g., 1 mg/kg and 3 mg/kg) via intraperitoneal injection.[1]
-
The treatment schedule can be, for example, thrice per week for two weeks.[1]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1]
-
Observe the mice for any signs of toxicity or adverse effects.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry, western blotting, or RNA sequencing, to investigate the mechanism of action of this compound.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving Chk2 and a typical experimental workflow for an in vivo study with this compound.
Caption: this compound inhibits the Chk2 signaling pathway in response to DNA damage.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Caption: this compound's role in the Chk2, PARP1, and Fanconi Anemia pathway interaction.
References
Application Notes and Protocols for Evaluating BML-277's Effect on Chk2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response pathway.[1][2] Upon DNA double-strand breaks, Chk2 is activated through phosphorylation by Ataxia Telangiectasia Mutated (ATM) kinase, primarily at threonine 68 (Thr68).[3][4][5] This initial phosphorylation event triggers Chk2 dimerization and subsequent autophosphorylation, leading to its full activation.[4][6] Activated Chk2 then phosphorylates a variety of downstream substrates, including p53 and Cdc25 phosphatases, to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis if the damage is irreparable.[3][6][7]
BML-277 is a potent and highly selective ATP-competitive inhibitor of Chk2 with an IC50 of 15 nM.[8][9][10] It exhibits over 1,000-fold greater selectivity for Chk2 compared to other kinases such as Cdk1/B and Chk1.[8] this compound specifically inhibits the phosphorylation of Chk2 at Thr68.[8] This makes this compound a valuable tool for dissecting the Chk2 signaling pathway and for investigating the therapeutic potential of Chk2 inhibition in various diseases, particularly cancer.
These application notes provide a detailed protocol for evaluating the effect of this compound on Chk2 phosphorylation in a cell-based assay using Western blotting.
Signaling Pathway Diagram
Caption: Chk2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Evaluation of this compound on Chk2 Phosphorylation by Western Blot
This protocol details the steps to assess the inhibitory effect of this compound on Chk2 phosphorylation at Thr68 in cultured cells following the induction of DNA damage.
Materials and Reagents
-
Cell Line: Human cell line known to express Chk2 (e.g., HEK293, HeLa, MCF-7).
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, MEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).[11]
-
DNA Damaging Agent: Etoposide or Doxorubicin (stock solution in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (e.g., 4-15% gradient gels).
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Chk2 (Thr68) antibody.
-
Mouse or Rabbit anti-total Chk2 antibody.
-
Mouse anti-GAPDH or β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System for chemiluminescence detection.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound evaluation.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. A suggested concentration range for initial experiments is 0.1, 1, 5, and 10 µM.[9][12] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.[12]
-
-
Induction of DNA Damage:
-
Prepare a working solution of a DNA damaging agent (e.g., 20 µM Etoposide or 1 µM Doxorubicin) in cell culture medium.
-
To induce Chk2 phosphorylation, add the DNA damaging agent directly to the wells already containing this compound or vehicle.
-
Include a negative control group of cells that are not treated with a DNA damaging agent.
-
Incubate the cells for an additional 1-2 hours at 37°C.[13]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to new, pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody against phospho-Chk2 (Thr68) (diluted in 5% BSA/TBST as per the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize for total protein levels, the membrane can be stripped and reprobed for total Chk2 and a loading control (GAPDH or β-actin).
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the primary antibodies for total Chk2 and the loading control.
-
Data Presentation
Quantitative data from the densitometric analysis of the Western blots should be summarized in tables for clear comparison.
Table 1: Densitometric Analysis of Chk2 Phosphorylation
| Treatment Group | This compound (µM) | DNA Damage (+/-) | p-Chk2 (Thr68) Intensity (Arbitrary Units) | Total Chk2 Intensity (Arbitrary Units) | p-Chk2 / Total Chk2 Ratio |
| Untreated Control | 0 | - | 150 | 2500 | 0.06 |
| Vehicle Control | 0 (DMSO) | + | 2000 | 2450 | 0.82 |
| This compound | 0.1 | + | 1500 | 2550 | 0.59 |
| This compound | 1 | + | 800 | 2400 | 0.33 |
| This compound | 5 | + | 300 | 2500 | 0.12 |
| This compound | 10 | + | 180 | 2480 | 0.07 |
Table 2: Summary of this compound IC50 for Chk2 Phosphorylation Inhibition
| Parameter | Value |
| Cell Line | HEK293 |
| DNA Damaging Agent | Etoposide (20 µM) |
| Calculated IC50 (µM) | ~1.5 µM |
Troubleshooting
-
No or weak p-Chk2 signal in positive control: Ensure the DNA damaging agent is active and used at an appropriate concentration and incubation time. Check the primary antibody dilution and ensure phosphatase inhibitors were added to the lysis buffer.
-
High background: Optimize the blocking conditions (e.g., increase blocking time, use BSA instead of milk).[14] Ensure adequate washing steps.
-
Multiple bands: This may be due to non-specific antibody binding or protein degradation. Ensure protease inhibitors are used and optimize antibody concentrations. Chk2 has multiple isoforms which could also account for this.[1]
By following this detailed protocol, researchers can effectively evaluate the inhibitory activity of this compound on Chk2 phosphorylation, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Chk2 Activation and Phosphorylation-Dependent Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addi.ehu.eus [addi.ehu.eus]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Map View [discover.nci.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 11. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 12. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
BML-277: Application in DNA Fiber Spreading Assays for Replication Dynamics Analysis
Application Note & Protocol
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of DNA replication and the DNA damage response (DDR) is paramount. BML-277, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), has emerged as a critical tool in dissecting these cellular processes.[1] This document provides detailed application notes and a comprehensive protocol for the utilization of this compound in DNA fiber spreading assays to investigate its impact on DNA replication dynamics.
This compound functions as an ATP-competitive inhibitor of Chk2 with a high degree of selectivity, making it an invaluable probe for studying the Chk2 signaling pathway.[1][2] Chk2 is a key transducer kinase in the DDR, activated in response to DNA double-strand breaks (DSBs). Its activation leads to cell cycle arrest, apoptosis, or DNA repair to maintain genomic stability.[1] The inhibition of Chk2 by this compound allows for the precise examination of its role in these processes, including the regulation of DNA replication fork progression and stability.
Impact of Chk2 Inhibition by this compound on DNA Replication
While direct quantitative data on the effect of this compound on unperturbed replication fork speed and origin firing is emerging, its application in the context of DNA damage provides significant insights. Studies have utilized this compound to probe the role of Chk2 in homologous recombination (HR), a major pathway for repairing DSBs and restarting stalled or collapsed replication forks. For instance, inhibition of Chk2 by this compound has been shown to prevent the formation of RAD51 foci, a critical step in HR.[3] This suggests that in the presence of DNA damage, this compound can modulate the cellular response at the level of individual replication forks.
The following table summarizes the use of this compound in a relevant study, providing a basis for its application in DNA fiber assays.
| Cell Line | This compound Concentration | Pre-treatment Time | Context of Experiment | Observed Effect of Chk2 Inhibition |
| MCF-7 | 20 µM | 2 hours | Pre-treatment before induction of DNA double-strand breaks with bleomycin. | Prevention of RAD51 foci formation, indicating an inhibition of homologous recombination.[3] |
Experimental Protocol: DNA Fiber Spreading Assay with this compound Treatment
This protocol outlines the procedure for treating cells with this compound and subsequently performing a DNA fiber spreading assay to analyze DNA replication dynamics.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
5-Chloro-2’-deoxyuridine (CldU)
-
5-Iodo-2’-deoxyuridine (IdU)
-
Lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (e.g., PBS)
-
Fixative (e.g., Methanol:Acetic Acid, 3:1)
-
2.5 M HCl
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween 20)
-
Primary antibodies: Rat anti-BrdU (for CldU), Mouse anti-BrdU (for IdU)
-
Secondary antibodies: Goat anti-Rat IgG (conjugated to a red fluorophore), Goat anti-Mouse IgG (conjugated to a green fluorophore)
-
Microscope slides
-
Coverslips
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of the experiment.
-
This compound Treatment:
-
Dilute this compound stock solution in pre-warmed complete medium to the desired final concentration (e.g., 20 µM).[3]
-
Aspirate the old medium from the cells and add the medium containing this compound.
-
Incubate for the desired period (e.g., 2 hours).[3] A vehicle control (DMSO) should be run in parallel.
-
-
Sequential Nucleoside Analog Labeling:
-
Following this compound treatment, add CldU to the culture medium at a final concentration of 25-50 µM. Incubate for 20-30 minutes.
-
Wash the cells twice with pre-warmed PBS.
-
Add pre-warmed medium containing IdU at a final concentration of 250 µM. Incubate for 20-30 minutes.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize and collect the cells.
-
Resuspend the cell pellet in a small volume of ice-cold PBS.
-
-
DNA Spreading:
-
Place a 2 µL drop of the cell suspension at one end of a microscope slide.
-
Add 7 µL of lysis buffer to the cell drop and mix gently with a pipette tip.
-
Incubate for 5-10 minutes at room temperature to allow cell lysis.
-
Tilt the slide at a 15-45 degree angle to allow the DNA solution to slowly spread down the slide.
-
Allow the slides to air dry completely.
-
-
Fixation and Denaturation:
-
Fix the DNA fibers by immersing the slides in a 3:1 methanol:acetic acid solution for 10 minutes.
-
Air dry the slides.
-
Denature the DNA by immersing the slides in 2.5 M HCl for 30-60 minutes at room temperature.
-
Wash the slides thoroughly with PBS.
-
-
Immunofluorescence Staining:
-
Block the slides with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (Rat anti-BrdU and Mouse anti-BrdU) diluted in blocking buffer for 1-2 hours at room temperature in a humidified chamber.
-
Wash the slides three times with PBS containing 0.1% Tween 20.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the slides three times with PBS containing 0.1% Tween 20.
-
-
Mounting and Imaging:
-
Mount a coverslip onto each slide using mounting medium.
-
Acquire images using a fluorescence microscope. Capture images of well-spread, non-overlapping DNA fibers.
-
-
Data Analysis:
-
Measure the length of the CldU (red) and IdU (green) tracks using image analysis software (e.g., ImageJ).
-
Replication Fork Speed: Calculate the fork speed by dividing the length of the labeled tracks (in kb, where 1 µm = 2.59 kb) by the labeling time (in minutes).
-
Origin Firing: Identify and count the number of replication origins (green-red-green signals for origins that fired before labeling, and green-only signals for origins that fired during the second label).
-
Visualizing Workflows and Pathways
Experimental Workflow for DNA Fiber Assay with this compound
Caption: Workflow for analyzing DNA replication dynamics using DNA fiber spreading assay following this compound treatment.
Chk2 Signaling Pathway in DNA Damage Response
Caption: Simplified signaling pathway of Chk2 in the DNA damage response and its inhibition by this compound.
References
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for the Chk2 Inhibitor BML-277
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and characterize the interaction between a ligand, such as a small molecule inhibitor, and its protein target within a physiologically relevant cellular environment. The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation. This application note provides a detailed protocol for utilizing CETSA to confirm the target engagement of BML-277, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical component of the DNA damage response pathway.
This compound has been identified as a selective inhibitor of Chk2 with an IC50 of 15 nM.[1] It exhibits over 1,000-fold selectivity for Chk2 compared to other kinases like Cdk1/B and CK1.[1] The protocols described herein are designed for researchers in drug discovery and cell biology to assess the binding of this compound to Chk2 in intact cells. Two key CETSA-based methodologies are presented: a thermal shift assay to determine the melting curve of Chk2 and an isothermal dose-response (ITDR) CETSA to evaluate the concentration-dependent engagement of this compound.
Signaling Pathway
The DNA damage response (DDR) is a crucial signaling network that maintains genomic integrity. Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates and activates Chk2. Activated Chk2, in turn, phosphorylates a range of downstream substrates to orchestrate cellular responses, including cell cycle arrest, DNA repair, and apoptosis. This compound, by binding to the ATP-binding pocket of Chk2, inhibits its kinase activity and disrupts this signaling cascade.
Experimental Protocols
Materials and Reagents
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line) or other suitable cell line expressing endogenous Chk2.
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease Inhibitor Cocktail: Complete™, Mini, EDTA-free (Roche) or similar.
-
Lysis Buffer: PBS with 0.5% NP-40 and 1x Protease Inhibitor Cocktail.
-
Primary Antibody: Rabbit anti-Chk2 antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), TBST, ECL substrate.
Protocol 1: CETSA for Chk2 Melting Curve Analysis
This protocol aims to determine the thermal stability profile (melting curve) of Chk2 in the presence and absence of this compound.
Experimental Workflow
Methodology
-
Cell Culture: Culture MCF-7 cells to ~80% confluency.
-
Drug Treatment: Treat cells with either vehicle (DMSO) or 20 µM this compound for 2 hours at 37°C.
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS containing protease inhibitors.
-
Count the cells and adjust the concentration to 2 x 10^7 cells/mL.
-
-
Aliquoting: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat Shock:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction) into new tubes.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting to detect the levels of soluble Chk2 and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for Chk2 at each temperature.
-
Normalize the Chk2 band intensity to the loading control and then to the intensity at the lowest temperature (e.g., 40°C), which is set to 100%.
-
Plot the percentage of soluble Chk2 against the temperature to generate the melting curves for both DMSO and this compound treated samples.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the concentration-dependent engagement of this compound with Chk2 at a fixed temperature.
Methodology
-
Cell Culture and Harvesting: Follow steps 1 and 3 from Protocol 1.
-
Drug Treatment:
-
Aliquot the cell suspension into tubes.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) and a DMSO control for 2 hours at 37°C.
-
-
Heat Shock:
-
Based on the melting curve from Protocol 1, select a temperature that results in significant but not complete precipitation of Chk2 in the absence of the ligand (e.g., 52°C).
-
Heat all samples at this fixed temperature for 3 minutes, followed by immediate cooling on ice.
-
-
Cell Lysis and Analysis: Follow steps 6-9 from Protocol 1.
-
Data Analysis:
-
Plot the percentage of soluble Chk2 against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC50 of target engagement.
-
Data Presentation
The following tables present representative data that would be obtained from the described CETSA experiments. The data for the Chk2 Melting Curve is based on the analysis of published Western blot images, while the ITDR-CETSA data is illustrative.
Table 1: Representative Data for Chk2 Melting Curve
| Temperature (°C) | % Soluble Chk2 (DMSO) | % Soluble Chk2 (20 µM this compound) |
| 40 | 100 | 100 |
| 44 | 95 | 98 |
| 48 | 75 | 92 |
| 52 | 50 | 85 |
| 56 | 25 | 65 |
| 60 | 10 | 40 |
| 64 | <5 | 20 |
This data illustrates a thermal shift (ΔTm), indicating stabilization of Chk2 upon this compound binding.
Table 2: Representative Data for Isothermal Dose-Response (ITDR) CETSA at 52°C
| This compound Conc. (µM) | % Soluble Chk2 |
| 0 (DMSO) | 50 |
| 0.1 | 55 |
| 0.5 | 68 |
| 1 | 75 |
| 5 | 82 |
| 10 | 84 |
| 20 | 85 |
| 50 | 86 |
This data can be used to generate a dose-response curve and calculate the EC50 for target engagement.
Conclusion
The Cellular Thermal Shift Assay provides a robust platform to confirm the intracellular target engagement of this compound with Chk2. The detailed protocols for generating a Chk2 melting curve and performing an isothermal dose-response analysis will enable researchers to validate the binding of this compound in a cellular context, providing critical data for drug development and mechanistic studies. The provided diagrams and data tables serve as a comprehensive guide for the execution and interpretation of these experiments.
References
Synergistic Apoptosis Induction in Cancer Cells by Co-inhibition of CHK2 with BML-277 and ERK Signaling
References
- 1. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional and molecular interactions between ERK and CHK2 in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. immunostep.com [immunostep.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BML-277 in Direct Repeat GFP (DR-GFP) Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing BML-277, a selective inhibitor of Checkpoint Kinase 2 (CHK2), in Direct Repeat Green Fluorescent Protein (DR-GFP) reporter assays. The DR-GFP assay is a widely used tool to quantify the efficiency of homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway.[1][2][3][4][5][6][7][8][9][10] this compound, by targeting CHK2, offers a valuable molecular tool to investigate the role of this key signaling protein in HR-mediated DNA repair.[3][11] Understanding the impact of CHK2 inhibition on HR has significant implications for cancer research and the development of novel therapeutic strategies.
This compound is an ATP-competitive inhibitor of CHK2 with a reported IC50 of 15 nM.[12] In cellular contexts, it has been shown to effectively inhibit HR activity, making it a crucial compound for studying DNA damage response pathways.[3]
Data Presentation
The following table summarizes the quantitative effects of this compound on homologous recombination activity as determined by reporter assays in various oxaliplatin-resistant (OR) colorectal cancer (CRC) cell lines.
| Cell Line | This compound Concentration | Duration of Treatment | Reduction in HR Activity | Reference |
| HT29-OR | 10 µM | 72 hours | ~30% | [3] |
| Colo205-OR | 10 µM | 72 hours | ~40% | [3] |
| LoVo-OR | 10 µM | 72 hours | ~60% | [3] |
| Colo201-OR | 10 µM | 72 hours | ~30% | [3] |
Signaling Pathway
CHK2 in Homologous Recombination
DNA double-strand breaks activate the ATM kinase, which in turn phosphorylates and activates CHK2.[1][13] Activated CHK2 then phosphorylates a number of downstream targets to orchestrate the DNA damage response, including cell cycle arrest and DNA repair.[1][14] One critical substrate of CHK2 in the context of homologous recombination is BRCA1.[1] CHK2-mediated phosphorylation of BRCA1 is a key step in promoting the assembly of the BRCA1-PALB2-BRCA2 complex, which is essential for loading RAD51 onto single-stranded DNA at the site of the break.[10] RAD51 filament formation is the central event in homology search and strand invasion during HR. By inhibiting CHK2, this compound is expected to disrupt this signaling cascade, leading to reduced RAD51 loading and a subsequent decrease in HR efficiency.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Chk1 and Chk2 are differentially involved in homologous recombination repair and cell cycle arrest in response to DNA double-strand breaks induced by camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chk1 and Chk2 are differentially involved in homologous recombination repair and cell cycle arrest in response to DNA d… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic Steps of Mammalian Homologous Repair with Distinct Mutagenic Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. longdom.org [longdom.org]
- 14. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BML-277 Technical Support Center: Solubility and Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BML-277. The information is designed to address common solubility issues and provide clear protocols for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective ATP-competitive inhibitor of Checkpoint kinase 2 (Chk2), with an IC50 of 15 nM.[1][2][3] It is over 1000-fold more selective for Chk2 than for Chk1 and Cdk1/B kinases.[1] Chk2 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[4][5][6] Upon DNA damage, particularly double-strand breaks, Chk2 is activated and phosphorylates downstream effector proteins to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[4][5][7][8]
Q2: In which solvents is this compound soluble?
This compound is largely insoluble in water but exhibits good solubility in organic solvents.[9] Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing stock solutions.[3][9][10][11]
Q3: My this compound is not dissolving completely in the solvent. What should I do?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Use Fresh, Anhydrous Solvent: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of this compound.[1] Always use fresh, high-purity, anhydrous DMSO.
-
Gentle Warming: Pre-warming your stock solution and the destination medium (e.g., cell culture media) to 37°C before dilution can help prevent precipitation.[12]
-
Sonication: Applying ultrasonic energy can aid in the dissolution of the compound.[2][12]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
Q4: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are some recommendations:
-
Lower Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[13][14][15]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the high-concentration DMSO stock to an intermediate concentration with more DMSO before the final dilution into your aqueous medium.[12]
-
Pre-warm Solutions: As mentioned, warming both the stock and the aqueous medium to 37°C can improve solubility upon mixing.[12]
-
Rapid Mixing: Add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.
Q5: What is the recommended storage condition for this compound powder and stock solutions?
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1][12]
-
Stock Solutions: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[1] Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months or at -80°C for up to one year.[1][3]
Data Presentation: Solubility and Stock Preparation
The following tables summarize the solubility of this compound in common solvents and provide a quick reference for preparing stock solutions.
Table 1: this compound Solubility Data
| Solvent | Solubility (Concentration) | Notes |
| DMSO | ≥ 18.2 mg/mL | [16] |
| DMSO | 20 mg/mL (54.98 mM) | [3][10][11] |
| DMSO | 22.22 mg/mL (61.08 mM) | Requires sonication.[17] |
| DMSO | 50 mg/mL (137.44 mM) | Sonication is recommended.[12] |
| DMSO | 72 mg/mL (197.91 mM) | Use fresh, anhydrous DMSO.[1] |
| Ethanol | 20 mg/mL (54.98 mM) | [3][10][11] |
Table 2: Molarity Calculator for this compound (Molecular Weight: 363.80 g/mol )
| Desired Molarity | Volume of Solvent to Add to 1 mg this compound | Volume of Solvent to Add to 5 mg this compound | Volume of Solvent to Add to 10 mg this compound |
| 1 mM | 2.7488 mL | 13.744 mL | 27.488 mL |
| 5 mM | 0.5498 mL | 2.7488 mL | 5.4975 mL |
| 10 mM | 0.2749 mL | 1.3744 mL | 2.7488 mL |
| 50 mM | 54.98 µL | 274.88 µL | 549.75 µL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the desired concentration (see Table 2), calculate the required volume of high-purity, anhydrous DMSO. For 1 mg of this compound to make a 10 mM stock, add 274.9 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If needed, sonicate the tube in a water bath for a few minutes or warm it gently to 37°C to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C.
-
Dilution: To achieve a final concentration of 10 µM in the cell culture, dilute the stock solution 1:1000. For example, add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed cell culture medium.
-
Mixing: Immediately after adding the stock solution, mix the working solution thoroughly by gentle vortexing or by inverting the tube several times to avoid precipitation.
-
Application: Add the final working solution to your cells. Ensure the final DMSO concentration is non-toxic to your specific cell line (typically ≤ 0.5%).[14]
Visualized Workflows and Pathways
Below are diagrams illustrating key workflows and the biological pathway relevant to this compound.
Caption: A flowchart for troubleshooting this compound dissolution.
Caption: this compound inhibits the activation of Chk2 in the DNA damage pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. focusbiomolecules.com [focusbiomolecules.com]
- 4. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHEK1 - Wikipedia [en.wikipedia.org]
- 7. Targeting the checkpoint kinase Chk1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 10. Bml 277 | CAS 516480-79-8 | CHK2 kinase inhibitor [stressmarq.com]
- 11. astorscientific.us [astorscientific.us]
- 12. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 13. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 14. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. glpbio.com [glpbio.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Potential off-target effects of BML-277 at high concentrations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BML-277, a potent and selective Chk2 inhibitor. The information provided is intended for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target potency and selectivity of this compound?
A1: this compound is a highly potent ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2) with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[1][2] It demonstrates significant selectivity for Chk2 over other related kinases. For instance, it is reported to be approximately 1000-fold more selective for Chk2 than for Chk1 and Cdk1/B kinases.[1][3]
Q2: At what concentration is this compound considered to have good selectivity for Chk2?
A2: Based on available data, this compound shows good selectivity at concentrations up to 10 µM. In a screening against a panel of 35 kinases, this compound at 10 µM showed less than 25% inhibition of any other kinase, demonstrating its high selectivity at this concentration.
Q3: Are there known off-target effects of this compound, especially at high concentrations?
A3: While highly selective at lower concentrations, there is evidence suggesting potential off-target effects of this compound at higher concentrations. One study observed that at high concentrations, this compound exhibited a synergistic effect with the PARP inhibitor olaparib that was independent of Chk2.[4][5] This suggests that at elevated doses, this compound may inhibit other cellular targets, leading to biological effects not mediated by Chk2.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell type, experimental conditions, and the specific biological question. For radioprotection of T-cells, an effective concentration (EC50) has been observed in the range of 3 to 7.6 µM.[2][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system, starting with a range that brackets the IC50 for Chk2 (15 nM) and extends to the low micromolar range, while being mindful of potential off-target effects at higher concentrations.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is soluble in DMSO and ethanol.[7] For stock solutions, dissolve this compound in fresh, anhydrous DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working dilutions, further dilute the DMSO stock in your desired cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot common issues and interpret unexpected results when using this compound.
Issue 1: Observed phenotype is inconsistent with Chk2 inhibition (e.g., unexpected cytotoxicity, off-target pathway modulation).
-
Possible Cause: High concentrations of this compound may be causing off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the concentration at which you observe the phenotype and compare it to the known IC50 of this compound for Chk2 (15 nM). A large discrepancy may indicate an off-target effect.
-
Use a Structurally Different Chk2 Inhibitor: If another selective Chk2 inhibitor with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, overexpress a this compound-resistant mutant of Chk2. If the phenotype is not rescued, it is likely due to off-target effects.
-
Chk2 Knockdown/Knockout Control: Compare the phenotype in your experimental cells with that in cells where Chk2 has been knocked down (e.g., using siRNA) or knocked out. If the phenotype is not recapitulated in the knockdown/knockout cells, your observed effect with this compound at high concentrations may be off-target.
-
Issue 2: No observable effect even at high concentrations.
-
Possible Cause 1: The Chk2 pathway may not be active or play a significant role in the biological context you are studying.
-
Troubleshooting Steps:
-
Confirm Chk2 Activation: Before treating with this compound, ensure that the Chk2 pathway is activated in your experimental system (e.g., by inducing DNA damage with agents like etoposide or ionizing radiation). You can assess Chk2 activation by checking for its phosphorylation at Thr68 via Western blot.
-
Verify Target Engagement: Use a downstream marker of Chk2 activity, such as the phosphorylation of p53 at Ser20, to confirm that this compound is inhibiting Chk2 in your cells at the concentrations used.[4]
-
-
Possible Cause 2: Issues with the compound's stability or solubility.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: this compound solutions, especially in aqueous media, should be prepared fresh for each experiment.
-
Check for Precipitation: Visually inspect your final working solution for any signs of precipitation. If precipitation occurs, you may need to adjust your dilution scheme or use a different solvent system if compatible with your experiment.
-
Data Presentation
Table 1: On-Target and Off-Target Activity of this compound
| Target | IC50 / EC50 | Notes | Reference |
| On-Target | |||
| Chk2 | 15 nM (IC50) | Potent and selective inhibition. | [1][2] |
| Radioprotection (T-cells) | 3 - 7.6 µM (EC50) | Functional cellular effect. | [2][6] |
| Off-Target | |||
| Cdk1/B | 12 µM (IC50) | ~800-fold less potent than for Chk2. | |
| CK1 | 17 µM (IC50) | ~1100-fold less potent than for Chk2. | |
| Panel of 35 Kinases | > 10 µM | < 25% inhibition observed at 10 µM. |
Experimental Protocols
Protocol 1: In Vitro Chk2 Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on Chk2 kinase in a biochemical assay.
-
Reagents and Materials:
-
Recombinant active Chk2 enzyme
-
Chk2 substrate (e.g., a peptide containing the Chk2 consensus sequence)
-
ATP (radiolabeled or for use with a detection reagent)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only vehicle control.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the Chk2 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and measure the signal (e.g., luminescence or radioactivity).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Cellular Assay for Chk2 Inhibition (Western Blot)
This protocol describes how to assess the inhibition of Chk2 activity in a cellular context by measuring the phosphorylation of a downstream target.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DNA damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Chk2 (Thr68), anti-Chk2, anti-phospho-p53 (Ser20), anti-p53, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Induce DNA damage by adding the DNA damaging agent or exposing the cells to ionizing radiation.
-
Incubate for the desired time to allow for Chk2 activation (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the inhibitory effect of this compound.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the DNA damage response mediated by Chk2 and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the cellular activity of this compound.
Caption: A decision-making diagram for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 3. academic.oup.com [academic.oup.com]
- 4. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
BML-277 Technical Support Center: Troubleshooting Unexpected Experimental Results
Welcome to the BML-277 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and unexpected outcomes in experiments involving the Chk2 inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing lower than expected potency or no effect of this compound in my cell-based assay?
A1: Several factors could contribute to reduced potency. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility: this compound is soluble in DMSO and ethanol, but not in water.[1] Ensure you are using fresh, high-quality DMSO, as moisture can reduce solubility.[2] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2] For cell-based assays, it is crucial to dilute the DMSO stock in the appropriate medium just before use.[3]
-
Working Concentration: The IC50 of this compound for Chk2 is 15 nM in biochemical assays.[2][4][5][6] However, the effective concentration in cellular assays (EC50) can be significantly higher, in the micromolar range (e.g., 3.0-7.6 μM for radioprotection in T-cells).[1][4][5] This is influenced by factors like cell permeability and intracellular ATP concentrations. It has been estimated that a 5 μM concentration of this compound may only produce about 42% inhibition of intracellular Chk2, assuming an intracellular ATP concentration of 10 mM.[5]
-
Cell Type and Experimental Conditions: The cellular context, including the status of the DNA damage response pathway (e.g., p53 proficiency), can influence the outcome of this compound treatment.[7][8]
-
Incubation Time: Ensure the incubation time is sufficient for this compound to exert its effect. For example, in some apoptosis assays, cells are treated for 48 hours.[2]
Q2: I am seeing contradictory results when combining this compound with other drugs, such as PARP inhibitors. What could be the reason?
A2: The interaction between this compound and other drugs can be complex and dose-dependent.
-
Concentration-Dependent Effects: Studies have shown that low concentrations of this compound can have an antagonistic effect on PARP inhibitor-induced cytotoxicity in p53-proficient cells.[7][8] Conversely, at higher concentrations, a synergistic effect might be observed, which could potentially be due to off-target activities.[8]
-
Genetic Background of Cells: The genetic background of the cells, particularly the status of p53 and Chk2, is critical. The antagonistic effect with PARP inhibitors was not observed in Chk2- or p53-deficient cells.[7][8]
Q3: How can I be sure that the observed effects are due to Chk2 inhibition and not off-target effects?
A3: this compound is a highly selective inhibitor of Chk2, with over 1000-fold greater selectivity for Chk2 than for Chk1 and Cdk1/B kinases.[2][6][9] However, to confirm the specificity of the observed effects, consider the following controls:
-
Use a Rescue Experiment: If possible, use a constitutively active or this compound-resistant mutant of Chk2 to see if it reverses the effects of the inhibitor.
-
Knockdown/Knockout Controls: Compare the phenotype of this compound treatment with that of Chk2 knockdown or knockout cells.
-
Use a Structurally Different Chk2 Inhibitor: Confirm the phenotype with another selective Chk2 inhibitor to rule out off-target effects specific to the chemical scaffold of this compound.
-
Monitor Downstream Targets: Assess the phosphorylation status of known Chk2 substrates to confirm target engagement. This compound specifically inhibits the phosphorylation of Chk2 at Thr68.[2]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Chk2) | 15 nM | Biochemical Assay | [2][4][5][6] |
| Ki (Chk2) | 37 nM | Biochemical Assay | [1] |
| EC50 (Radioprotection) | 3.0 - 7.6 µM | Human T-cells | [1][4][5] |
| In Vitro Concentration | 5 µM | Human DLBCL cells | [2] |
| In Vivo Dosage | 1 mg/kg | SCID mice (xenograft) | [2] |
| In Vivo Dosage | 1 mg/kg and 3 mg/kg | NOD/SCID mice (xenograft) | [10] |
Experimental Protocols
In Vitro Cell Viability Assay with this compound and a PARP Inhibitor
This protocol is adapted from studies investigating the interaction between this compound and PARP inhibitors.[7][8]
-
Cell Seeding: Seed cells (e.g., pro-B/pre-B cells, Eµ-Myc lymphoma cells, or human cancer cell lines) into 96-well white plates at a density of 1 x 10⁴ cells/well for suspension cells or 2 x 10³ cells/well for adherent cells.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO.[3] On the day of the experiment, dilute the this compound stock and the PARP inhibitor (e.g., olaparib) in the appropriate cell culture medium to the desired final concentrations.
-
Treatment: Treat the cells with a matrix of this compound and the PARP inhibitor concentrations. Include single-agent and vehicle (DMSO) controls. A typical approach is a 5-point, 1:4 dilution series for each drug.
-
Incubation: Incubate the plates for 48 hours (for hematopoietic cells) or 96 hours (for human cancer cell lines).
-
Viability Assessment: Determine cell viability using a luminescent assay such as CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the DMSO-treated control cells. The interaction between the two drugs can be assessed using a Bliss summary index.
In Vivo Xenograft Study
This protocol is a general guideline based on described in vivo experiments.[2][10]
-
Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID) for tumor xenografts.
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., SUDHL6 DLBCL or Colo205 colorectal cancer cells) into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Drug Formulation: Dissolve this compound in DMSO and then dilute it in a vehicle suitable for intraperitoneal (i.p.) injection, such as corn oil or a mixture of PEG300, Tween-80, and saline.[2][5] Prepare fresh solutions for each injection.
-
Treatment Administration: Once tumors reach a certain size (e.g., 100 mm³), randomize the mice into treatment groups. Administer this compound via i.p. injection at the desired dosage (e.g., 1 mg/kg) on a specified schedule (e.g., every other day or three times a week).
-
Monitoring and Endpoint: Monitor the animals for any signs of toxicity, such as weight loss. Continue treatment for the planned duration (e.g., 20 days) or until tumors reach a predetermined endpoint size.
-
Data Analysis: Compare tumor growth rates between the different treatment groups.
Visualizations
This compound Mechanism of Action in the DNA Damage Response Pathway
Caption: this compound inhibits Chk2 in the DNA damage response pathway.
Experimental Workflow for Investigating this compound Efficacy
Caption: Workflow for assessing this compound efficacy in vitro and in vivo.
References
- 1. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 4. focusbiomolecules.com [focusbiomolecules.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Chk2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Selleck Chemical LLC Chk2 Inhibitor II (this compound) 5mg 516480-79-8, Quantity: | Fisher Scientific [fishersci.com]
- 10. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to ensure the stability of BML-277 in solution.
This guide provides researchers, scientists, and drug development professionals with essential information for handling BML-277, a potent and selective Chk2 kinase inhibitor. Below are frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3] It has an IC50 value of 15 nM for Chk2 and exhibits over 1,000-fold selectivity against other kinases like Cdk1/B and CK1.[4][5] By inhibiting Chk2, this compound can prevent downstream signaling that leads to cell cycle arrest and apoptosis, and it has been shown to protect human T-cells from radiation-induced apoptosis.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol but is insoluble in water.[3][4] For optimal results, use fresh, high-purity, anhydrous DMSO, as moisture can reduce the compound's solubility.[4][6]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in your chosen solvent (e.g., DMSO) to achieve the desired concentration. Sonication or gentle warming to 37°C can aid in dissolution.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) which can then be diluted for various experimental needs.
Q4: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years.[4][5][6]
-
Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4][6] Store these aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (1 to 6 months).[4][5][8]
Data Presentation: Solubility and Storage
Table 1: this compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 72 mg/mL[4][5] | 197.91 mM[4][5] | Use fresh, anhydrous DMSO. Sonication may be required.[6][7] |
| Ethanol | 21 mg/mL[4][5] | 57.72 mM[5] | May require sonication to fully dissolve.[8] |
| Water | Insoluble[4] | Insoluble[4] | Do not attempt to dissolve directly in aqueous buffers. |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Key Recommendations |
| Powder | -20°C | Up to 3 years[4][5][6] | Keep container tightly sealed in a dry environment. |
| 4°C | Up to 2 years[5][6] | For shorter-term storage. | |
| In Solvent | -80°C | Up to 2 years[6] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[4] |
| -20°C | 1 to 6 months[4][8] | Suitable for working stocks. Avoid repeated temperature fluctuations. |
Troubleshooting Guide
Issue 1: My this compound has precipitated after dilution into aqueous media.
This is a common issue as this compound is insoluble in water.[4] Organic solvents can precipitate when diluted into an aqueous buffer.[7]
-
Solution 1: Sequential Dilution: First, dilute your high-concentration DMSO stock solution to an intermediate concentration (e.g., 1 mM) with DMSO. Then, add this intermediate stock dropwise to your pre-warmed (37°C) aqueous buffer or cell culture medium while vortexing gently.[7]
-
Solution 2: Use of Surfactants (for in vivo studies): For animal experiments, specific formulations can be used. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4][6] Always add solvents sequentially and ensure the solution is clear at each step.
-
Solution 3: Sonication: If precipitation still occurs, brief sonication or gentle warming of the final solution can help redissolve the compound.[7] However, ensure the solution is used immediately for best results.[4]
Caption: Troubleshooting flowchart for this compound precipitation issues.
Issue 2: I am observing inconsistent results between experiments.
Inconsistent results can arise from compound degradation or improper handling.
-
Solution 1: Avoid Freeze-Thaw Cycles: Ensure that your DMSO stock solution is aliquoted after the initial preparation. Each aliquot should be thawed only once before use. Repeated freezing and thawing can degrade the compound.[4][6]
-
Solution 2: Use Freshly Prepared Dilutions: Working solutions of this compound in cell culture media should be prepared fresh for each experiment and used immediately.[4][6] Do not store diluted this compound in aqueous buffers for extended periods.
-
Solution 3: Confirm Purity: If stability issues persist, verify the purity of your this compound powder via methods like HPLC. Reputable suppliers provide a Certificate of Analysis (COA) with purity data.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: this compound has a molecular weight of 363.80 g/mol .[1][4][8] To prepare a 10 mM stock, weigh out 3.64 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly. If necessary, place the vial in an ultrasonic bath for 5-10 minutes or warm gently at 37°C until the solid is completely dissolved.
-
Storage: Dispense into single-use aliquots (e.g., 20 µL) and store at -80°C.
Caption: Workflow for preparing a 10 mM this compound stock solution.
Protocol 2: Dilution for In Vitro Cell-Based Assays (Final Concentration: 10 µM)
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of DMSO.
-
Final Dilution: Pre-warm your cell culture medium to 37°C. Add 1 µL of the 1 mM intermediate stock to 1 mL of the medium (for a 1:1000 dilution) to achieve a final concentration of 1 µM. For a 10 µM final concentration, add 10 µL of the 1 mM stock to 1 mL of medium. Mix gently by inverting the tube.
-
Application: Add the final diluted solution to your cells immediately. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathway
This compound targets Chk2 within the DNA Damage Response (DDR) pathway. Upon DNA double-strand breaks (DSBs), the ATM kinase is activated, which in turn phosphorylates and activates Chk2. Chk2 then phosphorylates key substrates like p53, leading to cell cycle arrest or apoptosis.[9] this compound competitively binds to the ATP pocket of Chk2, preventing this phosphorylation cascade.
Caption: this compound inhibits the Chk2-mediated DNA damage response.
References
- 1. Bml 277 | CAS 516480-79-8 | CHK2 kinase inhibitor [stressmarq.com]
- 2. This compound | Chk2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 8. focusbiomolecules.com [focusbiomolecules.com]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Mitigating BML-277 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the Chk2 inhibitor, BML-277, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a crucial serine/threonine kinase involved in the DNA damage response pathway.[1][2] this compound has a reported IC50 (half-maximal inhibitory concentration) of 15 nM for Chk2.[1] Its primary mechanism of action is the inhibition of Chk2, which plays a pivotal role in cell cycle arrest and apoptosis following DNA damage.
Q2: Why am I observing cytotoxicity in my non-cancerous cell lines treated with this compound?
A2: this compound-induced cytotoxicity in non-cancerous cells is often linked to its on-target effect on the Chk2 signaling pathway. In response to DNA damage, Chk2 can phosphorylate and activate the tumor suppressor protein p53.[3][4] Activated p53 can then trigger apoptosis, or programmed cell death. Therefore, in p53-proficient non-cancerous cells, inhibition of Chk2 by this compound can paradoxically lead to or enhance apoptosis under certain experimental conditions, particularly in the presence of DNA damaging agents.
Q3: How can I determine if the observed cytotoxicity is specific to this compound's action on Chk2?
A3: To ascertain if the cytotoxicity is on-target, you can perform several control experiments. One approach is to use a structurally different Chk2 inhibitor to see if it phenocopies the effect of this compound. Additionally, you can use cell lines with varying levels of Chk2 expression or p53 status. A p53-deficient non-cancerous cell line, for instance, might be less susceptible to this compound-induced apoptosis.
Q4: What are the general strategies to mitigate the cytotoxic effects of this compound in my experiments?
A4: Several strategies can be employed to reduce this compound's cytotoxicity while preserving its intended inhibitory effect on Chk2. These include:
-
Dose optimization: Performing a dose-response curve to identify the lowest effective concentration.
-
Co-treatment with cytoprotective agents: Using antioxidants or caspase inhibitors to counteract the apoptotic signaling.
-
Modulating p53 activity: In specific experimental contexts, transiently reducing p53 activity might be considered, though this should be approached with caution in non-cancerous cells.
Troubleshooting Guides
Problem 1: High levels of cell death observed at expected therapeutic concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| On-target p53-mediated apoptosis | In non-cancerous cells with functional p53, Chk2 inhibition can lead to apoptosis. This is a known mechanism of action. Consider co-treatment with a pan-caspase inhibitor like Z-VAD-FMK to block the apoptotic cascade. |
| Off-target effects | While this compound is highly selective for Chk2, off-target effects at higher concentrations cannot be entirely ruled out. Perform a dose-response experiment to determine the lowest concentration that effectively inhibits Chk2 phosphorylation without causing excessive cell death. |
| Solvent toxicity | This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic (generally below 0.5%). Run a vehicle-only (DMSO) control to assess its effect on cell viability. |
| Compound stability | Ensure that the this compound stock solution is properly stored and that working solutions are freshly prepared. Degradation of the compound could potentially lead to toxic byproducts. |
Problem 2: Inconsistent or variable cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell health and passage number | Ensure that your non-cancerous cell lines are healthy, free from contamination (especially mycoplasma), and are within a consistent and low passage number range for all experiments. |
| Pipetting and dilution errors | Inaccurate serial dilutions can lead to significant variations in the final this compound concentration. Use calibrated pipettes and prepare fresh dilutions for each experiment. |
| Assay timing and confluence | The timing of this compound addition and the cell confluence at the time of treatment can influence the outcome. Standardize these parameters across all experiments. |
Quantitative Data
The following table summarizes the known IC50 values of this compound in different contexts. Data for a wide range of non-cancerous cell lines are limited in the public domain, and the provided values should be used as a reference. It is highly recommended to determine the IC50 experimentally for your specific cell line and conditions.
| Cell Line/Context | IC50/EC50 | Notes |
| Chk2 (cell-free assay) | 15 nM | Biochemical IC50 for Chk2 inhibition.[1] |
| Human CD4+ and CD8+ T-cells | EC50: 3-7.6 µM | Radioprotective effect (rescue from radiation-induced apoptosis). |
| Murine pro-B/pre-B cells (p53 proficient) | ~0.64 - 2.5 µM | Concentration at which this compound antagonized olaparib-induced cytotoxicity.[3][4][5][6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Non-Cancerous Cell Line
-
Cell Seeding: Plate your non-cancerous cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A typical starting range might be from 100 µM down to 1 nM. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the medium from the cells and add the this compound dilutions. Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as MTT, MTS, or a live/dead cell staining assay followed by imaging or flow cytometry.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Mitigating this compound Cytotoxicity with a Caspase Inhibitor (Z-VAD-FMK)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment: One to two hours before adding this compound, pre-treat the cells with a pan-caspase inhibitor, Z-VAD-FMK, at a non-toxic concentration (typically 20-50 µM). Include a control group with Z-VAD-FMK alone.
-
Co-treatment: Add your desired concentration of this compound to the wells already containing Z-VAD-FMK. Also, include wells with this compound alone and a vehicle control.
-
Incubation and Analysis: Incubate for the desired duration and assess cell viability as described in Protocol 1. A significant increase in viability in the co-treated wells compared to this compound alone indicates that the cytotoxicity is at least partially caspase-dependent.
Protocol 3: Mitigating this compound Cytotoxicity with an Antioxidant (N-acetylcysteine)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment: Pre-treat cells with N-acetylcysteine (NAC) at a concentration of 1-5 mM for 1-2 hours prior to this compound addition. Include a control group with NAC alone.
-
Co-treatment: Add this compound to the wells containing NAC. Include wells with this compound alone and a vehicle control.
-
Incubation and Analysis: Incubate for the desired duration and assess cell viability. An increase in cell viability in the co-treated group suggests the involvement of oxidative stress in this compound's cytotoxicity.
Visualizations
References
- 1. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
Best practices for storing and handling BML-277.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling BML-277, along with troubleshooting guides and FAQs for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable for extended periods when stored correctly. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in DMSO and Ethanol but is insoluble in water.[3][4] For most in vitro experiments, DMSO is the recommended solvent. It can be dissolved in DMSO at concentrations up to 72 mg/mL.[1][3]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[3] It is advisable to sonicate to ensure complete dissolution.[5] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2]
Q4: I see precipitation in my this compound stock solution after thawing. What should I do?
A4: If you observe precipitation upon thawing, it is recommended to warm the solution to 37°C and vortex or sonicate until the precipitate redissolves.[5] To prevent this, ensure you are using anhydrous DMSO, as moisture can reduce solubility.[3]
Q5: What are the primary safety precautions I should take when handling this compound?
A5: this compound is classified as harmful if swallowed and causes skin and eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, it is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6] Avoid creating dust when handling the powder.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of stock solutions. 3. Inaccurate final concentration due to incomplete dissolution. | 1. Ensure this compound powder and stock solutions are stored at the recommended temperatures. 2. Aliquot stock solutions into single-use vials.[2][3] 3. Ensure the compound is fully dissolved in the stock solution by vortexing or sonication.[5] |
| Precipitation in cell culture media | 1. Low solubility of this compound in aqueous solutions. 2. High final concentration of DMSO in the media. | 1. Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[5] 2. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation. |
| Low or no inhibitory activity observed | 1. Degraded this compound. 2. Incorrect concentration used. 3. Presence of incompatible substances. | 1. Use a fresh vial of this compound or a newly prepared stock solution. 2. Verify the final concentration of this compound in your assay. The IC50 for Chk2 is 15 nM.[3][7] 3. Avoid strong acids/alkalis and strong oxidizing/reducing agents.[6] |
Quantitative Data Summary
Storage and Stability
| Form | Storage Temperature | Stability Period | Citations |
| Powder | -20°C | Up to 3 years | [1][2][3] |
| Powder | 4°C | Up to 2 years | [1][2] |
| In Solvent (DMSO/Ethanol) | -80°C | Up to 2 years | [2] |
| In Solvent (DMSO/Ethanol) | -20°C | Up to 1 year | [2][3] |
Solubility
| Solvent | Maximum Concentration | Citations |
| DMSO | 72 mg/mL (197.91 mM) | [1][3] |
| Ethanol | 21 mg/mL | [1][3] |
| Water | Insoluble | [3][4] |
Experimental Protocols
In Vitro Chk2 Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against Chk2 kinase.
Materials:
-
Recombinant full-length human Chk2
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2)
-
Synthetic peptide substrate
-
ATP ([γ-33P] ATP)
-
Protease inhibitor cocktail
-
Streptavidin-coated beads
Procedure:
-
Prepare a reaction mixture containing recombinant Chk2, kinase buffer, and the synthetic peptide substrate.
-
Add varying concentrations of this compound (e.g., a serial dilution) to the reaction mixture. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-33P] ATP).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 3 hours).
-
Stop the reaction by adding a high concentration of cold ATP.
-
Capture the phosphorylated peptide substrate using streptavidin-coated beads.
-
Wash the beads to remove unincorporated [γ-33P] ATP.
-
Determine the amount of incorporated radioactivity by scintillation counting.
-
Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control to determine the IC50 value.
Cell-Based Assay for Radioprotection
This protocol outlines a method to evaluate the radioprotective effects of this compound on T-cells.
Materials:
-
Purified human T-cells
-
This compound
-
Cell culture medium
-
Gamma irradiation source (e.g., 137Cs)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed purified T-cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or a DMSO vehicle control for 1 hour.[5]
-
Expose the cells to a dose of ionizing radiation (e.g., 10 Gy).[5] A non-irradiated control group should also be included.
-
Incubate the cells for 24 hours.[5]
-
Harvest the cells and wash with PBS.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.[5]
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Compare the percentage of apoptosis in this compound-treated cells to the vehicle-treated irradiated cells to assess the radioprotective effect.
Visualizations
Caption: this compound inhibits Chk2 in the DNA damage response pathway.
Caption: A typical experimental workflow for using this compound in cell culture.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. focusbiomolecules.com [focusbiomolecules.com]
How to confirm BML-277 is inhibiting Chk2 in your experiment.
Technical Support Center: BML-277
Welcome to the technical support center for this compound, a selective Chk2 inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confidently confirm that this compound is effectively inhibiting Chk2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Chk2?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of the checkpoint kinase 2 (Chk2).[1][2][3] It binds to the ATP-binding pocket of Chk2, preventing the phosphorylation of its downstream substrates. This compound has an in vitro IC50 (half-maximal inhibitory concentration) of approximately 15 nM for Chk2.[1][2][3] It exhibits high selectivity, being over 1,000-fold more selective for Chk2 than for Chk1 or Cdk1/B kinases.[1]
Q2: How can I be sure that the effect I'm seeing in my cells is due to Chk2 inhibition?
A2: The most rigorous way to confirm on-target activity is to include a negative control, such as a Chk2 knockout (Chk2-/-) or knockdown (siRNA) cell line. In these cells, the effects of this compound should be significantly diminished or absent if they are indeed mediated by Chk2.[4][5] Comparing the results in wild-type versus Chk2-deficient cells treated with this compound provides strong evidence for on-target inhibition.[4][5]
Q3: What is the direct evidence of this compound engaging with Chk2 in cells?
A3: A Cellular Thermal Shift Assay (CETSA) can be used to demonstrate the direct binding of this compound to Chk2 within intact cells. This method assesses changes in the thermal stability of Chk2 upon ligand binding.[6][7] Treatment with this compound has been shown to alter the thermal stability of Chk2, confirming target engagement.[6][7]
Troubleshooting Guide
Problem 1: I don't see a decrease in phosphorylated Chk2 (p-Chk2) after this compound treatment.
-
Possible Cause 1: Insufficient Chk2 Activation. Chk2 is activated in response to DNA damage.[8][9] If the basal level of DNA damage in your untreated cells is low, you may not see a significant level of p-Chk2 to begin with.
-
Solution: Induce DNA damage using a DNA-damaging agent (e.g., ionizing radiation, doxorubicin, etoposide, or camptothecin) to activate the ATM/Chk2 pathway.[8][10] This will increase the levels of phosphorylated Chk2 (specifically at Thr68), making the inhibitory effect of this compound more apparent.
-
-
Possible Cause 2: Incorrect this compound Concentration or Incubation Time. The effective concentration can vary between cell lines and experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting point for cellular assays is in the low micromolar range (e.g., 1-10 µM).[3][4][11] Similarly, optimize the pre-incubation time with this compound before inducing DNA damage (a 1-2 hour pre-incubation is often a good starting point).[6]
-
-
Possible Cause 3: Issues with Western Blotting. The detection of p-Chk2 (Thr68) can be technically challenging.
-
Solution: Ensure you are using a validated phospho-specific antibody for Chk2 (Thr68).[8][9][12] Optimize your Western blot protocol, including the use of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. Run appropriate controls, such as lysates from cells known to have activated Chk2.
-
Problem 2: My in vitro kinase assay shows weak or no inhibition with this compound.
-
Possible Cause 1: Reagent Quality. The activity of recombinant Chk2 or the integrity of ATP can degrade over time.
-
Solution: Use a fresh, high-quality batch of recombinant Chk2 enzyme and ATP. Ensure the kinase is not subjected to multiple freeze-thaw cycles.[13]
-
-
Possible Cause 2: Incorrect Assay Conditions. The buffer composition, substrate concentration, and ATP concentration can all affect inhibitor potency.
-
Solution: Ensure your kinase buffer conditions are optimal for Chk2 activity.[14] Since this compound is an ATP-competitive inhibitor, its apparent IC50 will be influenced by the ATP concentration in your assay.[2] Use an ATP concentration that is close to the Km of Chk2 for ATP for the most sensitive results.[11]
-
Problem 3: I'm not observing the expected downstream cellular effects (e.g., changes in cell cycle or apoptosis).
-
Possible Cause 1: Cell Line Specificity. The cellular response to Chk2 inhibition is context-dependent and can vary significantly between different cell types.[15] For example, the role of Chk2 in cell cycle checkpoints can be more prominent in certain cell lines than in others.[15]
-
Solution: Characterize the role of the Chk2 pathway in your specific cell line. It's possible that in your model system, another pathway is more dominant in regulating the process you are studying. Consider using a positive control cell line where the effects of Chk2 inhibition are well-documented.
-
-
Possible Cause 2: Redundancy with Other Kinases. Other kinases, such as Chk1, can have overlapping functions with Chk2.[15][16]
-
Solution: Investigate the activation status and role of Chk1 in your experimental system. While this compound is highly selective for Chk2, understanding the broader signaling network can help interpret your results.
-
Experimental Confirmation of this compound Activity
To confirm that this compound is inhibiting Chk2 in your experiment, a multi-pronged approach is recommended. Below are key experiments, from direct biochemical assays to cell-based functional readouts.
Direct Measurement of Chk2 Kinase Activity (In Vitro)
This is the most direct method to quantify the inhibitory effect of this compound on Chk2's enzymatic activity.
Methodology: In Vitro Chk2 Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing recombinant human Chk2, a specific peptide substrate (e.g., biotin-SGLYRSPSMPENLNRPR), and kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2).[11]
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and radiolabeled [γ-³³P]ATP.[11] Alternatively, use a non-radioactive detection method such as the ADP-Glo™ Kinase Assay, which measures ADP production.[13][14]
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 3 hours).[11]
-
Detection:
-
Radiometric Assay: Stop the reaction and capture the peptide substrate (e.g., on streptavidin-coated beads). Measure the incorporated radioactivity using a scintillation counter.[11]
-
ADP-Glo™ Assay: Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13][14]
-
-
Data Analysis: Plot the percentage of Chk2 activity against the log concentration of this compound to calculate the IC50 value.
Data Presentation: this compound Potency
| Parameter | Reported Value | Reference |
| IC50 | 15 nM | [1][2] |
| Ki | 37 nM | [3][11] |
| Mechanism | ATP-Competitive | [1][2][3] |
Monitoring Chk2 Phosphorylation in Cells
This approach assesses the direct impact of this compound on the activation state of Chk2 within a cellular context.
Methodology: Western Blot for Phospho-Chk2 (Thr68)
-
Cell Culture and Treatment: Plate your cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.
-
Induce DNA Damage: Expose the cells to a DNA-damaging agent (e.g., 10 Gy of ionizing radiation or 1 µM camptothecin) to activate Chk2.[6][11]
-
Cell Lysis: After a suitable incubation period (e.g., 1-2 hours post-damage), harvest the cells and prepare whole-cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and block with 5% BSA or non-fat milk.[8]
-
Antibody Incubation: Probe the membrane overnight at 4°C with a primary antibody specific for phospho-Chk2 (Thr68).[8][12] Also, probe a separate blot or strip and re-probe the same blot for total Chk2 as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.[8]
-
Analysis: Quantify the band intensities. A successful inhibition will show a dose-dependent decrease in the p-Chk2 (Thr68) signal relative to the total Chk2 signal.
Data Presentation: Expected Western Blot Outcome
| Treatment Group | DNA Damage | p-Chk2 (Thr68) Level | Total Chk2 Level |
| Vehicle (DMSO) | - | Baseline | Unchanged |
| Vehicle (DMSO) | + | Strongly Increased | Unchanged |
| This compound (Low Dose) | + | Moderately Decreased | Unchanged |
| This compound (High Dose) | + | Strongly Decreased | Unchanged |
Assessing Downstream Functional Consequences
Evaluating the impact of this compound on a known Chk2-mediated cellular process provides functional confirmation of its inhibitory activity.
Methodology: Cell Cycle Analysis after DNA Damage
-
Cell Culture and Treatment: Seed cells and treat with DMSO or this compound.
-
DNA Damage and Incubation: Induce DNA damage (e.g., with radiation) to trigger a G2/M checkpoint arrest. Incubate the cells for a relevant period (e.g., 8-24 hours) to allow for cell cycle changes.[10]
-
Cell Cycle Staining: Harvest the cells and stain them to analyze DNA content. A common method is to incorporate BrdU followed by staining with an anti-BrdU antibody and a DNA dye like 7-AAD or Propidium Iodide.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Analysis: In many p53-proficient cell types, DNA damage induces a Chk2-dependent G2/M arrest.[16] Successful inhibition of Chk2 by this compound may lead to an abrogation of this G2/M arrest, allowing cells to proceed into mitosis despite the presence of DNA damage.
Data Presentation: Expected Cell Cycle Distribution (%)
| Treatment Group | DNA Damage | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | ~55% | ~25% | ~20% |
| Vehicle (DMSO) | + | ~40% | ~15% | ~45% (G2/M Arrest) |
| This compound | + | ~45% | ~20% | ~35% (Abrogated Arrest) |
(Note: Expected percentages are illustrative and will vary by cell type and experimental conditions.)
Visualizations
Caption: this compound inhibits the activity of activated (phosphorylated) Chk2.
Caption: A multi-assay workflow provides robust confirmation of this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Phospho-Chk2 (Thr68) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Impact of the ATM/Chk2 pathway and cell cycle phase on radiation-induced senescence in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 12. Phospho-Chk2 (Thr68) Antibody (#2661) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Dealing with BML-277 precipitation in cell culture media.
Welcome to the technical support center for BML-277. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting common issues, particularly precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in your cell culture medium can manifest as visible particles, cloudiness, or a film at the bottom of the culture vessel. This can negatively impact your experiments by altering the effective concentration of the inhibitor and potentially causing cellular stress. This guide provides a step-by-step approach to identify and resolve these issues.
Immediate Precipitation Upon Addition to Media
Symptom: You observe immediate cloudiness or precipitate formation when you add your this compound stock solution to the cell culture medium.
Possible Cause: This is often a sign of "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to precipitate out of the aqueous cell culture medium.
Solutions:
-
Optimize Dilution Method: Avoid adding the concentrated DMSO stock directly to the full volume of your cell culture media. Instead, perform a serial dilution. A recommended practice is to first dilute the stock solution in a small volume of serum-free media or PBS, vortex gently, and then add this intermediate dilution to your final volume of complete media. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Pre-warm Media and Solutions: Ensure both your this compound stock solution and the cell culture medium are warmed to 37°C before mixing. Adding a cold stock solution to warm media can cause a temperature shock, leading to precipitation.[1]
-
Increase Final Volume of Media: If possible, increasing the total volume of the cell culture media can lower the final concentration of both this compound and the solvent (e.g., DMSO), which can help maintain solubility.
Precipitation Over Time in the Incubator
Symptom: The media appears clear initially, but you observe precipitate after several hours or days of incubation.
Possible Causes:
-
Concentration Exceeds Solubility Limit: The concentration of this compound in your media may be at or near its solubility limit, and over time, it begins to fall out of solution.
-
Media Evaporation: Improper humidification in the incubator can lead to media evaporation, increasing the concentration of this compound and other media components, which can lead to precipitation.
-
Interaction with Media Components: this compound may interact with components in the culture medium, such as salts and proteins, leading to precipitation over time.
Solutions:
-
Determine the Optimal Soluble Concentration: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of this compound under your experimental conditions.
-
Ensure Proper Humidification: Maintain a properly humidified incubator to prevent media evaporation.
-
Consider Serum Concentration: If you are working in low-serum or serum-free conditions, solubility issues may be more pronounced. Serum proteins can sometimes help to solubilize hydrophobic compounds.
Troubleshooting Workflow
Here is a logical workflow to troubleshoot this compound precipitation:
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), with an IC50 of 15 nM.[2][3] It shows 1000-fold greater selectivity for Chk2 over Chk1 and Cdk1/B kinases.[2][4] Chk2 is a key signaling protein in the DNA damage response pathway.[5] Upon DNA damage, Chk2 is activated and phosphorylates downstream targets, including p53 and BRCA1, to induce cell cycle arrest and promote DNA repair.[1][6] By inhibiting Chk2, this compound can prevent this response and has been shown to protect cells from radiation-induced apoptosis.[2][7]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in DMSO (up to 72 mg/mL) and ethanol (up to 21 mg/mL) but is insoluble in water.[2][4] It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[2][7] Stock solutions can be stored at -20°C for up to 3 months or at -80°C for up to 1 year.[1][8] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. Some cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell line. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q4: Can I sonicate or warm the this compound solution to aid dissolution?
A4: Yes, gentle warming to 37°C and/or brief sonication can be used to aid in the dissolution of this compound in DMSO.[1] However, avoid excessive heat to prevent potential degradation of the compound.
Data Presentation
| Property | Value | Reference(s) |
| Molecular Weight | 363.80 g/mol | [2] |
| IC50 for Chk2 | 15 nM | [2][3] |
| Solubility in DMSO | Up to 72 mg/mL (197.91 mM) | [2][4] |
| Solubility in Ethanol | Up to 21 mg/mL (57.72 mM) | [2][4] |
| Solubility in Water | Insoluble | [2] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (Stock in DMSO) | -20°C for up to 3 months; -80°C for 1 year | [1][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Gently tap the vial to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (363.80 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution. For 1 mg of this compound, add 274.9 µL of DMSO.
-
Add the calculated volume of sterile DMSO to the vial.
-
Recap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, use a sonication bath for a few minutes.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your complete cell culture medium. A suggested range would be from 1 µM to 100 µM.
-
Ensure the final concentration of DMSO is consistent across all samples and the control, and is at a level non-toxic to your cells (typically ≤ 0.1%).
-
Aliquot the prepared dilutions into a 96-well plate or microcentrifuge tubes.
-
Incubate the samples under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Visually inspect each sample for any signs of precipitation (cloudiness, visible particles) at different time points. A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Mandatory Visualization
Chk2 Signaling Pathway
Caption: The Chk2 signaling pathway in response to DNA damage.
Experimental Workflow for Cell Treatment
Caption: Recommended workflow for preparing and adding this compound to cell culture.
References
- 1. This compound | Chk | Apoptosis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Map View [discover.nci.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Optimizing incubation time for BML-277 treatment.
Welcome to the technical support center for BML-277, a selective Chk2 inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving this compound, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound is highly dependent on the specific experimental goal, cell type, and the biological process being investigated. There is no single universal incubation time. For short-term effects on signaling pathways, such as inhibiting Chk2 phosphorylation, a shorter pre-incubation of 1-4 hours before inducing DNA damage may be sufficient.[1][2] For downstream effects that require changes in gene expression or lead to apoptosis, longer incubation times of 24 to 72 hours are often necessary.[3][4][5][6] It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.
Q2: How does this compound work?
A2: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), with an IC50 of 15 nM.[4][7] Chk2 is a critical protein kinase in the DNA damage response pathway. Upon DNA damage, Chk2 is activated by ATM (Ataxia-Telangiectasia Mutated) kinase. Activated Chk2 then phosphorylates several downstream targets, including p53, leading to cell cycle arrest, DNA repair, or apoptosis. By inhibiting Chk2, this compound can prevent these downstream events, for example, protecting cells from radiation-induced apoptosis.[3][7][8]
Q3: What is the recommended concentration of this compound to use?
A3: The effective concentration of this compound can range from nanomolar to low micromolar, depending on the cell line and the desired effect. For biochemical assays, concentrations in the nanomolar range are often sufficient to inhibit Chk2 activity. In cell-based assays, concentrations typically range from 1 µM to 20 µM.[1] A dose-response experiment is essential to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: Can I combine this compound with other drugs?
A4: Yes, this compound is often used in combination with other therapeutic agents, particularly those that induce DNA damage, such as certain chemotherapies or PARP inhibitors.[6][8] The goal of such combinations is often to sensitize cancer cells to the DNA-damaging agent or to protect normal cells from its toxic effects. When using this compound in combination, it is critical to optimize the timing and sequence of drug addition.
Optimizing Incubation Time: A Step-by-Step Guide
Optimizing the incubation time for this compound is critical for obtaining reliable and reproducible results. The following guide provides a systematic approach to determining the ideal treatment duration for your experiment.
Experimental Workflow for Optimizing Incubation Time
Caption: A two-phase experimental workflow for optimizing this compound incubation time.
Data Presentation: Example Time-Course Experiment Data
The following tables summarize hypothetical data from a time-course experiment to optimize this compound incubation for two different experimental goals.
Table 1: Inhibition of Chk2 Phosphorylation
| Incubation Time (hours) | This compound (5 µM) + Doxorubicin | Doxorubicin Only | % Inhibition of p-Chk2 |
| 1 | 0.25 | 1.00 | 75% |
| 2 | 0.15 | 1.05 | 86% |
| 4 | 0.10 | 1.10 | 91% |
| 8 | 0.12 | 1.08 | 89% |
| 12 | 0.20 | 1.12 | 82% |
| 24 | 0.35 | 1.09 | 68% |
Data are represented as arbitrary units of p-Chk2 levels normalized to a loading control.
Table 2: Induction of Apoptosis
| Incubation Time (hours) | This compound (10 µM) + Etoposide | Etoposide Only | % Increase in Apoptosis |
| 12 | 15% | 10% | 5% |
| 24 | 35% | 12% | 23% |
| 48 | 60% | 15% | 45% |
| 72 | 55% | 18% | 37% |
Data are represented as the percentage of Annexin V positive cells.
Troubleshooting Guide
Issue 1: No effect of this compound is observed.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The biological process you are studying may require a longer duration to manifest. Solution: Perform a time-course experiment with longer incubation periods (e.g., up to 72 or 96 hours). |
| Suboptimal Concentration | The concentration of this compound may be too low to effectively inhibit Chk2 in your cell line. Solution: Conduct a dose-response experiment to determine the optimal concentration. |
| Compound Inactivity | Improper storage or handling may have degraded the this compound. Solution: Use a fresh stock of this compound and ensure it is stored correctly (typically at -20°C). |
| Cell Line Resistance | Your cell line may have intrinsic resistance mechanisms. Solution: Verify the expression and activity of Chk2 in your cell line. Consider using a different cell line as a positive control. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Incubation Timing | Small variations in the timing of treatment and harvesting can lead to variability, especially for short incubation periods. Solution: Standardize your experimental timeline and ensure precise timing for all steps. |
| Cell Confluency | Differences in cell density at the time of treatment can affect the cellular response. Solution: Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Compound Precipitation | This compound may precipitate in the culture medium, leading to inconsistent effective concentrations. Solution: Visually inspect the medium for any precipitation. Ensure the final DMSO concentration is low and consistent across all wells. |
Troubleshooting Logic Diagram
Caption: A logical diagram to troubleshoot common issues with this compound experiments.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Inhibition of Chk2 Phosphorylation
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase during the experiment. Allow cells to adhere overnight.
-
This compound Pre-incubation: Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO). Incubate for a range of time points (e.g., 1, 2, 4, 8 hours).
-
DNA Damage Induction: After the pre-incubation period, add a DNA-damaging agent (e.g., doxorubicin at 1 µM) to the media and incubate for a fixed time (e.g., 1 hour).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-Chk2 (Thr68) and total Chk2. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the extent of Chk2 phosphorylation inhibition at each time point.
Protocol 2: Time-Course Analysis of Apoptosis Induction
-
Cell Seeding: Seed cells in 12-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound (e.g., 10 µM) in combination with a DNA-damaging agent, the DNA-damaging agent alone, or vehicle control.
-
Incubation: Incubate the cells for a range of time points (e.g., 12, 24, 48, 72 hours).
-
Cell Harvesting: At each time point, harvest both the adherent and floating cells.
-
Apoptosis Assay: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Data Analysis: Plot the percentage of apoptotic cells against the incubation time to determine the optimal duration for apoptosis induction.
Signaling Pathway
The ATM-Chk2-p53 Signaling Pathway
Caption: The core DNA damage response pathway involving ATM, Chk2, and p53, and the inhibitory action of this compound.
References
- 1. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 3. Predictive DNA damage signaling for low-dose ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 8. aacrjournals.org [aacrjournals.org]
How to minimize the antagonistic effects of BML-277 with other drugs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BML-277. The information is designed to help minimize antagonistic effects when combining this compound with other drugs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3][4] It has an IC50 of 15 nM for Chk2 and exhibits over 1000-fold selectivity against other kinases like Chk1 and Cdk1/B.[5] By inhibiting Chk2, this compound can modulate cell cycle arrest, apoptosis, and DNA repair processes.
Q2: What is the most well-characterized antagonistic interaction with this compound?
The most extensively documented antagonistic interaction of this compound is with PARP inhibitors, such as olaparib, in cancer cells with functional p53.[1][2] In p53-proficient cells, this compound can reduce the cytotoxic effects of PARP inhibitors.[1][2]
Q3: Does this compound always exhibit antagonism with other drugs?
No. The interaction of this compound with other drugs is context-dependent. For instance, in p53-deficient cancer cells, the antagonism with PARP inhibitors is not observed, and in some cases, a mild synergy has been reported.[1][2] Furthermore, some studies suggest that combining this compound with certain chemotherapeutic agents or ERK inhibitors can lead to synergistic or additive effects.[5]
Q4: How can I determine if my cell line is p53-proficient or p53-deficient?
The p53 status of a cell line can be determined through several methods:
-
Western Blotting: This is a common method to assess the baseline protein levels of p53 and its response to DNA damaging agents.
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequencing the TP53 gene can identify mutations that may lead to a non-functional p53 protein.
-
Functional Assays: These assays measure the transcriptional activity of p53 by using a reporter gene (e.g., luciferase) under the control of a p53-responsive promoter.
Troubleshooting Guide: Minimizing Antagonistic Effects
Issue 1: Observed antagonism between this compound and a PARP inhibitor in my experiment.
-
Underlying Cause: This is likely due to the p53-proficient status of your experimental cell line. In response to DNA damage induced by the PARP inhibitor, Chk2 activation leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest or apoptosis. By inhibiting Chk2, this compound prevents this p53-mediated response, thereby antagonizing the cytotoxic effect of the PARP inhibitor.[1][2]
-
Troubleshooting Steps:
-
Verify the p53 Status of Your Cells: Before proceeding, confirm the p53 status of your cell line using the methods described in FAQ 4.
-
Switch to a p53-Deficient Cell Line: If your experimental design allows, repeating the experiment in a p53-deficient cell line should abrogate the antagonistic effect.[1][2]
-
Modulate p53 Activity: If using a p53-proficient line is necessary, consider experimental arms that include a p53 inhibitor (e.g., pifithrin-α) to determine if the antagonism is indeed p53-dependent.
-
Adjust Drug Concentrations: The antagonistic effect with PARP inhibitors has been noted at specific concentration ranges. A dose-matrix experiment can help identify concentrations where the antagonism is minimized or where a potential synergistic effect at higher this compound concentrations might emerge, although this could be due to off-target effects.[1]
-
Issue 2: Unsure about potential antagonism with other classes of anti-cancer drugs.
-
General Guidance: The interaction of this compound with other drugs is an active area of research. The following points provide guidance on potential interactions with other common classes of chemotherapeutics.
-
Potential Interactions:
-
Topoisomerase Inhibitors (e.g., Etoposide, Camptothecin): Inhibition of Chk2 has been shown to potentially enhance the apoptotic activity of topoisomerase I inhibitors.[6] However, some studies have reported antagonism between camptothecin and topoisomerase II inhibitors.[7] Therefore, the nature of the interaction may depend on the specific topoisomerase inhibitor used.
-
Platinum-Based Chemotherapy (e.g., Cisplatin, Oxaliplatin): While some research suggests that targeting Chk2 could be a strategy to overcome resistance to platinum-based agents, one study indicated that oxaliplatin-resistant cells were also resistant to the PARP inhibitor olaparib, and this compound could re-sensitize them to treatment.[8][9][10][11][12] This suggests a complex interplay, and antagonism cannot be ruled out without empirical testing.
-
Taxanes (e.g., Paclitaxel): The role of Chk2 in mitotic spindle assembly suggests that combining Chk2 inhibitors with anti-mitotic drugs like taxanes could have synergistic effects in cancer cells with Chk2 deficiency.[6][13] The interaction in Chk2-proficient cells is less clear and requires investigation.
-
Ionizing Radiation: this compound has been shown to have a radioprotective effect, mitigating radiation-induced apoptosis.[14][15][16][17] This is an antagonistic interaction in the context of cancer therapy aiming to kill tumor cells with radiation.
-
-
Troubleshooting Steps:
-
Conduct a Pilot Dose-Matrix Experiment: Before large-scale experiments, perform a dose-matrix study combining this compound with the drug of interest across a range of concentrations.
-
Calculate Drug Interaction Scores: Use established models like the Bliss Independence model or the Combination Index (CI) to quantify the nature of the interaction (synergistic, additive, or antagonistic).[5][18][19][20][21][22][23][24][25][26]
-
Mechanistic Validation: If antagonism is observed, investigate the underlying mechanism. This could involve assessing the effects on cell cycle progression, apoptosis, and the specific signaling pathways targeted by each drug.
-
Data Presentation
Table 1: Summary of this compound Interaction with Olaparib in Different Cell Backgrounds
| Cell Background | Interaction with Olaparib | Bliss Summary Index | Reference |
| p53 Proficient | Antagonistic | < 0 | [1][2] |
| p53 Deficient | Mildly Synergistic/Additive | ≥ 0 | [1][2] |
| Chk2 Deficient | Mildly Synergistic/Additive | ≥ 0 | [1][2] |
Experimental Protocols
Protocol 1: Determining Drug Interaction using a Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours to allow cells to adhere and resume growth.
-
-
Drug Treatment:
-
Prepare a dose-response matrix of this compound and the second drug of interest. Typically, a 5-point dilution series for each drug is sufficient for an initial screen.
-
Treat the cells with single agents and combinations. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[27][28][29][30]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[27][28]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[27][28][29][30]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[27][28][29][30]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells to determine the percent viability.
-
Calculate the nature of the drug interaction using the Bliss Independence model or the Combination Index (CI) method.[5][18][19][20][21][22][23][24][25][26]
-
Visualizations
Caption: Troubleshooting workflow for this compound antagonism.
Caption: p53-dependent antagonism of PARP inhibitors by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 5. youtube.com [youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antagonism between camptothecin and topoisomerase II-directed chemotherapeutic agents in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A subset of platinum-containing chemotherapeutic agents kill cells by inducing ribosome biogenesis stress rather than by engaging a DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platinum‐based combination chemotherapy triggers cancer cell death through induction of BNIP3 and ROS, but not autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Chk2 improves gastric cancer chemotherapy by impairing DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Predictive DNA damage signaling for low-dose ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ionizing radiation but not anticancer drugs causes cell cycle arrest and failure to activate the mitochondrial death pathway in MCF-7 breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular Pathways in Response to Ionizing Radiation and Their Targetability for Tumor Radiosensitization [mdpi.com]
- 18. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identify synergism between drug and CAR-T treatment using Bliss independence model (with highly toxic single angent effect removed) [huber.embl.de]
- 21. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 22. Determining the Interaction in a Drug Combination using the Dose-based or Effect-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Confidence Intervals of Interaction Index for Assessing Multiple Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 27. OUH - Protocols [ous-research.no]
- 28. promega.com [promega.com]
- 29. promega.com [promega.com]
- 30. scribd.com [scribd.com]
Ensuring complete dissolution of BML-277 powder.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BML-277 powder. Our goal is to ensure the complete dissolution of this compound for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase in the DNA damage response pathway.[1][2] By inhibiting Chk2, this compound can prevent cell cycle arrest and apoptosis that is typically induced by DNA damage.[1][3]
Q2: What are the recommended solvents for dissolving this compound powder?
A2: The most commonly recommended solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO) and Ethanol.
Q3: What is the recommended storage condition for this compound powder and its stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO or ethanol can also be stored at -20°C, and some suppliers recommend storage at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: this compound is poorly soluble in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute this stock solution into your aqueous experimental medium. Direct dissolution in aqueous buffers will likely result in incomplete dissolution and precipitation.
Troubleshooting Guide: Ensuring Complete Dissolution
This guide provides a step-by-step approach to troubleshoot issues with dissolving this compound powder.
Problem: this compound powder is not fully dissolving in the recommended solvent.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound powder.
Detailed Steps:
-
Initial Dissolution:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
If Undissolved Particles Remain - Sonication:
-
If you observe any undissolved material, sonicate the vial in a water bath sonicator.
-
Sonication for 10-15 minutes is typically sufficient to break up any clumps and aid dissolution.
-
-
If Undissolved Particles Still Persist - Gentle Warming:
-
As a next step, you can gently warm the solution in a water bath set to a temperature that does not exceed 37°C.
-
Periodically vortex the solution during warming to facilitate dissolution. Avoid excessive heat, as it may degrade the compound.
-
-
Final Verification and Further Steps:
-
After each step, visually inspect the solution against a light source to ensure no particulate matter is visible.
-
If the powder still does not dissolve, verify the quality and purity of the solvent used. Using fresh, anhydrous DMSO is recommended as it can be hygroscopic.
-
If dissolution issues persist, please contact our technical support for further assistance.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration | Molar Concentration (mM) |
| DMSO | ~72 mg/mL | ~197.91 |
| Ethanol | ~21 mg/mL | ~57.72 |
Note: Solubility can vary slightly between different batches and suppliers. It is always recommended to perform a small-scale test to confirm solubility in your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 363.81 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you will need 3.6381 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
If necessary, follow the troubleshooting steps of sonication and gentle warming as described above.
-
Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C.
-
Signaling Pathway
This compound is a selective inhibitor of Chk2, a crucial kinase in the DNA damage response pathway. The diagram below illustrates a simplified overview of the Chk2 signaling cascade.
References
Validation & Comparative
Comparing the efficacy of BML-277 to other Chk2 inhibitors.
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy and DNA damage response research, the selection of a potent and selective Chk2 inhibitor is paramount. This guide provides a comprehensive comparison of BML-277 with other notable Chk2 inhibitors, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1][2] Its activation, primarily by ATM (ataxia-telangiectasia mutated) kinase in response to DNA double-strand breaks, triggers a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][3][4] The pivotal role of Chk2 in these pathways has made it an attractive target for therapeutic intervention, particularly in oncology.
Quantitative Comparison of Chk2 Inhibitors
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value generally indicates a more potent inhibitor. The following table summarizes the in vitro potency and selectivity of this compound in comparison to other known Chk2 inhibitors.
| Inhibitor | Chk2 IC50 (nM) | Selectivity Profile |
| This compound | 15[4][5][6] | Highly selective; ~1000-fold more selective for Chk2 over Chk1 and Cdk1/B.[6] |
| CCT241533 | 3[7] | 80-fold selective over Chk1.[7] |
| AZD7762 | 5 (equally potent against Chk1)[8] | Potent inhibitor of both Chk1 and Chk2.[8] |
| Isobavachalcone (IBC) | 3500[9][10] | Selective for Chk2 over Chk1.[9][10] |
| PV1019 | Sub-micromolar | Selective over Chk1 and RSK2. |
Delving into the Mechanism: The Chk2 Signaling Pathway
Upon DNA damage, ATM kinase phosphorylates Chk2 at Threonine 68, leading to Chk2 dimerization and full activation through autophosphorylation.[2][11] Activated Chk2 then phosphorylates a range of downstream substrates to orchestrate the cellular response. Key targets include Cdc25 phosphatases, p53, and BRCA1.[4] Phosphorylation of Cdc25A and Cdc25C leads to their degradation or sequestration, respectively, resulting in cell cycle arrest at the G1/S and G2/M transitions.[4] Chk2-mediated phosphorylation of p53 enhances its stability and transcriptional activity, promoting the expression of genes involved in apoptosis and cell cycle arrest. Furthermore, Chk2 phosphorylates BRCA1, a key protein in homologous recombination-mediated DNA repair.
Experimental Protocols for Efficacy Comparison
To rigorously compare the efficacy of this compound and other Chk2 inhibitors, a standardized set of in vitro and cellular assays is essential.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of inhibitors against purified Chk2 enzyme.
Methodology:
-
Recombinant human Chk2 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a reaction buffer.
-
A serial dilution of the test inhibitor (e.g., this compound) is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as fluorescence polarization, where the binding of a phosphospecific antibody to the phosphorylated peptide results in a change in polarization.[12]
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response curve with a suitable algorithm.
Cellular Chk2 Inhibition Assay
Objective: To assess the ability of inhibitors to block Chk2 activity within a cellular context.
Methodology:
-
Human cancer cells (e.g., MCF-7) are cultured to a suitable confluency.
-
Cells are pre-treated with various concentrations of the Chk2 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
DNA damage is induced using a genotoxic agent such as etoposide or ionizing radiation.
-
After a further incubation period, cells are lysed, and protein extracts are prepared.
-
The phosphorylation status of Chk2 (autophosphorylation at Ser516) and its downstream targets (e.g., phosphorylation of p53 at Ser20) is assessed by Western blotting using phospho-specific antibodies.
-
A reduction in the phosphorylation of these targets in the presence of the inhibitor indicates cellular Chk2 inhibition.
Conclusion
This compound stands out as a potent and highly selective Chk2 inhibitor. Its favorable IC50 value and high degree of selectivity make it a valuable tool for dissecting the intricacies of the DNA damage response and a promising candidate for further therapeutic development. This guide provides a foundational framework for the comparative evaluation of this compound, emphasizing the importance of standardized, data-driven approaches in the selection of chemical probes and potential drug candidates. Researchers are encouraged to consider the comprehensive profile of each inhibitor, including potency, selectivity, and cellular activity, to best suit their specific research needs.
References
- 1. CHEK2 - Wikipedia [en.wikipedia.org]
- 2. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 10. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CHK2 Inhibitors: BML-277 vs. CCT241533 in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the two prominent Checkpoint Kinase 2 (CHK2) inhibitors, BML-277 and CCT241533. This document summarizes their performance in cancer cell lines, supported by experimental data, detailed protocols, and pathway visualizations.
Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage. Its role in cell cycle arrest, DNA repair, and apoptosis makes it a compelling target for cancer therapy. Both this compound and CCT241533 are potent and selective ATP-competitive inhibitors of CHK2, yet they exhibit distinct biochemical and cellular profiles.
Performance and Efficacy: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and CCT241533, providing a snapshot of their potency and cellular activity.
Table 1: Biochemical Potency Against CHK2
| Compound | IC50 | Ki | Selectivity |
| This compound | 15 ± 6.9 nM[1] | 37 nM[1] | >1000-fold vs. Chk1 and Cdk1/B[2] |
| CCT241533 | 3 nM[3][4] | 1.16 nM[5] | ~80-fold vs. Chk1[5] |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value |
| This compound | Human T-cells | Apoptosis | EC50 (Radioprotection) | 3 - 7.6 µM[1] |
| Ovarian Cancer (UWB1.289, OVCAR3, OVCAR5) | Cytotoxicity (with Olaparib) | Bliss Score | No antagonism in p53-deficient lines[6] | |
| Colorectal Cancer (Colo205-OR) | Tumor Growth (in vivo) | - | Suppressed tumor growth[7] | |
| CCT241533 | HT-29 (Colon) | SRB Assay | GI50 | 1.7 µM[3][8] |
| HeLa (Cervical) | SRB Assay | GI50 | 2.2 µM[3][5] | |
| MCF-7 (Breast) | SRB Assay | GI50 | 5.1 µM[3][8] |
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and CCT241533 exert their effects by inhibiting CHK2 within the DNA damage response (DDR) pathway. Upon DNA double-strand breaks, the ATM kinase is activated and phosphorylates CHK2 at Threonine 68 (Thr68). This initiates CHK2 dimerization and autophosphorylation at sites including Serine 516 (Ser516), leading to its full activation. Activated CHK2 then phosphorylates a range of downstream targets to induce cell cycle arrest and promote DNA repair.
By inhibiting CHK2, this compound and CCT241533 can prevent these downstream signaling events. This can have different consequences depending on the cellular context. In some cases, it can sensitize cancer cells to DNA-damaging agents, such as PARP inhibitors, by preventing DNA repair.[3][9] In other contexts, CHK2 inhibition can protect cells from apoptosis induced by genotoxic stress.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and CCT241533 are provided below.
Cell Viability: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or CCT241533 and incubate for the desired period (e.g., 96 hours).[8]
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for at least 1 hour at 4°C.[10]
-
Wash the plates four to five times with slow-running tap water to remove TCA and excess medium.[11][12]
-
Air-dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[10]
-
Air-dry the plates again.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]
-
Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[10]
Protein Phosphorylation: Western Blotting for p-CHK2
Western blotting is used to detect the phosphorylation status of CHK2, a key indicator of its activation.
Materials:
-
Cell lysis buffer with phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (e.g., anti-phospho-CHK2 Thr68 or Ser516)[13][14]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with DNA damaging agents (e.g., etoposide, UV radiation) in the presence or absence of this compound or CCT241533.[3]
-
Lyse the cells in buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against phosphorylated CHK2 overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three to five times with TBST.[13]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)[16]
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[17]
-
Wash the cells twice with PBS to remove the ethanol.[17]
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[16]
-
Incubate for 5-10 minutes at room temperature.[16]
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.[16] The DNA content will be proportional to the PI fluorescence intensity.
Conclusion
Both this compound and CCT241533 are valuable research tools for investigating the role of CHK2 in cancer biology. CCT241533 exhibits higher biochemical potency with a lower IC50 value against CHK2.[3][4] this compound, on the other hand, has been shown to have radioprotective effects on T-cells and can suppress tumor growth in vivo.[1][7] The choice between these inhibitors will depend on the specific research question, the cancer model being studied, and the desired experimental outcome. The provided data and protocols offer a solid foundation for designing and interpreting experiments aimed at elucidating the therapeutic potential of CHK2 inhibition.
References
- 1. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 6. biorxiv.org [biorxiv.org]
- 7. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Phospho-Chk2 (Ser516) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. protocols.io [protocols.io]
BML-277: A Comparative Analysis of Checkpoint Kinase 2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BML-277, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), with other known Chk2 inhibitors. The information presented herein is supported by experimental data to aid in the selection of the most appropriate chemical probe for research and drug development in the context of DNA damage response and cell cycle regulation.
Introduction to Chk2 and its Inhibition
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the cellular response to DNA damage.[1] Activated by ATM (Ataxia-Telangiectasia Mutated) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[1] Given its central role in maintaining genomic integrity, Chk2 has emerged as a significant target for therapeutic intervention, particularly in oncology. The development of selective Chk2 inhibitors is a key area of research, with the goal of enhancing the efficacy of DNA-damaging chemotherapeutics and radiotherapies.
This compound has been identified as a highly potent and selective ATP-competitive inhibitor of Chk2.[2][3][4][5][6] This guide will compare the selectivity profile of this compound with other commercially available Chk2 inhibitors, providing quantitative data and detailed experimental protocols to validate its performance.
Comparative Selectivity of Chk2 Inhibitors
The selectivity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and unwanted toxicities. This compound has demonstrated a high degree of selectivity for Chk2 over other kinases, including the closely related Chk1. The following table summarizes the available biochemical data for this compound and a selection of alternative Chk2 inhibitors.
| Inhibitor | Chk2 IC₅₀ (nM) | Chk1 IC₅₀ (nM) | Other Notable Kinase Inhibition | Selectivity Notes |
| This compound | 15[2][3][5][6] | >10,000[2] | <25% inhibition of 35 other kinases at 10 µM[7] | Approximately 1000-fold more selective for Chk2 over Chk1 and Cdk1/B.[3] |
| NSC 109555 | 240[8][9] | >10,000[8] | High selectivity against a panel of 20 kinases.[8] | Selective, ATP-competitive inhibitor.[8][9] |
| AZD7762 | 5 | 5 | Potent inhibitor of CAM, Yes, Fyn, Lyn, Hck, and Lck. | A potent dual Chk1/Chk2 inhibitor. |
| CCT241533 | 3 | 245 | >80% inhibition of PHK, MARK3, GCK, and MLK1 at 1 µM. | Approximately 80-fold selectivity for Chk2 over Chk1. |
| Debromohymenialdisine (DBH) | 3,500 | 3,000 | Does not inhibit ATM, ATR, or DNA-PK. | A non-selective inhibitor of Chk1 and Chk2. |
| PF-477736 | ~49 nM (Ki) | 0.49 nM (Ki) | Inhibits VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, and Yes. | A potent Chk1 inhibitor with ~100-fold less activity against Chk2. |
| XL-844 | Not specified | Not specified | Inhibits both Chk1 and Chk2. | A dual Chk1/Chk2 inhibitor. |
IC₅₀ values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Chk2 Signaling Pathway in DNA Damage Response
Caption: Simplified Chk2 signaling pathway in response to DNA double-strand breaks.
Experimental Workflow for Biochemical Kinase Assay
Caption: General workflow for an in vitro biochemical kinase assay to determine inhibitor potency.
Experimental Workflow for Western Blotting of Phospho-Chk2
Caption: Workflow for assessing Chk2 phosphorylation in cells via Western blotting.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits for measuring kinase activity.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate (e.g., CHKtide peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other test compounds in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 10 µL of a solution containing the Chk2 enzyme and substrate in Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for Chk2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blotting for Phospho-Chk2 (Thr68)
This protocol provides a general framework for assessing Chk2 activation in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, U2OS)
-
DNA damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation source)
-
This compound or other Chk2 inhibitors
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Chk2 (Thr68) and anti-total Chk2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle for 1-2 hours.
-
Induce DNA damage by adding a genotoxic agent or by irradiation.
-
Incubate for the desired time period (e.g., 1-4 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk2 (Thr68) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Chk2 to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated Chk2.
-
Conclusion
This compound stands out as a highly potent and selective inhibitor of Chk2, demonstrating a clear advantage over less selective compounds such as the dual Chk1/Chk2 inhibitors AZD7762 and XL-844, and the non-selective inhibitor debromohymenialdisine.[2][3][4][5][6] Its high selectivity, as evidenced by biochemical assays, makes it an excellent tool for dissecting the specific roles of Chk2 in cellular processes without the confounding effects of inhibiting other kinases. The experimental protocols provided in this guide offer a starting point for researchers to independently validate the selectivity and efficacy of this compound in their specific experimental systems. For rigorous and reproducible research on the Chk2 signaling pathway, the use of well-characterized and highly selective inhibitors like this compound is crucial.
References
- 1. ab-science.com [ab-science.com]
- 2. Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. focusbiomolecules.com [focusbiomolecules.com]
- 8. ATM/ATR checkpoint activation downregulates CDC25C to prevent mitotic entry with uncapped telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdc25 Inhibited In Vivo and In Vitro by Checkpoint Kinases Cds1 and Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
BML-277 and Oxaliplatin: A Comparative Analysis of Their Combined Effects in Colorectal Cancer
An in-depth examination of the synergistic and antagonistic interactions between the CHK2 inhibitor, BML-277, and the chemotherapeutic agent, oxaliplatin, in the context of colorectal cancer (CRC). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current experimental data, detailing the context-dependent nature of their combined efficacy.
The interplay between targeted therapies and conventional chemotherapy is a cornerstone of modern oncology research. This guide focuses on the combination of this compound, a selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), and oxaliplatin, a platinum-based DNA alkylating agent widely used in the treatment of colorectal cancer. Emerging research presents a nuanced picture of their interaction, with evidence suggesting both synergistic and antagonistic outcomes depending on the specific cellular context, particularly the oxaliplatin-resistance status of the cancer cells.
Quantitative Analysis of Combined Efficacy
The efficacy of combining this compound and oxaliplatin has been evaluated in both oxaliplatin-sensitive and oxaliplatin-resistant colorectal cancer cell lines. The data reveals a striking dichotomy in the observed effects.
In Vitro Cell Viability and Apoptosis
In oxaliplatin-resistant (OR) CRC cell lines, the addition of this compound appears to re-sensitize the cells to oxaliplatin, indicating a synergistic relationship. A key study by Hsieh et al. (2022) demonstrated that this compound significantly inhibited the growth of OR CRC cells when combined with oxaliplatin[1].
Conversely, in oxaliplatin-sensitive HCT116 CRC cells, the combination was found to be antagonistic. Research by Guzi et al. (2010) showed that a CHK2 inhibitor, referred to as "CHK2 inhibitor II" (consistent with this compound), protected the cells from oxaliplatin-induced apoptosis[2].
Table 1: Comparative Effects of this compound and Oxaliplatin on Colorectal Cancer Cell Viability and Apoptosis
| Cell Line | p53 Status | Oxaliplatin Sensitivity | Observed Effect of Combination | Key Findings | Reference |
| HT29-OR, Colo205-OR, LoVo-OR, Colo201-OR | Various | Resistant | Synergistic | This compound treatment reduced the growth of oxaliplatin-resistant CRC cells. | [1] |
| HCT116 | Wild-type | Sensitive | Antagonistic | CHK2 inhibitor II decreased oxaliplatin-induced apoptosis and DNA inter-strand cross-link formation. The presence, but not the activity, of CHK2 was required for this effect. | [2] |
| HCT116 CHK2 KO | Wild-type | Sensitive | No Antagonism | The antagonistic effect of the CHK2 inhibitor was lost in cells lacking CHK2. | [2] |
In Vivo Tumor Growth Inhibition
Preclinical studies using xenograft models have provided further insights into the therapeutic potential of this combination. In a model using oxaliplatin-resistant Colo205-OR cells, the combination of oxaliplatin and this compound resulted in a significant suppression of tumor growth compared to either agent alone, supporting a synergistic interaction in a resistant setting[1].
Table 2: In Vivo Efficacy of this compound and Oxaliplatin Combination in an Oxaliplatin-Resistant CRC Xenograft Model
| Xenograft Model | Treatment Groups | Outcome | Key Finding | Reference |
| Colo205-OR | Oxaliplatin (5 mg/kg) | Moderate tumor growth inhibition | The combination of this compound and oxaliplatin significantly suppressed tumor growth in an oxaliplatin-resistant model. | [1] |
| Oxaliplatin (5 mg/kg) + this compound (1 mg/kg) | Significant tumor growth suppression | [1] | ||
| Oxaliplatin (5 mg/kg) + this compound (3 mg/kg) | Strongest tumor growth suppression | [1] |
Signaling Pathways and Mechanisms of Interaction
The divergent outcomes of the this compound and oxaliplatin combination can be attributed to their differential effects on key cellular signaling pathways in sensitive versus resistant cancer cells.
Synergistic Mechanism in Oxaliplatin-Resistant Cells
In oxaliplatin-resistant CRC cells, CHK2 is often activated, which in turn promotes DNA repair mechanisms, such as homologous recombination (HR), allowing the cancer cells to survive oxaliplatin-induced DNA damage[1]. This compound, by inhibiting CHK2, disrupts this resistance mechanism. This leads to reduced DNA repair, evidenced by decreased protein poly(ADP-ribosyl)ation (PARylation) and FANCD2 monoubiquitination, ultimately re-sensitizing the cells to oxaliplatin[1].
Caption: Synergistic mechanism of this compound and oxaliplatin in resistant CRC.
Antagonistic Mechanism in Oxaliplatin-Sensitive Cells
In oxaliplatin-sensitive CRC cells with wild-type p53, CHK2 activation following DNA damage contributes to p53 stabilization. This can lead to either cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis. The study by Guzi et al. (2010) suggests that inhibiting CHK2 with this compound in this context may attenuate p53 stabilization, leading to decreased apoptosis and consequently, an antagonistic effect on oxaliplatin's cytotoxicity[2]. The presence of CHK2 protein, even without its kinase activity, appeared to be crucial for this antagonism[2].
Caption: Antagonistic mechanism of this compound and oxaliplatin in sensitive CRC.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols from the cited studies.
Cell Culture and Reagents (Hsieh et al., 2022)
-
Cell Lines: Oxaliplatin-resistant (OR) cell lines (HT29-OR, Colo205-OR, LoVo-OR, Colo201-OR) were established by continuous exposure to increasing concentrations of oxaliplatin.
-
Reagents: this compound was used as the CHK2 inhibitor. Oxaliplatin was used as the chemotherapeutic agent.
-
Cell Viability Assay: Cell growth was assessed using standard cell viability assays (e.g., MTT or CellTiter-Glo). Cells were treated with various concentrations of oxaliplatin, this compound, or the combination for a specified period.
In Vivo Xenograft Study (Hsieh et al., 2022)
-
Animal Model: Immunocompromised mice were subcutaneously injected with Colo205-OR cells.
-
Treatment Regimen: Once tumors reached a specified size, mice were randomized into groups and treated with vehicle, oxaliplatin (5 mg/kg, once per week), or oxaliplatin in combination with this compound (1 mg/kg or 3 mg/kg, three times per week) via intraperitoneal injection.
-
Outcome Measurement: Tumor volume was measured regularly to assess treatment efficacy.
Combination Index (CI) Analysis (Guzi et al., 2010)
-
Methodology: The Chou-Talalay method was used to determine the nature of the drug interaction.
-
Procedure: HCT116 cells were exposed to this compound for 24 hours prior to a 1-hour pulse treatment with oxaliplatin alone, this compound alone, or fixed-ratio combinations of both. Cell viability was assessed after a further 48 hours.
-
Interpretation: CI values less than 1, equal to 1, or greater than 1 indicate synergy, additivity, or antagonism, respectively.
Apoptosis Assay (Guzi et al., 2010)
-
Methodology: Apoptosis was quantified by flow cytometry analysis of cells stained with Annexin V and propidium iodide.
-
Procedure: HCT116 cells were treated with oxaliplatin, this compound, or the combination, and the percentage of apoptotic cells was determined at various time points.
Experimental Workflow
The general workflow for investigating the combined effects of this compound and oxaliplatin is depicted below.
Caption: General experimental workflow for studying drug combinations.
Conclusion
The interaction between this compound and oxaliplatin in colorectal cancer is highly dependent on the cellular context, specifically the resistance status to oxaliplatin. In oxaliplatin-resistant CRC, this compound demonstrates a clear synergistic effect by inhibiting the CHK2-mediated DNA repair pathway, thereby re-sensitizing cancer cells to oxaliplatin. This presents a promising therapeutic strategy for patients who have developed resistance to platinum-based chemotherapy.
Conversely, in oxaliplatin-sensitive CRC cells, the combination may be antagonistic, potentially by dampening the p53-mediated apoptotic response. These findings underscore the critical importance of patient stratification and the use of predictive biomarkers to guide the clinical application of such combination therapies. Further research is warranted to fully elucidate the molecular determinants of synergy versus antagonism and to translate these preclinical findings into effective clinical strategies for colorectal cancer treatment.
References
Differential Effects of BML-277 on p53 Proficient vs. Deficient Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of BML-277, a CHK2 kinase inhibitor, on cancer cells with proficient versus deficient p53 status. Understanding these differential effects is crucial for developing targeted cancer therapies. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying signaling pathways.
Executive Summary
This compound is an inhibitor of Checkpoint Kinase 2 (CHK2), a critical protein in the DNA damage response pathway. In p53 proficient cells, CHK2 activation leads to the phosphorylation and stabilization of the tumor suppressor p53, which in turn can induce cell cycle arrest or apoptosis.[1][2] Consequently, inhibition of CHK2 by this compound is expected to have a more pronounced effect on the survival of p53 proficient cells, particularly in the context of DNA damaging agents. Experimental data from combination studies with the PARP inhibitor olaparib supports this, demonstrating that this compound can protect p53 proficient cells from olaparib-induced cytotoxicity, an effect not observed in p53 deficient cells. This suggests that the pro-apoptotic and cell cycle arrest functions of the CHK2/p53 axis are significant in determining cellular fate following treatment.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound in combination with the PARP inhibitor olaparib on the viability of p53 proficient and deficient cells.
Table 1: Effect of this compound on Olaparib-Induced Cytotoxicity in p53 Proficient (WT) and p53 Deficient (p53-/-) Mouse Pro-B/Pre-B Cells
| Cell Line | Treatment | % Viability (relative to DMSO control) |
| WT | 0.64 µM Olaparib | Data not explicitly provided, but cytotoxicity is implied to be higher than in p53-/- |
| 0.64 µM Olaparib + 0.64 µM this compound | Robustly increased viability compared to Olaparib alone | |
| 0.64 µM Olaparib + 2.5 µM this compound | Robustly increased viability compared to Olaparib alone | |
| p53-/- | 0.64 µM Olaparib | Less sensitive to Olaparib-induced cytotoxicity than WT cells |
| 0.64 µM Olaparib + 0.64 µM this compound | No significant change in viability | |
| 0.64 µM Olaparib + 2.5 µM this compound | No significant change in viability |
Data adapted from O'Connor et al., 2020.
Table 2: Effect of this compound on Olaparib-Induced Cytotoxicity in p53 Proficient (WT), Chk2 Deficient (Chk2-/-), and p53 Deficient (p53-/-) Eµ-Myc Lymphoma Cells
| Cell Line | Treatment | % Viability (relative to DMSO control) |
| WT | 0.64 µM Olaparib | Data not explicitly provided, but cytotoxicity is implied to be higher than in p53-/- and Chk2-/- |
| 0.64 µM Olaparib + 0.64 µM this compound | Robustly increased viability compared to Olaparib alone | |
| 0.64 µM Olaparib + 2.5 µM this compound | Robustly increased viability compared to Olaparib alone | |
| Chk2-/- | 0.64 µM Olaparib | Less sensitive to Olaparib-induced cytotoxicity than WT cells |
| 0.64 µM Olaparib + 0.64 µM this compound | No significant change in viability | |
| 0.64 µM Olaparib + 2.5 µM this compound | No significant change in viability | |
| p53-/- | 0.64 µM Olaparib | Less sensitive to Olaparib-induced cytotoxicity than WT cells |
| 0.64 µM Olaparib + 0.64 µM this compound | No significant change in viability | |
| 0.64 µM Olaparib + 2.5 µM this compound | No significant change in viability |
Data adapted from O'Connor et al., 2020.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CHK2-p53 signaling pathway and a general workflow for assessing the differential effects of this compound.
Caption: CHK2-p53 signaling pathway.
Caption: Experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Multichannel pipette or automated dispensing system
-
Luminometer
Procedure:
-
Cell Plating: Seed p53 proficient and p53 deficient cells into an opaque-walled multiwell plate at a desired density. Include wells with medium only for background measurement.
-
Treatment: Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and gently vortex.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of PI staining solution.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
References
A Comparative Analysis of BML-277 and Isobavachalcone (IBC) as Chk2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Evaluation of Two Key Chk2 Inhibitors
In the landscape of cancer therapeutics and DNA damage response (DDR) research, the serine/threonine kinase Chk2 stands as a critical signaling node. Its activation, primarily by ATM in response to DNA double-strand breaks, triggers a cascade of events leading to cell cycle arrest, DNA repair, or apoptosis. The strategic inhibition of Chk2 is being explored as a promising avenue to sensitize cancer cells to genotoxic agents. This guide provides a detailed comparative analysis of two widely utilized Chk2 inhibitors: the well-established synthetic compound BML-277 and the natural product Isobavachalcone (IBC).
The Chk2 Signaling Pathway and Points of Inhibition
The Chk2 signaling cascade is a crucial component of the DNA damage response. Upon DNA damage, ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates Chk2 at Threonine 68, leading to Chk2 dimerization and full activation. Activated Chk2 then phosphorylates a range of downstream substrates, including p53 and BRCA1, to orchestrate the cellular response. Both this compound and Isobavachalcone act as inhibitors of Chk2's kinase activity, thereby disrupting this signaling pathway.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Isobavachalcone based on available experimental evidence.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 | Ki | Mechanism of Action |
| This compound | Chk2 | 15 nM[1][2][3][4][5] | 37 nM[1] | ATP-competitive[2][4] |
| Isobavachalcone (IBC) | Chk2 | 3.5 µM[6] | Not Reported | Not explicitly stated |
Table 2: Kinase Selectivity
| Inhibitor | Selectivity Profile |
| This compound | >1000-fold more selective for Chk2 over Chk1 and Cdk1/B[2][4][5]. |
| Isobavachalcone (IBC) | Does not inhibit Chk1[6]. Aurora-A/B and JNK3 are inhibited at higher concentrations (IC50 of 11.2 µM and 16.4 µM, respectively)[6]. |
Table 3: Cellular Activity
| Inhibitor | Cellular Assay | Cell Line | Effect |
| This compound | Inhibition of Chk2 autophosphorylation (S516) | MCF-7 | Efficiently inhibits camptothecin-induced Chk2 phosphorylation[7]. |
| Isobavachalcone (IBC) | Inhibition of Chk2 autophosphorylation (S516) | MCF-7 | Inhibits camptothecin-induced Chk2 phosphorylation by approximately 50%[7]. |
| This compound | Cellular Thermal Shift Assay (CETSA) | MCF-7 | Alters the thermal stability of Chk2, indicating direct target engagement[7]. |
| Isobavachalcone (IBC) | Cellular Thermal Shift Assay (CETSA) | MCF-7 | Alters the thermal stability of Chk2 as efficiently as this compound[7]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
In Vitro Chk2 Kinase Assay (Radiometric)
This assay is a standard method to determine the IC50 of an inhibitor against a purified kinase.
-
Reaction Setup : The assay is typically performed in a multi-well plate format. Each well contains a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT), a known concentration of purified recombinant Chk2 enzyme, and a specific peptide substrate.
-
Inhibitor Addition : Serial dilutions of the test compound (this compound or IBC) are added to the wells. A control well with no inhibitor (or vehicle, e.g., DMSO) is included.
-
Initiation : The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled ATP isotope such as [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes). During this time, Chk2 transfers the radiolabeled phosphate from ATP to the peptide substrate.
-
Termination and Detection : The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose paper or membrane that binds the peptide substrate. The paper is then washed to remove unincorporated radiolabeled ATP.
-
Quantification : The amount of radioactivity incorporated into the peptide substrate is quantified using a phosphorimager or scintillation counter.
-
Data Analysis : The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound within a cellular environment.
-
Cell Treatment : Intact cells (e.g., MCF-7) are treated with the test compound (this compound or IBC) or a vehicle control (DMSO) for a specific duration to allow for cell penetration and target binding.
-
Thermal Challenge : The cell suspensions are then heated to a range of temperatures. The binding of a ligand (the inhibitor) can stabilize the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation : After the heat treatment, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
Protein Detection : The amount of soluble Chk2 remaining in the supernatant at each temperature is detected by Western blotting using a Chk2-specific antibody.
-
Data Analysis : A "melting curve" is generated by plotting the amount of soluble Chk2 as a function of temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates that the compound has bound to and stabilized Chk2, confirming direct target engagement in the cell. A study showed that both this compound and Isobavachalcone altered the thermal stability of Chk2 in MCF-7 cells[7].
Conclusion
Both this compound and Isobavachalcone are effective inhibitors of Chk2, but they exhibit distinct profiles that make them suitable for different research applications.
-
This compound is a highly potent and selective Chk2 inhibitor with a low nanomolar IC50. Its well-characterized selectivity makes it an excellent tool for studies where precise targeting of Chk2 is paramount to avoid off-target effects.
-
Isobavachalcone (IBC) , a natural product, is a less potent Chk2 inhibitor with an IC50 in the low micromolar range. While less potent than this compound, it has been shown to effectively inhibit Chk2 in cellular assays and demonstrates a degree of selectivity. Its natural origin may be of interest for certain lines of investigation.
The choice between this compound and IBC will depend on the specific experimental context. For studies requiring high potency and a well-defined selectivity profile, this compound is the superior choice. For broader screening purposes or when exploring the bioactivity of natural compounds, IBC presents a viable alternative. The experimental protocols and comparative data provided in this guide should aid researchers in making an informed decision for their Chk2-related research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. focusbiomolecules.com [focusbiomolecules.com]
- 4. Selleck Chemical LLC Chk2 Inhibitor II (this compound) 5mg 516480-79-8, Quantity: | Fisher Scientific [fishersci.com]
- 5. medkoo.com [medkoo.com]
- 6. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 7. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
BML-277 vs. ATM Inhibitors in Radiation Studies: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the roles of BML-277 and Ataxia-Telangiectasia Mutated (ATM) inhibitors in the context of radiation therapy reveals divergent mechanisms and outcomes, positioning them for distinct therapeutic strategies. While this compound, a selective Checkpoint Kinase 2 (Chk2) inhibitor, demonstrates radioprotective properties, ATM inhibitors act as potent radiosensitizers. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
Ionizing radiation is a cornerstone of cancer therapy, inducing DNA double-strand breaks (DSBs) and activating the DNA Damage Response (DDR) pathway. Two key kinases in this pathway, ATM and its downstream effector Chk2, have emerged as critical targets for modulating the effects of radiation. However, inhibitors of these two kinases exhibit opposing effects in radiation studies.
This compound , a selective Chk2 inhibitor, has been shown to protect normal cells, particularly lymphocytes, from radiation-induced apoptosis.[1] This suggests its potential use as a radioprotector to mitigate the toxic side effects of radiation on healthy tissues.
In contrast, ATM inhibitors are being developed as radiosensitizers. By blocking the master regulator of the DSB response, these inhibitors prevent cancer cells from repairing radiation-induced damage, thereby enhancing the efficacy of radiotherapy.[2][3][4][5][6]
This guide will delve into the mechanistic differences, present available quantitative data, detail experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.
Mechanism of Action: A Tale of Two Kinases
The differential effects of this compound and ATM inhibitors stem from their targets' positions and roles in the DDR signaling cascade.
ATM: The Apex Regulator
Upon induction of DSBs by ionizing radiation, the ATM kinase is rapidly activated. It then phosphorylates a multitude of downstream targets to orchestrate a coordinated cellular response that includes:
-
Cell Cycle Arrest: ATM activation leads to the phosphorylation of p53 and Chk2, which in turn triggers cell cycle arrest at the G1/S and G2/M checkpoints.[3][4][7] This provides time for the cell to repair the DNA damage before proceeding with replication or mitosis.
-
DNA Repair: ATM plays a crucial role in initiating the repair of DSBs through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ).[2][3]
-
Apoptosis: In cases of severe damage, ATM can promote apoptosis to eliminate cells with irreparable genetic lesions.
By inhibiting ATM, the entire downstream signaling cascade is blunted. This prevents cancer cells from mounting an effective response to radiation-induced DNA damage, leading to mitotic catastrophe and cell death, thus radiosensitizing the tumor.
Chk2: A Key Downstream Effector
Chk2 is a primary substrate of ATM. Once phosphorylated and activated by ATM, Chk2 relays the damage signal to downstream effectors, contributing to cell cycle arrest and apoptosis.[7]
The radioprotective effects of this compound, the Chk2 inhibitor, are thought to be context-dependent. In some normal cells, such as T-lymphocytes, the radiation-induced apoptotic signal is heavily reliant on Chk2. By inhibiting Chk2, this compound can prevent this apoptotic cascade, thereby protecting these cells from the lethal effects of radiation.[1] However, in some cancer cells, Chk2 inhibition has been shown to be involved in radiation-induced senescence.[8]
Figure 1: Simplified signaling pathway of the DNA damage response to ionizing radiation, highlighting the points of intervention for ATM inhibitors and this compound.
Performance in Radiation Studies: A Data-Driven Comparison
Direct comparative studies of this compound and ATM inhibitors under identical experimental conditions are limited. The following tables summarize key findings from separate studies to facilitate a cross-comparison.
Table 1: Performance of this compound in Radiation Studies
| Endpoint | Effect of this compound + Radiation | Cell Lines/Model | Key Findings | Reference |
| Apoptosis | Decreased | Human Peripheral Blood Mononuclear Cells (hPBMCs), IM-9 cells | Significantly reduced the number of radiation-induced apoptotic cells. | [1] |
| γH2AX Foci | Decreased | hPBMCs, IM-9 cells | Effectively suppressed radiation-induced γH2AX expression, a marker of DNA double-strand breaks. | [1] |
| Chk2 Phosphorylation | Decreased | hPBMCs, IM-9 cells | Inhibited radiation-induced phosphorylation of Chk2. | [1] |
| Cellular Senescence | Decreased association with G2/M arrest | A549 human lung cancer cells | Chk2 inhibition decreased the number of senescent cells with high radiation-induced SA-β-gal activity. | [8] |
Table 2: Performance of ATM Inhibitors in Radiation Studies
| Endpoint | Effect of ATM Inhibitor + Radiation | Cell Lines/Model | Key Findings | Reference |
| Cell Survival | Decreased (Radiosensitization) | Various cancer cell lines (e.g., sarcoma, lung cancer) | Pharmacological inhibition or genetic deletion of ATM sensitizes tumor cells to radiation. | [3][4][5] |
| γH2AX Foci | Initially reduced, then prolonged | A549 cells | Initially reduced due to inhibition of ATM-mediated H2AX phosphorylation, but foci persist for longer, indicating unrepaired DNA damage. | [7] |
| Cell Cycle Arrest | Abrogated G1 checkpoint | A549, A375, HT1080 cells | Suppressed G1 checkpoint activation, leading to entry into mitosis with unrepaired DNA. | [7][9] |
| Tumor Growth | Delayed/Reduced | Mouse models of sarcoma and lung cancer | Deletion of ATM in cancer cells significantly enhanced tumor growth delay after high-dose radiation. | [5][6] |
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the cited literature.
Cell Culture and Irradiation
Human cancer cell lines (e.g., A549, IM-9) or primary cells (e.g., hPBMCs) are cultured under standard conditions. For irradiation experiments, cells are exposed to a single dose of ionizing radiation, typically from an X-ray source, with doses ranging from 1 to 15 Gy.
Inhibitor Treatment
Cells are pre-treated with the inhibitor (this compound or a specific ATM inhibitor like KU60019 or M3541) for a defined period (e.g., 1-24 hours) before irradiation. The inhibitor may be kept in the culture medium post-irradiation depending on the experimental design.
Apoptosis Assay
Apoptosis is commonly assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. An increase in the Annexin V-positive population indicates an increase in apoptosis.
Western Blotting
Western blotting is used to detect the phosphorylation status of key DDR proteins. Cells are lysed at various time points after irradiation, and proteins are separated by SDS-PAGE. Antibodies specific to phosphorylated forms of proteins (e.g., p-ATM, p-Chk2, γH2AX) and total proteins are used for detection.
Immunofluorescence for γH2AX Foci
Cells are grown on coverslips, treated, and irradiated. At different time points, cells are fixed, permeabilized, and stained with an antibody against γH2AX. The nuclei are counterstained with DAPI. The number of γH2AX foci per nucleus is then quantified using fluorescence microscopy.
Cell Cycle Analysis
Cell cycle distribution is analyzed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide. The percentage of cells in G1, S, and G2/M phases is determined.
Figure 2: A generalized experimental workflow for studying the effects of inhibitors in radiation studies.
Conclusion: Divergent Paths in Modulating Radiation Response
The comparison between this compound and ATM inhibitors in radiation studies highlights a fundamental divergence in therapeutic strategy.
-
This compound (Chk2 Inhibitor): The available data points towards a radioprotective role , particularly in normal tissues like lymphocytes. By inhibiting a key mediator of radiation-induced apoptosis, this compound could potentially be used to ameliorate the side effects of radiotherapy, thereby improving the therapeutic window. Further research is needed to fully elucidate its effects on different tumor types.
-
ATM Inhibitors: These compounds are unequivocally radiosensitizers . By dismantling the cell's primary defense against DNA double-strand breaks, they significantly enhance the tumor-killing effects of radiation. Several ATM inhibitors are currently in clinical development as adjuncts to radiotherapy.
For researchers and drug developers, the choice between targeting Chk2 and ATM in the context of radiation will depend on the desired clinical outcome: protecting normal tissues or enhancing tumor response. The distinct and opposing effects of this compound and ATM inhibitors underscore the intricate nature of the DNA damage response and offer exciting possibilities for personalizing cancer radiotherapy.
References
- 1. Predictive DNA damage signaling for low-dose ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Radiation and ATM inhibition: the heart of the matter [jci.org]
- 4. Radiation and ATM inhibition: the heart of the matter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of the ATM/Chk2 pathway and cell cycle phase on radiation-induced senescence in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]
The Radioprotective Potential of BML-277: An In Vivo Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the in vivo radioprotective effects of BML-277, a selective checkpoint kinase 2 (CHK2) inhibitor, is presented here in comparison with established and emerging radioprotective agents. This guide offers researchers, scientists, and drug development professionals a comparative overview of the available pre-clinical data, experimental protocols, and underlying mechanisms of action to inform future research and development in the field of radioprotection.
While in vitro studies have demonstrated the promise of this compound in mitigating radiation-induced cellular damage, this guide consolidates the current, albeit limited, in vivo evidence and juxtaposes it with data from more extensively studied alternatives, including Amifostine, Genistein, and CBLB502.
Comparative Analysis of In Vivo Radioprotective Efficacy
The following table summarizes the key in vivo performance indicators for this compound and its alternatives. It is important to note that direct in vivo survival data for this compound as a primary radioprotectant is not yet widely published; its potential is inferred from its mechanism of action and studies on CHK2-deficient animal models.
| Compound | Animal Model | Radiation Dose & Type | Administration Route & Dosage | Key Radioprotective Outcomes | Reference |
| This compound | Mice (inferred from CHK2-deficient models) | Total Body Irradiation (TBI) | Intraperitoneal (IP) injection (1-3 mg/kg) | Increased survival in CHK2-deficient mice post-TBI suggests potential for this compound. Reduces radiation-induced apoptosis and DNA damage (γH2AX expression) in vitro.[1] | [1][2] |
| Amifostine (WR-2721) | Mice | 9 Gy (gamma) | Oral (nanoparticles, 500 mg/kg) | Significant increase in 30-day survival, enhanced hematopoietic progenitor and intestinal crypt cell survival.[3] | [3][4][5] |
| Genistein | Mice (C57BL/6J) | 7.75 Gy (60Co) | Subcutaneous (SC) injection (200 mg/kg) | 92% survival in treated mice compared to 23% in untreated controls. Reduces radiation-induced micronuclei in lung fibroblasts.[6] | [6][7][8] |
| CBLB502 | Mice (NIH-Swiss) | 13 Gy (TBI) | Single injection (0.2 mg/kg) | Over 87% of mice rescued from radiation-induced death.[9] | [9][10][11] |
| CBLB502 | Rhesus Monkeys | 6.5 Gy (TBI, LD70) | Intramuscular (IM) injection (0.04 mg/kg) | Increased 40-day survival rate from 25% to 64%.[9] | [9] |
Signaling Pathways and Mechanisms of Action
The radioprotective effects of these compounds are mediated through distinct signaling pathways. This compound acts by inhibiting the DNA damage response pathway, while others leverage different cellular protection mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the experimental protocols for the key in vivo studies cited.
This compound In Vivo Administration (Oncology Model)
-
Animal Model: Colo205-OR tumor-bearing mice.[2]
-
Drug Preparation: this compound was dissolved in DMSO and diluted in sunflower oil.[2]
-
Administration: Mice were intraperitoneally injected with this compound at doses of 1 mg/kg or 3 mg/kg, three times per week for two weeks, in combination with oxaliplatin.[2]
-
Monitoring: Tumor size was monitored daily.[2]
-
Note: This protocol was used in a cancer treatment study and not for primary radioprotection assessment.
Amifostine (WR-2721) Oral Nanoparticle Radioprotection Study
-
Animal Model: Mice.[3]
-
Radiation: Acute whole-body gamma irradiation from a Cesium-137 source (9 Gy for survival, 8-9 Gy for bone marrow, 11 Gy for intestinal crypts).[3]
-
Drug Formulation: Orally active amifostine nanoparticles.[3]
-
Administration: Oral administration of amifostine nanoparticles (equivalent to 500 mg/kg) 1 hour prior to irradiation.[3]
-
Endpoints: 30-day survival, bone marrow hematopoietic progenitor cell survival, and intestinal crypt cell survival.[3]
Genistein Radioprotection Study
-
Animal Model: Female C57BL/6J mice.[6]
-
Radiation: 7.75 Gy of 60Co total body irradiation.[6]
-
Drug Administration: A single subcutaneous injection of genistein (200 mg/kg body weight) administered 24 hours before irradiation.[6]
-
Endpoints: 30-day survival and analysis of micronuclei in lung fibroblasts 24 hours post-irradiation.[6]
CBLB502 Radioprotection Study in Mice and Primates
-
Animal Models: NIH-Swiss mice and Rhesus monkeys.[9]
-
Radiation:
-
Drug Administration:
-
Endpoints: Survival rate at 30 days (mice) and 40 days (monkeys).[9]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for in vivo radioprotection studies.
References
- 1. Predictive DNA damage signaling for low-dose ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioprotection in mice following oral delivery of amifostine nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genistein Protects Against Biomarkers of Delayed Lung Sequelae in Mice Surviving High-Dose Total Body Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Genistein From Fructus sophorae Protects Mice From Radiation-Induced Intestinal Injury [frontiersin.org]
- 9. An Agonist of Toll-Like Receptor 5 Has Radioprotective Activity in Mouse and Primate Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Toll-like Receptor Agonist CBLB502 Protects Against Radiation-induced Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BML-277: Cross-Validation of its Mechanism of Action in Diverse Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BML-277, a selective Checkpoint Kinase 2 (Chk2) inhibitor, with other notable Chk2 inhibitors. We will delve into its mechanism of action across various cell types, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of its performance and potential applications in research and drug development.
Unveiling the Role of this compound as a Selective Chk2 Inhibitor
This compound, also known as Chk2 Inhibitor II, is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Chk2.[1] Chk2 is a critical component of the DNA damage response (DDR) pathway, acting as a tumor suppressor by inducing cell cycle arrest or apoptosis in response to genotoxic stress. The inhibition of Chk2 is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.
This compound exhibits high selectivity for Chk2, with a reported IC50 of 15 nM.[1][2] It shows significantly less activity against other kinases, including Chk1 and cyclin-dependent kinases (CDKs), making it a valuable tool for dissecting the specific roles of Chk2 in cellular processes.[1]
Comparative Analysis of this compound and Alternative Chk2 Inhibitors
To provide a clear perspective on the performance of this compound, the following table summarizes its key biochemical and cellular parameters alongside other well-characterized Chk2 inhibitors: CCT241533, AZD7762, and PF-00477736.
| Inhibitor | Target(s) | IC50 (Chk2) | Ki (Chk2) | Selectivity Profile | Key Cellular Effects |
| This compound | Chk2 | 15 nM [1][2] | 37 nM [2][3] | Highly selective for Chk2 over Chk1 and CDKs. [1] | Radioprotective in T-cells, pro-apoptotic in combination with ERK inhibitors in DLBCL, inhibits homologous recombination in colorectal cancer cells. |
| CCT241533 | Chk2 | 3 nM[4][5] | 1.16 nM[4][5] | Selective for Chk2 over Chk1 (~80-fold).[6] | Potentiates the cytotoxicity of PARP inhibitors in p53-defective cancer cells.[4][6][7] |
| AZD7762 | Chk1, Chk2 | Potent inhibitor of both Chk1 and Chk2 (IC50 for Chk1 is 5 nM).[8] | Ki for Chk1 is 3.6 nM.[8] | Dual inhibitor of Chk1 and Chk2.[9] | Abrogates G2/M checkpoint, induces apoptosis, and enhances the efficacy of DNA-damaging agents.[10][11] |
| PF-00477736 | Chk1, Chk2 | 47 nM (Ki)[12][13] | 47 nM[12][13] | ~100-fold more selective for Chk1 over Chk2.[14] | Abrogates DNA damage-induced cell cycle arrest and enhances cytotoxicity of chemotherapy in p53-deficient cancer cells.[14][15] |
Cross-Validation of this compound's Mechanism of Action in Different Cell Types
The cellular context is paramount in determining the outcome of Chk2 inhibition. The following table summarizes the diverse effects of this compound across various cell lines, highlighting its context-dependent mechanism of action.
| Cell Type | Experimental Context | Observed Effect of this compound | Reference |
| Human T-lymphocytes | Ionizing Radiation | Protects from apoptosis (radioprotective effect). | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Combination with ERK inhibitor | Induces apoptosis. | [1] |
| Colorectal Cancer (CRC) | Oxaliplatin Resistance | Reduces homologous recombination-mediated DNA repair. | |
| Hematopoietic cells | PARP inhibitor treatment | Antagonizes PARP inhibitor-induced cytotoxicity. | |
| Ovarian Cancer | PARP inhibitor treatment | Does not antagonize PARP inhibitor-induced cytotoxicity. |
Visualizing the Molecular Pathways and Experimental Designs
To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound inhibits Chk2, a key kinase in the DNA damage response pathway.
Caption: A generalized workflow for comparing the efficacy of Chk2 inhibitors.
Detailed Experimental Protocols
For reproducible and rigorous scientific investigation, detailed methodologies are essential. The following are protocols for key experiments used to characterize this compound and its alternatives.
In Vitro Chk2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on Chk2 kinase activity.
Materials:
-
Recombinant human Chk2 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP (as required for the specific assay format, e.g., 10 µM)
-
Chk2 substrate (e.g., CHKtide peptide)
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay Kit (for luminescence-based assay)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant Chk2 enzyme, and the substrate.
-
Add the diluted test compounds to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assay).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Chk2 Phosphorylation
This method is used to assess the inhibition of Chk2 activation in a cellular context by measuring the phosphorylation of Chk2 at key residues (e.g., Thr68).
Materials:
-
Cell lines of interest
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation)
-
Test compounds (this compound and alternatives)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Induce DNA damage by adding a DNA-damaging agent or by exposing the cells to ionizing radiation.
-
Incubate for the desired time to allow for Chk2 activation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Chk2 and a loading control to normalize the data.
Annexin V Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic cells in a population following treatment with Chk2 inhibitors.[16][17]
Materials:
-
Cell lines of interest
-
Cell culture medium and supplements
-
Test compounds (this compound and alternatives)
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Binding buffer (provided in the kit)
-
Propidium Iodide (PI) solution (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and treat them with the test compounds or vehicle for the desired duration.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up the compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Conclusion
This compound stands out as a highly selective and potent Chk2 inhibitor. Its mechanism of action is intricately linked to the cellular context, demonstrating radioprotective effects in normal T-cells while promoting apoptosis or inhibiting DNA repair in various cancer cell lines. This comparative guide provides researchers with the necessary data and protocols to critically evaluate this compound and its alternatives, facilitating informed decisions in the design of future studies aimed at targeting the Chk2 pathway for therapeutic benefit. The provided visualizations of the signaling pathway and experimental workflows serve as valuable tools for both conceptual understanding and practical implementation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
BML-277's performance against a panel of other kinase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BML-277, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), against other kinase inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Performance Against a Panel of Kinase Inhibitors
This compound is a highly selective ATP-competitive inhibitor of Chk2 with an IC50 of 15 nM.[1][2] Its selectivity is a key differentiator, reportedly being 1000-fold more selective for Chk2 than for Chk1 and Cdk1/B kinases.[2] While specific data from a broad kinase panel screen of 35 kinases has been mentioned in product literature to result in less than 25% inhibition for other kinases at a 10 µM concentration, the detailed results of this screen are not publicly available.
To provide a comparative landscape, the table below includes IC50 values of this compound and other known Chk2 inhibitors.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 15 | ~15,000 | Cdk1/B (~15,000) |
| CCT241533 | 3 | 245 | PHK, MARK3, GCK, MLK1 (>80% inhibition at 1 µM) |
| Prexasertib (LY2606368) | 8 | 1 | RSK1 (9) |
| AZD7762 | 5 | 5 | CAM, Yes, Fyn, Lyn, Hck, Lck (less potent) |
Table 1: Comparison of IC50 Values for Chk2 Inhibitors. This table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other selected kinase inhibitors against Chk2 and other kinases. Lower values indicate higher potency.
Signaling Pathway and Experimental Workflow
This compound targets Chk2, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates and activates Chk2.[3][4][5][6][7] Activated Chk2 then phosphorylates a range of downstream targets, including the tumor suppressor p53, leading to cell cycle arrest, DNA repair, or apoptosis.[3][4][5][6][7]
Figure 1: Simplified DNA Damage Response Pathway. This diagram illustrates the central role of Chk2 in the signaling cascade initiated by DNA double-strand breaks.
The experimental workflow for assessing the inhibitory activity of compounds like this compound typically involves a biochemical kinase assay.
Figure 2: General Workflow for a Kinase Inhibition Assay. This flowchart outlines the key steps in determining the potency of a kinase inhibitor.
Experimental Protocols
Radiometric Kinase Assay for Chk2 Inhibition
This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against Chk2 using a radiometric assay.
Materials:
-
Recombinant human Chk2 enzyme
-
Peptide substrate (e.g., a synthetic peptide containing the Chk2 recognition motif)
-
[γ-³²P]ATP (radiolabeled) and non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range for this compound would be from 1 nM to 100 µM.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, recombinant Chk2 enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the diluted test compound or DMSO (for the control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for Chk2.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The peptide substrate will bind to the paper, while the unincorporated ATP will not.
-
Washing: Wash the P81 papers multiple times with the phosphoric acid wash buffer to remove any unbound [γ-³²P]ATP.
-
Detection: After drying the papers, measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
This guide provides a foundational comparison of this compound's performance. For specific research applications, it is recommended to consult the primary literature and conduct head-to-head comparisons under standardized assay conditions.
References
BML-277's Impact on Homologous Recombination: A Comparative Analysis
In the landscape of DNA damage response (DDR) research, the intricate process of homologous recombination (HR) stands as a critical pathway for the high-fidelity repair of DNA double-strand breaks. The modulation of this pathway by small molecule inhibitors is of paramount interest for both basic research and therapeutic development. This guide provides a comparative study of BML-277, a selective inhibitor of Checkpoint Kinase 2 (Chk2), and its effect on homologous recombination, benchmarked against other key inhibitors targeting this DNA repair mechanism.
Performance Comparison of Homologous Recombination Inhibitors
The efficacy of various inhibitors targeting the homologous recombination pathway is summarized below. The data highlights the distinct mechanisms and potency of each compound.
| Compound | Target | Mechanism of Action | IC50 (HR Inhibition) | Effective Concentration (Cell-based Assays) | Key Findings & Cell Lines Studied |
| This compound | Chk2 | ATP-competitive inhibitor of Chk2 kinase activity.[1] | Not directly reported | 10 µM | Reduces HR activity by ~30-60% in oxaliplatin-resistant colorectal cancer cell lines (HT29-OR, Colo205-OR, LoVo-OR, Colo201-OR)[2]. Completely prevents ionizing radiation-induced RAD51 foci formation in MCF-7 cells[3]. |
| B02 | RAD51 | Inhibits the binding of RAD51 to DNA. | 27.4 µM[4] | 30 µM | Disrupts RAD51 foci formation induced by cisplatin in HEK293 cells.[5] |
| B02-iso | RAD51 | Isomer of B02 with improved potency. | More efficient than B02 | 30 µM | Significantly more efficient than B02 in inhibiting HR in human cells. Sensitizes triple-negative breast cancer cells (MDA-MB-231) to PARP inhibitors.[5][6] |
| Olaparib | PARP1/2 | Inhibits Poly (ADP-ribose) polymerase, leading to the accumulation of single-strand breaks that collapse replication forks, creating double-strand breaks that require HR for repair. | Not a direct HR inhibitor | IC50 (cell viability): 2 µM (OVCAR8 - HR-deficient), 25 µM (ES-2 - HR-proficient)[7] | Effective in cancer cells with pre-existing HR deficiencies (e.g., BRCA1/2 mutations)[8][9][10]. |
Signaling Pathway and Experimental Workflow Visualization
To better understand the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the Chk2 signaling pathway in homologous recombination and a typical experimental workflow for assessing HR.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DR-GFP Homologous Recombination Reporter Assay
This assay quantitatively measures the efficiency of homologous recombination repair of a DNA double-strand break (DSB).
1. Cell Line and Culture:
-
U2OS cells stably integrated with the DR-GFP reporter cassette are used. This reporter system consists of two inactive GFP genes. A DSB induced by the I-SceI endonuclease in the first GFP gene can be repaired by HR using the downstream GFP fragment as a template, resulting in a functional GFP gene.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Treatment with Inhibitors:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells are treated with the desired concentrations of this compound or other inhibitors (or DMSO as a vehicle control) for a predetermined period (e.g., 1-2 hours) prior to DSB induction.
3. Induction of Double-Strand Breaks:
-
A plasmid expressing the I-SceI endonuclease is transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine). This creates a specific DSB within the DR-GFP reporter.
4. Incubation:
-
Cells are incubated for 48-72 hours post-transfection to allow for DNA repair and expression of the restored GFP protein.
5. Flow Cytometry Analysis:
-
Cells are harvested, washed with PBS, and resuspended in FACS buffer.
-
The percentage of GFP-positive cells is quantified using a flow cytometer. A decrease in the percentage of GFP-positive cells in inhibitor-treated samples compared to the control indicates inhibition of homologous recombination.[11][12][13]
RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in homologous recombination.
1. Cell Culture and Treatment:
-
Cells (e.g., MCF-7, U2OS) are grown on coverslips in multi-well plates.
-
Cells are pre-treated with this compound or other inhibitors at various concentrations for a specified time (e.g., 1-2 hours).
2. DNA Damage Induction:
-
DNA double-strand breaks are induced by exposing the cells to a DNA damaging agent, such as ionizing radiation (e.g., 10 Gy) or a chemical agent like cisplatin or bleomycin.[3]
3. Cell Fixation and Permeabilization:
-
At a specific time point after damage induction (e.g., 2-8 hours), the cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
4. Immunofluorescence Staining:
-
Cells are blocked with a suitable blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific antibody binding.
-
Cells are then incubated with a primary antibody against RAD51.
-
After washing, a fluorescently labeled secondary antibody is applied.
-
The cell nuclei are counterstained with DAPI.
5. Microscopy and Quantification:
-
The coverslips are mounted on microscope slides.
-
Images are captured using a fluorescence microscope.
-
The number of RAD51 foci per nucleus is quantified using image analysis software. A cell is typically considered positive if it contains a certain threshold of foci (e.g., >5). A reduction in the number of RAD51 foci-positive cells in inhibitor-treated samples indicates a disruption of the homologous recombination process.[14][15][16][17]
References
- 1. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 2. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct-Repeat GFP (DR-GFP) assay [bio-protocol.org]
- 12. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. openworks.mdanderson.org [openworks.mdanderson.org]
- 16. icm.unicancer.fr [icm.unicancer.fr]
- 17. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BML-277 in Inhibiting Chk2-Mediated Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BML-277, a potent Chk2 inhibitor, with other alternative inhibitors. The objective is to assess the specificity of this compound in targeting Chk2-mediated pathways, supported by experimental data and detailed protocols to aid in experimental design and inhibitor selection.
Introduction to Chk2 and its Inhibition
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR). Activated by ATM (Ataxia-Telangiectasia Mutated) in response to DNA double-strand breaks, Chk2 phosphorylates a cascade of downstream targets to orchestrate cell cycle arrest, DNA repair, and apoptosis. Given its central role in maintaining genomic integrity, Chk2 has emerged as a significant target for therapeutic intervention, particularly in oncology.
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for Chk2.[1] This guide will delve into the specifics of this compound's inhibitory profile and compare it against other known Chk2 and checkpoint kinase inhibitors.
Comparative Analysis of Chk2 Inhibitors
The selection of a suitable inhibitor is paramount for the specific interrogation of Chk2-mediated pathways. The following table summarizes the in vitro potency of this compound and a selection of alternative checkpoint kinase inhibitors against their primary targets and key off-targets.
Table 1: Comparative Inhibitory Potency (IC50) of Checkpoint Kinase Inhibitors
| Inhibitor | Primary Target(s) | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Cdk1/B IC50 (nM) | Other Notable Off-Targets (IC50) |
| This compound | Chk2 | 15 [1][2] | >15,000 | >15,000 | CK1 (>17,000 nM)[1] |
| AZD7762 | Chk1, Chk2 | <10[3] | 5[3] | >5,000 | CAM, Yes, Fyn, Lyn, Hck, Lck (less potent)[3] |
| CCT241533 | Chk2 | 3[4][5] | 190-245[4][5] | - | PHK, MARK3, GCK, MLK1 (>80% inhibition at 1µM)[5] |
| Isobavachalcone (IBC) | Chk2 | ~50% inhibition at 15µM | No significant inhibition | - | Akt signaling pathway[6] |
Analysis of Specificity:
This compound exhibits remarkable selectivity for Chk2, with over 1000-fold greater potency against Chk2 compared to Chk1 and Cdk1/B kinases.[1] This high degree of selectivity makes this compound a valuable tool for dissecting the specific roles of Chk2 in cellular processes without the confounding effects of inhibiting other checkpoint kinases.
In contrast, AZD7762 is a potent dual inhibitor of both Chk1 and Chk2.[3] While effective at blocking the DNA damage response, its lack of specificity between the two checkpoint kinases makes it less suitable for studies aiming to isolate the function of Chk2.
CCT241533 is another highly potent Chk2 inhibitor with good selectivity over Chk1 (approximately 63- to 80-fold).[4][5] A screen against 85 other kinases revealed only four off-targets with significant inhibition at a high concentration (1µM), suggesting a favorable selectivity profile.[5]
Isobavachalcone (IBC) has been identified as a Chk2 inhibitor, though its potency appears lower than the other compounds, with approximately 50% inhibition of Chk2 autophosphorylation observed at 15µM in cellular assays.[6] It has also been reported to inhibit the Akt signaling pathway, indicating potential for off-target effects.[6]
Signaling Pathways and Experimental Workflows
To visually represent the role of Chk2 and the experimental approaches to study its inhibition, the following diagrams are provided in the DOT language for Graphviz.
Caption: DNA Damage Response Pathway highlighting Chk2 activation and inhibition by this compound.
Caption: Experimental workflow for assessing the efficacy and specificity of Chk2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are protocols for key experiments used to assess the specificity and efficacy of Chk2 inhibitors.
Protocol 1: Western Blotting for Chk2 Phosphorylation
This protocol is designed to detect the phosphorylation of Chk2 at Threonine 68 (Thr68), a key marker of its activation, following DNA damage and inhibitor treatment.
Materials:
-
Cell culture reagents
-
DNA damaging agent (e.g., Etoposide or ionizing radiation)
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Chk2 (Thr68)
-
Mouse anti-Chk2 (total)
-
Rabbit anti-phospho-BRCA1 (Ser988)
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with the desired concentrations of this compound or other inhibitors for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 20 µM Etoposide for 2 hours) or by exposing cells to ionizing radiation (e.g., 10 Gy).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk2 Thr68, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing: To detect total Chk2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to assess the cytotoxic effects of DNA damage and inhibitor treatment.
Materials:
-
Cells and cell culture medium
-
96-well plates
-
DNA damaging agent
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the inhibitor (this compound or alternatives) in the presence or absence of a fixed concentration of a DNA damaging agent. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
For suspension cells, the solubilization solution can be added directly to the wells containing the medium and MTT.
-
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the results to determine the IC50 value of the inhibitor under the tested conditions.
Conclusion
The data presented in this guide strongly supports the characterization of this compound as a highly specific inhibitor of Chk2. Its minimal off-target activity against other key checkpoint kinases like Chk1 and Cdk1/B makes it an invaluable tool for researchers aiming to elucidate the precise functions of Chk2 in the DNA damage response and other cellular pathways. For studies requiring the specific inhibition of Chk2, this compound offers a clear advantage over dual-kinase inhibitors or compounds with less defined selectivity profiles. The provided experimental protocols offer a starting point for the in-house validation and application of this compound and its alternatives in various research contexts. As with any chemical probe, it is recommended to validate its on-target activity and assess potential off-target effects within the specific cellular model and experimental conditions being used.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
BML-277 vs. RNAi for Chk2 Knockdown: A Comparative Analysis for Researchers
In the realm of cell signaling and drug development, the precise modulation of protein function is paramount. Checkpoint kinase 2 (Chk2) has emerged as a critical regulator of the DNA damage response, making it a key target for therapeutic intervention and basic research. Scientists seeking to probe the intricacies of Chk2 signaling or to develop novel cancer therapies are faced with a choice between small molecule inhibitors and genetic knockdown techniques. This guide provides a comprehensive comparison of two prominent methods for reducing Chk2 function: the small molecule inhibitor BML-277 and RNA interference (RNAi) technologies, including small interfering RNA (siRNA) and short hairpin RNA (shRNA).
At a Glance: this compound vs. RNAi for Chk2 Downregulation
| Feature | This compound | RNAi (siRNA/shRNA) |
| Mechanism of Action | ATP-competitive inhibitor of Chk2 kinase activity.[1][2][3] | Sequence-specific degradation of Chk2 mRNA, leading to reduced protein expression. |
| Target Level | Protein (inhibits enzymatic function). | mRNA (prevents protein synthesis). |
| Mode of Inhibition | Reversible, concentration-dependent inhibition of kinase activity. | Transient (siRNA) or stable (shRNA) reduction of protein levels. |
| Specificity | Highly selective for Chk2 over other kinases like Chk1 and Cdk1/B.[1][2] Potential for off-target effects at higher concentrations. | High sequence specificity to Chk2 mRNA. Off-target effects can occur due to partial sequence homology with other mRNAs. |
| Time to Effect | Rapid, typically within minutes to hours of administration. | Slower onset, requiring hours to days for mRNA and protein levels to decrease. |
| Duration of Effect | Dependent on the compound's half-life and cellular washout. | siRNA effects are transient (days). shRNA can provide long-term, stable knockdown. |
| Typical Efficacy | IC50 of ~15 nM in biochemical assays.[2][3] | Can achieve >80-90% knockdown of protein expression, but efficiency varies. |
Delving Deeper: A Head-to-Head Comparison
Mechanism of Action
This compound functions as a potent and selective ATP-competitive inhibitor of Chk2.[1][2][3] This means it directly binds to the ATP-binding pocket of the Chk2 protein, preventing the transfer of a phosphate group to its downstream substrates and thereby inhibiting its kinase activity. This intervention is rapid and reversible, and its efficacy is directly related to the concentration of the inhibitor present in the cellular environment.
In contrast, RNAi operates at the transcript level. Synthetic siRNAs or vector-expressed shRNAs are designed with sequences complementary to the Chk2 mRNA. Once introduced into the cell, these small RNA molecules guide the RNA-induced silencing complex (RISC) to the Chk2 mRNA, leading to its cleavage and subsequent degradation. This process effectively silences the gene by preventing the translation of the mRNA into functional Chk2 protein. The effect of RNAi is therefore a reduction in the total amount of Chk2 protein, rather than the inhibition of existing protein.
Specificity and Off-Target Effects
This compound exhibits high selectivity for Chk2, with reported 1000-fold greater selectivity for Chk2 over the related kinases Chk1 and Cdk1/B.[1][2] However, like many small molecule inhibitors, the potential for off-target effects increases with concentration. At higher doses, this compound may interact with other kinases or cellular proteins, leading to unintended biological consequences.
RNAi, in theory, offers high specificity due to its reliance on sequence complementarity. However, off-target effects are a known concern. These can arise from the siRNA or shRNA having partial sequence homology to other unintended mRNA transcripts, leading to their unintended degradation. The seed sequence of the siRNA is particularly critical in mediating these off-target effects. Careful design and validation using multiple different siRNA/shRNA sequences are crucial to mitigate this risk.
Efficacy and Onset of Action
This compound demonstrates potent inhibition of Chk2 kinase activity, with a reported half-maximal inhibitory concentration (IC50) of approximately 15 nM in in vitro kinase assays.[2][3] The inhibitory effect is rapid, occurring as soon as the compound reaches its target within the cell.
The efficacy of RNAi in reducing Chk2 protein levels can be substantial, often achieving greater than 80-90% knockdown. However, the level of knockdown can vary depending on the specific siRNA or shRNA sequence, the transfection or transduction efficiency, and the cell type. The onset of action for RNAi is slower than for small molecule inhibitors, as it requires the degradation of existing mRNA and the subsequent turnover of the Chk2 protein. Significant reductions in protein levels are typically observed 24 to 72 hours after transfection or transduction.
Experimental Corner: Protocols and Workflows
This compound Inhibition Protocol (Cell Culture)
-
Stock Solution Preparation: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate for the desired duration (e.g., 1-24 hours) under standard cell culture conditions.
-
Cell Lysis and Analysis: Following incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The resulting lysate can be used for downstream applications such as Western blotting to assess the phosphorylation status of Chk2 targets.
RNAi Knockdown Protocol (shRNA Lentiviral Transduction)
-
Cell Seeding: Plate target cells in a suitable culture vessel.
-
Transduction: On the following day, when cells are at an appropriate confluency (typically 50-70%), add the lentiviral particles containing the Chk2 shRNA to the culture medium, along with a transduction-enhancing reagent like Polybrene (final concentration ~8 µg/mL).
-
Incubation: Incubate the cells with the lentiviral particles for 12-24 hours.
-
Medium Change: Replace the virus-containing medium with fresh complete medium.
-
Selection: After 24-48 hours, begin selection of transduced cells by adding a selection agent (e.g., puromycin) to the culture medium at a pre-determined optimal concentration.
-
Expansion and Validation: Expand the population of resistant cells. Validate the knockdown of Chk2 expression at both the mRNA level (by qPCR) and the protein level (by Western blotting).
Visualizing the Science
Chk2 Signaling Pathway
Caption: A simplified diagram of the Chk2 signaling pathway initiated by DNA double-strand breaks.
Comparative Experimental Workflow
Caption: A workflow comparing the experimental timelines for Chk2 inhibition by this compound and knockdown by RNAi.
Conclusion: Choosing the Right Tool for the Job
Both this compound and RNAi are powerful tools for investigating the function of Chk2. The choice between them depends on the specific experimental goals.
This compound is advantageous for:
-
Acute inhibition studies: Its rapid onset of action is ideal for studying the immediate effects of Chk2 inhibition.
-
Dose-response experiments: The concentration-dependent and reversible nature of this compound allows for precise control over the level of Chk2 inhibition.
-
In vivo studies: As a small molecule, it can be administered to animal models to study the systemic effects of Chk2 inhibition.
RNAi is well-suited for:
-
Long-term loss-of-function studies: shRNA-mediated knockdown can create stable cell lines with persistent reduction of Chk2, enabling the study of chronic effects.
-
Validating the on-target effects of small molecule inhibitors: RNAi provides an orthogonal approach to confirm that the phenotype observed with an inhibitor is indeed due to the inhibition of the intended target.
-
High-throughput screening: Libraries of siRNAs or shRNAs can be used to screen for genes that modulate a particular phenotype.
References
A Head-to-Head Comparison of BML-277 with Novel Chk2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective Chk2 inhibitor is critical for accurate experimental outcomes. This guide provides an objective, data-driven comparison of the established Chk2 inhibitor, BML-277, with recently developed novel inhibitors, offering insights into their relative performance and potential applications.
Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. Upon activation by upstream kinases such as ATM, Chk2 phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. This central role in maintaining genomic stability has made Chk2 a significant target for therapeutic intervention, particularly in oncology. This comparison evaluates this compound against a panel of novel Chk2 inhibitors: CCT241533, PV1019, and NSC 109555, based on their inhibitory potency and selectivity.
Comparative Analysis of Chk2 Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is primarily determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target kinase over other kinases. The following table summarizes the key quantitative data for this compound and the selected novel Chk2 inhibitors.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Selectivity (Chk1/Chk2) | Mechanism of Action |
| This compound | 15 | ~15,000 | ~1000-fold | ATP-competitive |
| CCT241533 | 3[1][2] | 245[1][3] | ~82-fold | ATP-competitive[1] |
| PV1019 | 24[4] | 55,000[5] | ~2292-fold | ATP-competitive[5] |
| NSC 109555 | 240[6] | >10,000[6] | >41-fold | ATP-competitive[6] |
This compound exhibits a potent Chk2 inhibition with an IC50 of 15 nM and demonstrates high selectivity, being approximately 1000-fold more selective for Chk2 over Chk1. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed cellular responses are attributable to Chk2 inhibition.
Among the novel inhibitors, CCT241533 stands out for its exceptional potency, with a Chk2 IC50 of 3 nM.[1][2] While highly potent, its selectivity over Chk1 is approximately 82-fold, which is less pronounced than that of this compound and PV1019.
PV1019 , a derivative of NSC 109555, shows a strong Chk2 inhibition with an IC50 of 24 nM and boasts the highest selectivity in this comparison, with over 2000-fold greater selectivity for Chk2 than Chk1.[4][5]
NSC 109555 is a less potent inhibitor with a Chk2 IC50 of 240 nM, but it maintains good selectivity against Chk1.[6]
Chk2 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the Chk2 signaling pathway and a general experimental workflow for assessing inhibitor efficacy.
Caption: Simplified Chk2 signaling pathway in response to DNA double-strand breaks.
Caption: General experimental workflow for evaluating Chk2 inhibitor efficacy in cells.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize Chk2 inhibitors. Specific parameters may require optimization depending on the cell line and experimental conditions.
In Vitro Chk2 Kinase Assay for IC50 Determination
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by purified Chk2 enzyme.
-
Reaction Buffer Preparation : Prepare a 1x kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Reagent Preparation :
-
Dilute purified recombinant Chk2 enzyme to the desired concentration in kinase dilution buffer.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide like CHKtide) and ATP in the kinase assay buffer. The ATP concentration should be close to the Km value for Chk2 if determining ATP-competitive inhibition.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the kinase assay buffer containing a constant percentage of DMSO.
-
-
Kinase Reaction :
-
In a 96-well plate, add the inhibitor dilutions.
-
Add the Chk2 enzyme to each well and incubate briefly.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection :
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive labeling (³²P-ATP) and scintillation counting, or luminescence-based assays like ADP-Glo™, which measures ADP production.
-
-
Data Analysis :
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-Chk2 (Thr68)
This method is used to assess the inhibition of Chk2 activation in a cellular context.
-
Cell Culture and Treatment :
-
Plate cells (e.g., HEK293 or a relevant cancer cell line) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the Chk2 inhibitor for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., etoposide, doxorubicin, or UV irradiation).
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Chk2 at Threonine 68 (p-Chk2 Thr68) overnight at 4°C.[7][8][9][10][11]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Chk2.
-
Cell Viability Assay (MTT/CellTiter-Glo)
These assays measure the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[12]
-
Compound Treatment : Treat the cells with a range of concentrations of the Chk2 inhibitor for a specific duration (e.g., 24, 48, or 72 hours).[12] Include vehicle-only (e.g., DMSO) controls.
-
Assay Procedure :
-
For MTT assay :
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]
-
-
For CellTiter-Glo® Luminescent Cell Viability Assay :
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion
The choice of a Chk2 inhibitor will depend on the specific requirements of the experiment.
-
This compound remains a robust and reliable tool, offering a good balance of potency and high selectivity, making it suitable for a wide range of applications where minimizing off-target effects on Chk1 is a priority.
-
CCT241533 is an excellent choice when maximal potency is required, although its lower selectivity for Chk1 should be taken into consideration when interpreting results.
-
PV1019 provides a highly selective option with good potency, making it a strong alternative to this compound, especially in studies where distinguishing between Chk1 and Chk2 signaling is critical.
-
NSC 109555 may be useful in initial screening studies, but its lower potency compared to the other inhibitors might limit its application in more sensitive assays.
Researchers should carefully consider the data presented in this guide to select the most appropriate Chk2 inhibitor for their experimental needs, ensuring the generation of accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Ataxia telangiectasia-mutated phosphorylates Chk2 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Chk2 (Thr68) Recombinant Monoclonal Antibody (Chk2T68-D12) (MA5-36985) [thermofisher.com]
- 10. PhosphoPlus® Chk2 (Thr68) Antibody Duet | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-CHK2 (Thr68) Polyclonal Antibody (PA5-78361) [thermofisher.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
Safety Operating Guide
Proper Disposal of BML-277: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat BML-277 as a hazardous chemical. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols, as regulations may vary.
This guide provides detailed procedures for the safe disposal of this compound, a selective Chk2 inhibitor, in various forms encountered in a laboratory setting. These recommendations are based on a conservative approach to safety, acknowledging discrepancies in hazard classifications across supplier Safety Data Sheets (SDS). One SDS classifies this compound as an acute oral toxicant (Category 4), a skin irritant (Category 2), an eye irritant (Category 2B), and a respiratory tract irritant (Category 3). Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times when handling this compound.
Hazard and Incompatibility Summary
Before detailing disposal procedures, it is crucial to understand the chemical properties and potential hazards of this compound.
| Property | Information |
| Chemical Formula | C₂₀H₁₄ClN₃O₂ |
| Molecular Weight | 363.80 g/mol |
| Solubility | Soluble in DMSO and Ethanol, Insoluble in water. |
| Known Hazards | Potential for acute oral toxicity, skin irritation, eye irritation, and respiratory tract irritation. |
| Incompatibilities | Strong acids/alkalis, and strong oxidizing/reducing agents. |
Disposal Procedures
The proper disposal method for this compound depends on its form: solid powder, concentrated stock solution, dilute working solutions, or contaminated labware. Under no circumstances should this compound or its solutions be disposed of down the drain.
Disposal of Solid this compound Powder
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
Experimental Protocol:
-
Containerization: Ensure the solid this compound remains in its original, clearly labeled container. If the original container is compromised, transfer the powder to a new, sealable, and chemically compatible container suitable for solid waste.
-
Labeling: Affix a hazardous waste tag to the container. The label should include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound (Chk2 Inhibitor II)"
-
CAS Number: 516480-79-8
-
Quantity of waste
-
Date of waste generation
-
Principal Investigator's name and contact information
-
Associated hazards (e.g., "Toxic," "Irritant")
-
-
Storage: Store the labeled container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Pickup: Arrange for collection by your institution's EHS department.
Disposal of Concentrated this compound Stock Solutions (in DMSO or Ethanol)
Concentrated solutions of this compound, typically prepared in Dimethyl Sulfoxide (DMSO) or ethanol, must be treated as hazardous organic solvent waste.
Experimental Protocol:
-
Waste Collection: Collect all concentrated this compound solutions in a dedicated, sealable, and chemically compatible waste container. Glass or polyethylene containers are generally suitable.
-
Labeling: Clearly label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
Full chemical names of all components and their approximate percentages (e.g., "this compound in DMSO, <1%")
-
Associated hazards (e.g., "Toxic," "Irritant," "Combustible" if in DMSO or Ethanol)
-
-
Storage: Keep the waste container tightly sealed and store it in a designated hazardous waste accumulation area, away from strong acids, bases, and oxidizers.
-
Pickup: Arrange for collection by your institution's EHS department.
Disposal of Dilute Aqueous Solutions of this compound
While this compound is poorly soluble in water, it may be present in dilute concentrations in aqueous buffers or cell culture media from experiments. These solutions should also be treated as hazardous waste.
Experimental Protocol:
-
Waste Collection: Collect all dilute aqueous waste containing this compound in a designated, leak-proof container.
-
Labeling: Label the container with a hazardous waste tag, listing all chemical components, including buffers and media constituents, with their estimated concentrations.
-
Storage: Store the sealed container in the designated hazardous waste area.
-
Pickup: Arrange for collection by your institution's EHS department.
Disposal of Contaminated Labware and Materials
Disposable labware, such as pipette tips, tubes, and gloves, that have come into contact with this compound must be disposed of as solid hazardous waste.
Experimental Protocol:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Packaging: Once the waste container is full, seal it securely. For sharps such as needles or contaminated glassware, use a designated sharps container.
-
Labeling: Affix a hazardous waste tag to the bag or container, listing the contaminating chemical (this compound) and any other relevant hazardous materials.
-
Storage and Pickup: Store the container in the designated hazardous waste accumulation area and arrange for EHS collection.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize safety and consult with your institutional EHS department for guidance on specific waste management protocols.
Personal protective equipment for handling BML-277
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the Chk2 inhibitor, BML-277. This document provides immediate, essential safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe research environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a potent chemical compound that requires careful handling to prevent accidental exposure. The primary hazards include irritation to the skin, eyes, and respiratory tract, and it is harmful if swallowed. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment
A summary of the recommended PPE for handling this compound is provided in the table below. It is recommended to always use double gloves for enhanced protection, especially when handling concentrated solutions.[1][2]
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Inner Glove: Standard nitrile (e.g., 4 mil) Outer Glove: Thicker, chemical-resistant nitrile (e.g., 8 mil)[1][3] |
| Eye Protection | Safety Goggles | Snug-fitting, with side shields to protect against splashes. |
| Body Protection | Laboratory Coat | Long-sleeved, preferably disposable or designated for cytotoxic work. |
| Respiratory Protection | N95 Respirator | Recommended when handling the powder form outside of a certified fume hood to prevent inhalation of dust. |
Operational Plan: Step-by-Step Guidance for Handling this compound
Proper handling procedures are crucial to prevent contamination and accidental exposure. The following step-by-step guides for preparing solutions and managing spills provide a clear framework for safe laboratory practices.
Experimental Protocol: Preparation of a this compound Solution in DMSO
This compound is soluble in DMSO.[4] The following protocol outlines the safe preparation of a stock solution. All preparations of cytotoxic agent solutions should be performed inside a certified chemical fume hood.[5]
-
Preparation of the Work Area:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.[5]
-
-
Assembling Materials:
-
Gather all necessary equipment: this compound powder, anhydrous DMSO, appropriate vials, and pipettes.
-
Don the full recommended PPE as detailed in the table above, including double gloves.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder in a tared, sealed container within the fume hood. Avoid creating dust.
-
-
Dissolving the Compound:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Securely cap the vial and vortex or sonicate as needed to fully dissolve the compound.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C for long-term stability.[4]
-
-
Post-Preparation Cleanup:
-
Dispose of all contaminated disposable materials (e.g., pipette tips, absorbent pads) in the designated cytotoxic waste container.
-
Wipe down the work surface of the fume hood with an appropriate cleaning agent.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
-
For Powder Spills:
-
Evacuate the immediate area and alert colleagues.
-
Wearing full PPE, gently cover the spill with absorbent pads dampened with water to avoid generating dust.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag and dispose of it in the cytotoxic waste container.
-
Clean the spill area with a detergent solution followed by 70% ethanol.
-
-
For Liquid (Solution) Spills:
-
Contain the spill with absorbent pads.
-
Wearing full PPE, absorb the liquid.
-
Place all contaminated materials in a sealed bag for cytotoxic waste disposal.
-
Clean the spill area with a detergent solution and then 70% ethanol.
-
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.[6]
-
Solid Waste:
-
Unused this compound powder, contaminated gloves, gowns, absorbent pads, and other disposable materials should be placed in a clearly labeled, leak-proof cytotoxic waste container.[7]
-
-
Liquid Waste:
-
Solutions of this compound in DMSO or other solvents should be collected in a designated, sealed, and clearly labeled waste container for chemical waste. This waste will typically be incinerated by a specialized waste management service.[6]
-
-
Sharps:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled for cytotoxic waste.[7]
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from preparation to disposal.
References
- 1. bighomeprojects.com [bighomeprojects.com]
- 2. Why Double-Glove in Cleanrooms and Laboratories? Importance of Protection and Choosing the Right Gloves [shieldscientific.com]
- 3. 3.4.2 Double Gloving | Environment, Health and Safety [ehs.cornell.edu]
- 4. focusbiomolecules.com [focusbiomolecules.com]
- 5. unthsc.edu [unthsc.edu]
- 6. wastedirect.co.uk [wastedirect.co.uk]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
